Product packaging for 3-Benzyl-2-hydroxycyclopent-2-enone(Cat. No.:CAS No. 25684-06-4)

3-Benzyl-2-hydroxycyclopent-2-enone

Cat. No.: B1625406
CAS No.: 25684-06-4
M. Wt: 188.22 g/mol
InChI Key: QDZZKNIAXGCWQL-UHFFFAOYSA-N
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Description

3-Benzyl-2-hydroxycyclopent-2-enone is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O2 B1625406 3-Benzyl-2-hydroxycyclopent-2-enone CAS No. 25684-06-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25684-06-4

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-benzyl-2-hydroxycyclopent-2-en-1-one

InChI

InChI=1S/C12H12O2/c13-11-7-6-10(12(11)14)8-9-4-2-1-3-5-9/h1-5,14H,6-8H2

InChI Key

QDZZKNIAXGCWQL-UHFFFAOYSA-N

SMILES

C1CC(=O)C(=C1CC2=CC=CC=C2)O

Canonical SMILES

C1CC(=O)C(=C1CC2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Benzyl-2-hydroxycyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-Benzyl-2-hydroxycyclopent-2-enone (CAS No: 25684-06-4). While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles predicted properties, general synthesis methodologies for related compounds, and discusses potential biological activities based on structurally similar molecules. This guide aims to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a foundational understanding and framework for future investigation of this compound.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₂O₂BOC Sciences[1]
Molecular Weight 188.22 g/mol BOC Sciences[1]
CAS Number 25684-06-4Guidechem[1]
Density 1.257 g/cm³Predicted[1]
Boiling Point 374.911 °C at 760 mmHgPredicted[1]
Flash Point 160.037 °CPredicted[1]
Refractive Index 1.634Predicted[1]
LogP 2.40410Predicted[1]
Polar Surface Area 37.3 ŲPredicted[1]

Spectroscopic Properties (Predicted)

Experimental spectroscopic data for this compound is not currently available. However, based on the known spectra of related compounds such as 3-ethyl-2-hydroxy-2-cyclopenten-1-one and 3-hydroxy-2-methyl-cyclopent-2-enone, the following spectral characteristics can be anticipated.[2][3]

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), a singlet for the benzylic methylene protons, and signals for the cyclopentenone ring protons. The enolic hydroxyl proton may appear as a broad singlet.

13C NMR Spectroscopy

The carbon NMR spectrum will likely exhibit signals for the carbonyl carbon (~200-210 ppm), enol carbons, carbons of the benzyl group (aromatic and methylene), and the remaining cyclopentenone ring carbons. The specific shifts will be influenced by the electron-donating and withdrawing effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group (a broad band around 3400 cm⁻¹), the conjugated carbonyl group (~1700-1720 cm⁻¹), the carbon-carbon double bond of the enone system (~1640 cm⁻¹), and aromatic C-H and C=C stretching vibrations from the benzyl group.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (188.22 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic cleavages of the cyclopentenone ring.

Synthesis and Reactivity

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, general methods for the synthesis of 3-substituted-2-hydroxycyclopent-2-enones are well-established.

General Synthetic Approaches

Classical synthetic routes to this class of compounds often involve condensation reactions.[4] One common method is the Dieckmann condensation of a substituted glutaric acid ester, followed by hydrolysis and decarboxylation. Another approach is the aldol condensation of a 1,4-dicarbonyl compound. More contemporary methods may utilize transition metal catalysis to achieve the desired cyclopentenone core.

Below is a generalized workflow for a potential synthetic route.

G General Synthetic Workflow for 3-Substituted-2-hydroxycyclopent-2-enones cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product start1 Glutaric Acid Derivative step1 Alkylation start1->step1 start2 Benzyl Halide start2->step1 step2 Dieckmann Condensation (Cyclization) step1->step2 step3 Hydrolysis & Decarboxylation step2->step3 product This compound step3->product

Caption: Generalized synthetic pathway to this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the enone system, the hydroxyl group, and the benzyl substituent. The enone moiety is susceptible to nucleophilic attack at the carbonyl carbon and conjugate addition at the β-carbon. The hydroxyl group can undergo esterification, etherification, and oxidation. The benzylic protons may be susceptible to radical abstraction.

Potential Biological Activity and Drug Development Relevance

There is no specific biological activity data reported for this compound. However, the cyclopentenone ring is a common scaffold in a variety of biologically active natural products and synthetic compounds.[5] This suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

Cytotoxic and Anti-inflammatory Potential

Compounds containing a cyclopentenone or cyclopentenedione core have been reported to exhibit a broad range of biological activities, including anti-inflammatory and cytostatic (anticancer) effects.[5] Furthermore, studies on structurally related 3-benzyl-5-arylidenefuran-2(5H)-ones have demonstrated moderate cytotoxic activity against various cancer cell lines.[6] This suggests that this compound and its derivatives may warrant investigation for their potential as anticancer agents.

The diagram below illustrates the logical relationship between the core chemical structure and its potential biological activities, drawing from evidence on related compounds.

G Potential Biological Activity of this compound cluster_0 Core Structure cluster_1 Related Compound Classes cluster_2 Reported Biological Activities core This compound related1 Cyclopentenediones core->related1 structural similarity related2 3-Benzyl-furanones core->related2 structural similarity activity1 Anti-inflammatory related1->activity1 activity2 Cytostatic related1->activity2 activity3 Cytotoxic related2->activity3

Caption: Inferred biological activities based on related chemical structures.

Conclusion

This compound is a compound with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While a complete experimental characterization is yet to be published, this guide provides a solid foundation of predicted properties, likely synthetic routes, and a rationale for exploring its biological activity. Further experimental work is necessary to validate the predicted data and to fully elucidate the chemical and biological profile of this molecule.

References

In-Depth Technical Guide: 3-Benzyl-2-hydroxycyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 25684-06-4

This technical guide provides a comprehensive overview of 3-Benzyl-2-hydroxycyclopent-2-enone, a molecule of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide synthesizes information from closely related analogs and the broader class of cyclopentenone compounds.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented, its basic properties can be tabulated. Data for related compounds are provided for comparative purposes.

PropertyThis compound3-Ethyl-2-hydroxy-2-cyclopenten-1-one3-hydroxycyclopent-2-en-1-one
CAS Number 25684-06-4[1]21835-01-85870-62-2[2]
Molecular Formula C₁₂H₁₂O₂[1]C₇H₁₀O₂C₅H₆O₂[2]
Molecular Weight 188.22 g/mol [1]126.15 g/mol 98.10 g/mol [2]
Melting Point Not available38 - 40 °CNot available
Boiling Point Not available78 - 80 °C @ 4.00 mm Hg213.0 ± 40.0 °C (Predicted)[2]
Solubility Not availableMiscible with alcohol, glycerol, benzyl alcohol and waterNot available

Synthesis and Experimental Protocols

Proposed Experimental Workflow: Synthesis via Nazarov Cyclization

This proposed workflow is based on established methods for cyclopentenone synthesis.[3][4]

G start Starting Materials: Benzyl-substituted Divinyl Ketone step1 Acid-Catalyzed Nazarov Cyclization (e.g., with TFA) start->step1 step2 Formation of Oxyallyl Cation Intermediate step1->step2 step3 Electrocyclization step2->step3 step4 Deprotonation step3->step4 end_product This compound step4->end_product

Caption: Proposed synthesis workflow for this compound.

Methodology:

  • Preparation of the Divinyl Ketone Precursor: The synthesis would commence with a benzyl-substituted divinyl ketone. This precursor could potentially be synthesized through an aldol condensation reaction between a benzyl-substituted aldehyde and a suitable ketone, followed by further elaboration.

  • Nazarov Cyclization: The benzyl-substituted divinyl ketone would be treated with a Lewis or Brønsted acid, such as trifluoroacetic acid (TFA), to initiate the Nazarov cyclization.[4]

  • Intermediate Formation and Electrocyclization: The acid catalyst would promote the formation of an oxyallyl cation intermediate, which would then undergo a 4π-conrotatory electrocyclization to form the five-membered ring.

  • Deprotonation and Tautomerization: Subsequent deprotonation would lead to the formation of a cyclopentenone, which could then tautomerize to the more stable enol form, yielding this compound.

  • Purification: The final product would be purified using standard techniques such as column chromatography.

Biological Activity and Drug Development Potential

While direct biological studies on this compound are scarce, the cyclopentenone moiety is a well-established pharmacophore with a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.

Anti-inflammatory Activity

Cyclopentenone prostaglandins (cyPGs), which share the core cyclopentenone ring structure, are known to possess potent anti-inflammatory properties.[5][6] Their mechanism of action often involves the inhibition of the pro-inflammatory transcription factor NF-κB.[5][7][8]

Signaling Pathway: Inhibition of NF-κB Activation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK IKK Pro-inflammatory Stimulus->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB Degradation IκB Degradation IkappaB->Degradation Gene Inflammatory Gene Transcription NFkappaB->Gene Translocates and Activates Cyclopentenone 3-Benzyl-2-hydroxy- cyclopent-2-enone Cyclopentenone->IKK Inhibits Degradation->NFkappaB Releases

Caption: Postulated anti-inflammatory mechanism via NF-κB inhibition.

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages, would be cultured under standard conditions.

  • Stimulation: The cells would be pre-treated with varying concentrations of this compound for a specified period. Subsequently, inflammation would be induced using an agent like lipopolysaccharide (LPS).

  • Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant would be quantified using ELISA. The activation of the NF-κB pathway can be assessed by Western blotting for phosphorylated IκBα and nuclear translocation of NF-κB p65.

Cytotoxic Activity

The cyclopentenone ring is a key structural feature in several natural products with significant anticancer activity.[9][10] The pro-apoptotic effects of cyclopentenones are often mediated through the mitochondrial pathway.[11][12]

Signaling Pathway: Induction of Apoptosis

G Cyclopentenone 3-Benzyl-2-hydroxy- cyclopent-2-enone Mitochondrion Mitochondrion Cyclopentenone->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Structure Elucidation of 3-Benzyl-2-hydroxycyclopent-2-enone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-Benzyl-2-hydroxycyclopent-2-enone, a cyclopentenone derivative of interest in organic synthesis and potential drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established synthetic methodologies for analogous compounds with predicted spectroscopic data based on structurally related molecules. This approach provides a robust framework for the synthesis and characterization of this compound.

Core Compound Information

IdentifierValue
IUPAC Name This compound
CAS Number 25684-06-4[1]
Molecular Formula C₁₂H₁₂O₂[1]
Molecular Weight 188.22 g/mol [1]
Canonical SMILES C1CC(=O)C(=C1CC2=CC=CC=C2)O[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of similar compounds, including 3-hydroxycyclopent-2-en-1-one and other substituted cyclopentenones.

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.40m5HAromatic protons (C₆H₅)
~5.50s1HOlefinic proton (-CH=)
~3.50s2HBenzylic protons (-CH₂-Ph)
~2.40-2.60m2HAliphatic protons (-CH₂-)
~2.10-2.30m2HAliphatic protons (-CH₂-)
Variablebr s1HHydroxyl proton (-OH)
Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ) ppmAssignment
~205Carbonyl carbon (C=O)
~145Quaternary olefinic carbon (-C(OH)=)
~138Quaternary aromatic carbon
~129Aromatic carbons (-CH=)
~128Aromatic carbons (-CH=)
~127Aromatic carbons (-CH=)
~115Olefinic carbon (-CH=)
~35Benzylic carbon (-CH₂-Ph)
~30Aliphatic carbon (-CH₂-)
~25Aliphatic carbon (-CH₂-)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (hydroxyl)
~3050MediumC-H stretch (aromatic)
~2950, ~2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (ketone)
~1640MediumC=C stretch (alkene)
~1600, ~1490, ~1450Medium to WeakC=C stretch (aromatic)
Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
188High[M]⁺ (Molecular ion)
91Very High[C₇H₇]⁺ (Tropylium ion)
115Medium[M - C₆H₅]⁺
159Medium[M - C₂H₅]⁺

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.

Synthesis Protocol: Modified Aldol Condensation

This protocol is adapted from general methods for the synthesis of 3-alkyl-2-hydroxycyclopent-2-enones.

Materials:

  • Diethyl glutarate

  • Diethyl oxalate

  • Sodium ethoxide

  • Benzyl chloride

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

  • Toluene

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Claisen Condensation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared. A mixture of diethyl glutarate and diethyl oxalate is added dropwise to the stirred solution at room temperature. The mixture is then refluxed for several hours.

  • Alkylation: After cooling, benzyl chloride is added to the reaction mixture, and it is stirred at room temperature overnight.

  • Hydrolysis and Decarboxylation: The reaction mixture is then acidified with hydrochloric acid and refluxed for several hours to effect hydrolysis and decarboxylation.

  • Work-up and Purification: The reaction mixture is cooled, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: A ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. The spectral width is set to cover the range of 0-12 ppm.

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum is acquired on the same spectrometer. The spectral width is set to cover the range of 0-220 ppm.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the purified product is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

StructureElucidation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of 3-Benzyl-2- hydroxycyclopent-2-enone Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and structure elucidation of this compound.

References

Synthesis of 3-Benzyl-2-hydroxycyclopent-2-enone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-benzyl-2-hydroxycyclopent-2-enone, a molecule of interest in medicinal chemistry and drug development due to the established bioactivity of the cyclopentenone scaffold. While a direct, documented synthesis for this specific molecule is not prevalent in the current literature, this document outlines a chemically sound, multi-step approach based on established organic chemistry principles and analogous reactions. The proposed synthesis involves the formation of a 1,2-cyclopentanedione precursor, followed by a targeted benzylation and subsequent tautomerization to yield the desired product. This guide includes detailed, albeit theoretical, experimental protocols, a summary of expected quantitative data, and visualizations of the synthetic workflow to aid researchers in the potential synthesis and exploration of this compound and its derivatives.

Introduction

The cyclopentenone ring is a significant structural motif found in a variety of natural products and pharmacologically active compounds. Its inherent reactivity and ability to participate in various biological processes make it a valuable scaffold in drug design. The introduction of a benzyl group at the 3-position is anticipated to modulate the molecule's lipophilicity and potential interactions with biological targets. This guide details a proposed synthesis of this compound, providing a foundational methodology for its preparation and subsequent investigation.

The proposed synthetic strategy is a three-step process:

  • Dieckmann-type Condensation to form the cyclopentanedione ring system.

  • Alkylation to introduce the benzyl group at the C3 position.

  • Hydrolysis and Decarboxylation to yield the final product.

Proposed Synthetic Pathway

The overall proposed synthetic route is depicted below:

Synthesis_Pathway A Diethyl 3-benzyladipate C 2-Carboethoxy-3-benzylcyclopentanone A->C Dieckmann Condensation B Sodium ethoxide (NaOEt) Toluene, Reflux E 3-Benzylcyclopentanone C->E Hydrolysis & Decarboxylation D 1. NaOH (aq) 2. H3O+ 3. Heat (-CO2) G 3-Benzyl-1,2-cyclopentanedione E->G α-Oxidation F 1. (COOEt)2, NaOEt 2. H3O+ I This compound G->I Keto-Enol Tautomerization H Tautomerization

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, theoretical protocols for each step of the proposed synthesis. These are based on established procedures for analogous reactions and should be optimized for the specific substrates.

Step 1: Synthesis of 2-Carboethoxy-3-benzylcyclopentanone (Dieckmann Condensation)

This step involves the intramolecular condensation of diethyl 3-benzyladipate to form the cyclopentanone ring.

Materials:

  • Diethyl 3-benzyladipate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of diethyl 3-benzyladipate (1 equivalent) in anhydrous toluene is added dropwise to a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene at reflux temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is refluxed for 4-6 hours, during which the sodium salt of the β-keto ester precipitates.

  • After cooling to room temperature, the reaction is quenched by the slow addition of 10% aqueous HCl until the mixture is acidic (pH ~2-3).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water, then with brine, and dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure to yield crude 2-carboethoxy-3-benzylcyclopentanone, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 3-Benzylcyclopentanone (Hydrolysis & Decarboxylation)

The β-keto ester is hydrolyzed and decarboxylated to give 3-benzylcyclopentanone.

Materials:

  • 2-Carboethoxy-3-benzylcyclopentanone

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Diethyl ether

Procedure:

  • The crude 2-carboethoxy-3-benzylcyclopentanone from Step 1 is refluxed with 10% aqueous NaOH solution for 4 hours.

  • The mixture is cooled and acidified with 10% aqueous H₂SO₄.

  • The acidified mixture is gently heated to effect decarboxylation, which is observed by the evolution of CO₂ gas. Heating is continued until gas evolution ceases.

  • After cooling, the mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine, and then dried over anhydrous MgSO₄.

  • The solvent is evaporated under reduced pressure to afford 3-benzylcyclopentanone.

Step 3: Synthesis of 3-Benzyl-1,2-cyclopentanedione

This step involves the oxidation of 3-benzylcyclopentanone at the α-position to the carbonyl group.

Materials:

  • 3-Benzylcyclopentanone

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid, dilute

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, a mixture of 3-benzylcyclopentanone (1 equivalent) and diethyl oxalate (1.1 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The resulting sodium salt of the glyoxalate is hydrolyzed by refluxing with dilute hydrochloric acid for 2-3 hours.

  • After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, and dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure to yield crude 3-benzyl-1,2-cyclopentanedione.

Step 4: Tautomerization to this compound

The final product is the more stable enol tautomer of 3-benzyl-1,2-cyclopentanedione. This tautomerization typically occurs spontaneously.

Procedure:

  • The crude 3-benzyl-1,2-cyclopentanedione from the previous step is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • The fractions containing the product are combined and the solvent is evaporated. The product, this compound, is expected to be a crystalline solid or a viscous oil.

Quantitative Data (Predicted)

The following table summarizes the predicted physicochemical and spectroscopic data for the key compounds in the synthesis. The data for the final product is extrapolated from known data for its 3-methyl and 3-ethyl analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling/Melting Point (°C)Predicted ¹H NMR (CDCl₃, δ ppm)Predicted ¹³C NMR (CDCl₃, δ ppm)
Diethyl 3-benzyladipate C₁₇H₂₄O₄292.37> 200 (b.p.)7.1-7.3 (m, 5H), 4.1 (q, 4H), 2.1-2.5 (m, 5H), 1.6-1.9 (m, 2H), 1.2 (t, 6H)~173, 139, 129, 128, 126, 60, 40, 38, 32, 25, 14
2-Carboethoxy-3-benzylcyclopentanone C₁₅H₁₈O₃246.30~150-160 (b.p. at reduced pressure)7.1-7.3 (m, 5H), 4.2 (q, 2H), 2.8-3.2 (m, 2H), 2.2-2.6 (m, 4H), 1.3 (t, 3H)~205, 170, 138, 129, 128, 126, 61, 55, 42, 38, 30, 14
3-Benzylcyclopentanone C₁₂H₁₄O174.24~130-140 (b.p. at reduced pressure)7.1-7.3 (m, 5H), 2.5-2.8 (m, 3H), 2.0-2.4 (m, 4H), 1.5-1.8 (m, 2H)~218, 140, 129, 128, 126, 45, 40, 38, 30
This compound C₁₂H₁₂O₂188.22~100-110 (m.p.)7.2-7.4 (m, 5H), 5.5-6.0 (br s, 1H, OH), 3.5 (s, 2H), 2.4-2.6 (m, 2H), 2.2-2.4 (m, 2H)~200, 145, 140, 138, 129, 128, 127, 35, 30, 25

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and characterization of the target molecule.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization A Start: Diethyl 3-benzyladipate B Dieckmann Condensation A->B C Intermediate 1: 2-Carboethoxy-3-benzylcyclopentanone B->C D Hydrolysis & Decarboxylation C->D E Intermediate 2: 3-Benzylcyclopentanone D->E F α-Oxidation E->F G Intermediate 3: 3-Benzyl-1,2-cyclopentanedione F->G H Tautomerization G->H I Final Product: This compound H->I J Crude Product I->J K Column Chromatography J->K L Purified Product K->L M Spectroscopic Analysis (NMR, IR, MS) L->M N Purity Assessment (HPLC, Elemental Analysis) L->N O Characterized Product M->O N->O

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a feasible, though theoretical, synthetic route to this compound. By leveraging well-established reactions such as the Dieckmann condensation and α-keto oxidation, the target molecule should be accessible for researchers in the fields of organic synthesis and drug discovery. The provided protocols and predicted data serve as a valuable starting point for the practical synthesis and characterization of this novel compound. Further optimization of reaction conditions and purification techniques will be necessary to achieve high yields and purity. The successful synthesis of this molecule will open avenues for the exploration of its biological activity and potential therapeutic applications.

A Technical Guide to the Physical Properties of 3-Benzyl-2-hydroxycyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and chemical properties of 3-Benzyl-2-hydroxycyclopent-2-enone. Due to a scarcity of published experimental data for this specific compound, this document primarily presents computed properties and supplements this with experimental data for structurally related compounds to offer a comparative context. Furthermore, detailed experimental protocols for determining key physical properties are provided to guide researchers in their own characterization efforts.

Core Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties for this compound. It is crucial to note that these values are predictions and should be confirmed by experimental analysis.

PropertyValueSource
IUPAC Name 3-benzyl-2-hydroxycyclopent-2-en-1-one--INVALID-LINK--
CAS Number 25684-06-4--INVALID-LINK--
Molecular Formula C₁₂H₁₂O₂--INVALID-LINK--
Molecular Weight 188.22 g/mol --INVALID-LINK--
Density 1.257 g/cm³--INVALID-LINK--
Boiling Point 374.911°C at 760 mmHg--INVALID-LINK--
Refractive Index 1.634--INVALID-LINK--
Flash Point 160.037°C--INVALID-LINK--
Polar Surface Area 37.3 Ų--INVALID-LINK--
LogP 2.40410--INVALID-LINK--

Comparative Data for Related Compounds

To provide a frame of reference, the following table presents experimental data for compounds structurally similar to this compound. These compounds share the 2-hydroxycyclopent-2-enone core, with variations in the substituent at the 3-position.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
3-Ethyl-2-hydroxy-2-cyclopenten-1-one C₇H₁₀O₂126.1538 - 4078 - 80 @ 4.00 mm HgMiscible with alcohol, glycerol, benzyl alcohol, and water.[1]
2-Hydroxy-3-methyl-2-cyclopenten-1-one C₆H₈O₂112.13104 - 108Not availableNot available

Experimental Protocols

The following sections detail standard methodologies for determining the key physical properties of an organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range.[2][3] Impurities typically depress and broaden the melting range.[2]

Methodology:

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, which is sealed at one end.[4]

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.[2][5]

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.[5][6]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be tested.

  • Procedure: A small, known amount of the compound is added to a known volume of the solvent in a test tube or vial.[7] The mixture is agitated, and the temperature is recorded.[7]

  • Observation: The compound's solubility is assessed qualitatively (e.g., soluble, partially soluble, insoluble) by visual inspection for a clear solution or the presence of undissolved solid.[8]

  • Quantitative Analysis (Optional): For a more precise determination, a saturated solution is prepared, and the concentration of the dissolved compound is measured using techniques like UV-Vis spectroscopy or HPLC.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.[11]

Methodology:

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12][13] The solution is then transferred to an NMR tube.[13]

  • Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The instrument is then tuned, and the magnetic field is "shimmed" to achieve homogeneity.[13]

  • Data Acquisition: A radiofrequency pulse is applied to the sample, and the resulting signal (Free Induction Decay or FID) is detected.[11] This process is repeated for a number of scans to improve the signal-to-noise ratio.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14][15]

Methodology:

  • Sample Preparation: For a solid sample, a small amount can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[15] Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a disk.[16] For a liquid, a thin film can be placed between two salt plates (e.g., NaCl).[16]

  • Background Spectrum: A background spectrum of the empty sample holder (or pure solvent) is recorded.

  • Sample Spectrum: The sample is placed in the instrument, and its IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different frequencies.[14]

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.[17]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[18][19]

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.[18]

  • Ionization: The gaseous molecules are ionized, often by electron impact (EI) or chemical ionization (CI).[18][19] This process forms a molecular ion and, in many cases, fragment ions.[18]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[19]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.

Workflow for Physical Property Characterization

The following diagram illustrates a general workflow for the physical and spectroscopic characterization of a novel organic compound.

G General Workflow for Physical Property Characterization cluster_synthesis Compound Availability cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Analysis cluster_analysis Data Analysis & Reporting Synthesis Synthesis & Purification MeltingPoint Melting Point Determination Synthesis->MeltingPoint Solubility Solubility Screening Synthesis->Solubility NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS DataIntegration Data Integration & Structural Elucidation MeltingPoint->DataIntegration Solubility->DataIntegration NMR->DataIntegration IR->DataIntegration MS->DataIntegration Report Technical Report Generation DataIntegration->Report

Caption: A flowchart illustrating the typical experimental workflow for characterizing the physical properties of a newly synthesized organic compound.

References

The Cyclopentenone Core: A Technical Guide to Its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentenone ring, a five-membered carbocycle featuring an α,β-unsaturated ketone, is a privileged scaffold in a vast array of biologically active natural products and synthetic compounds. Its prevalence in medicinally relevant molecules, including the prostaglandins and jasmonates, has driven extensive research into its discovery, synthesis, and biological function. This technical guide provides an in-depth exploration of the history of substituted cyclopentenones, a detailed overview of key synthetic methodologies, comprehensive experimental protocols, and an examination of their roles in critical signaling pathways.

Historical Perspective: From Natural Products to Synthetic Marvels

The story of substituted cyclopentenones is intrinsically linked to the study of natural products. Early investigations into the lipid-soluble extracts of various tissues and plants led to the discovery of molecules with potent biological activities, many of which shared the cyclopentenone core.

The Discovery of Prostaglandins

In the 1930s, Swedish physiologist Ulf von Euler identified a substance in human seminal fluid that could induce smooth muscle contraction.[1] Believing it originated from the prostate gland, he named it "prostaglandin".[1] It wasn't until the 1960s and 70s that the structures of these lipid compounds were elucidated by Sune Bergström and Bengt Samuelsson, revealing a common cyclopentane ring.[1] Prostaglandin E2 (PGE2), one of the most abundant and biologically active prostaglandins, features a cyclopentenone ring and plays a crucial role in inflammation, pain, and fever.

The Emergence of Jasmonates

In 1962, methyl jasmonate was isolated from the essential oil of Jasminum grandiflorum, lending its name to a new class of plant hormones.[2] Jasmonic acid and its derivatives, collectively known as jasmonates, are cyclopentenone-containing compounds that are central to plant defense responses against herbivores and pathogens, as well as regulating various aspects of plant growth and development.[2][3]

The Dawn of Synthetic Methodology: The Pauson-Khand Reaction

A pivotal moment in the synthetic history of cyclopentenones was the discovery of the Pauson-Khand reaction in the early 1970s by Ihsan Ullah Khand and Peter Ludwig Pauson.[4] This powerful cobalt-mediated [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide provided a direct and convergent route to substituted cyclopentenones, opening up new avenues for the synthesis of complex molecules.[4][5]

Key Synthetic Methodologies

The development of diverse and efficient synthetic methods for the construction of the cyclopentenone core has been a major focus of organic chemistry. The following sections detail some of the most significant and widely utilized strategies.

The Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that has become a cornerstone of cyclopentenone synthesis.[4] The reaction is typically mediated by a cobalt carbonyl complex, although other transition metals have also been employed.[4] The intramolecular version of the PKR is particularly powerful for the construction of bicyclic systems.[4]

General Reaction Scheme:

The Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[6] This reaction proceeds through a pentadienyl cation intermediate and offers a valuable method for the synthesis of a variety of substituted cyclopentenones.[6]

General Reaction Scheme:

The Saegusa-Ito Oxidation

The Saegusa-Ito oxidation provides a method for the synthesis of α,β-unsaturated ketones, including cyclopentenones, from silyl enol ethers.[7][8] The reaction utilizes a palladium(II) acetate-mediated oxidation and is a mild and efficient way to introduce unsaturation.[7][8]

General Reaction Scheme:

Aldol Condensation

The intramolecular aldol condensation of 1,4-dicarbonyl compounds is a classical and reliable method for the formation of the cyclopentenone ring. This base- or acid-catalyzed reaction proceeds through an enolate or enol intermediate, followed by cyclization and dehydration.

General Reaction Scheme:

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic compounds, including cyclopentenones.[9] This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene.[9] Subsequent oxidation can then yield the desired cyclopentenone.

General Reaction Scheme:

Quantitative Data

The following tables summarize quantitative data for the synthesis of various substituted cyclopentenones using the methodologies described above.

Table 1: Pauson-Khand Reaction - Representative Examples
Alkyne Alkene Catalyst/Conditions Product Yield (%) Reference
1-HexyneEtheneCo2(CO)8, 160 °C, CO2-Butylcyclopent-2-enone50[10]
PhenylacetyleneNorborneneCo2(CO)8, heat3-Phenyl-3,4,4a,7,7a-hexahydro-4,7-methanoinden-5-one90[4]
1-PhenylpropyneEthene[Rh(CO)2Cl]2, CO (1 atm), 60 °C2-Methyl-3-phenylcyclopent-2-enone98[11]
Table 2: Nazarov Cyclization - Representative Examples
Divinyl Ketone Catalyst/Conditions Product Yield (%) Reference
1,4-Pentadien-3-oneSnCl4, DCM, rtCyclopent-2-enone75[12]
2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-oneFeBr3, CH2Cl22,5-Dimethyl-3,4-diphenylcyclopent-2-enone>90[13]
2-Methoxy-1,4-pentadien-3-oneLewis Acid2-Methoxycyclopent-2-enoneHigh[11]
Table 3: Saegusa-Ito Oxidation - Representative Examples
Silyl Enol Ether Oxidant/Conditions Product Yield (%) Reference
1-(Trimethylsilyloxy)cyclopentenePd(OAc)2, MeCN, rtCyclopent-2-enone96[14]
1-(Trimethylsilyloxy)cyclohexenePd(OAc)2, benzoquinoneCyclohex-2-enone89[7]
Table 4: Aldol Condensation - Representative Examples
Diketone/Ketone & Aldehyde Catalyst/Conditions Product Yield (%) Reference
2,5-Hexanedioneγ-Al2O3/AlOOH3-Methylcyclopent-2-enone-[15]
Cyclopentanone & BenzaldehydeNaOH, EtOH/H2O2,5-DibenzylidenecyclopentanoneHigh[16]
Acetone & Benzaldehyde (2 eq.)NaOH, EtOHDibenzalacetone-[17][18]
Table 5: Ring-Closing Metathesis for Cyclopentenone Synthesis
Diene Catalyst/Conditions Product Yield (%) Reference
Diethyl diallylmalonateGrubbs' 2nd Gen. Catalyst, CH2Cl2Diethyl cyclopent-3-ene-1,1-dicarboxylate-[19][20]
Table 6: Spectroscopic Data for Selected Substituted Cyclopentenones
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
3-Methylcyclopent-2-enone1.8 (s, 3H), 2.3 (t, 2H), 2.5 (t, 2H), 5.9 (s, 1H)16.5, 30.5, 34.8, 133.2, 172.5, 209.81700 (C=O), 1640 (C=C)96 (M+)
2-Phenylcyclopent-2-enone2.5 (m, 2H), 2.7 (m, 2H), 7.3-7.5 (m, 5H), 7.7 (s, 1H)27.2, 33.5, 130.1, 130.3, 132.9, 134.8, 161.2, 209.51705 (C=O), 1625 (C=C)158 (M+)

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of representative substituted cyclopentenones.

Pauson-Khand Reaction: Synthesis of 2-Butylcyclopent-2-enone

Materials:

  • 1-Hexyne

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Mesitylene (degassed)

  • Carbon monoxide (CO) gas

  • Silica gel

  • Hexanes

  • Round bottom flask, magnetic stir bar, condenser, oil bath, Schlenk line or glovebox

Procedure:

  • To a flame-dried round bottom flask equipped with a magnetic stir bar, add 1-hexyne (0.94 mmol, 1.0 eq).[6]

  • Under an inert atmosphere (argon), add fully degassed mesitylene (20 mL).[6]

  • Carefully add dicobalt octacarbonyl (1.1 eq), weighed out in a glovebox.[6]

  • Stir the mixture for 2 hours at room temperature.[6]

  • Degas the reaction system with CO gas and then heat to 160 °C using a pre-heated oil bath.[6]

  • Stir the solution at this temperature for an additional 24 hours.[6]

  • Upon completion, cool the reaction mixture to room temperature and directly load it onto a silica gel column.

  • Elute with hexanes to remove the mesitylene solvent.

  • Perform a subsequent flash column chromatography on silica gel to purify the product, yielding the cyclic enone.[6] Yield: 50%.[10]

Nazarov Cyclization: Synthesis of Cyclopent-2-enone

Materials:

  • 1,4-Pentadien-3-one

  • Tin(IV) chloride (SnCl₄) solution in dichloromethane (DCM)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, round bottom flask, ice bath, magnetic stirrer

Procedure:

  • Dissolve the divinyl ketone (0.58 mmol) in DCM (19 mL) in a round bottom flask and cool the solution in an ice bath.[12]

  • Add SnCl₄ (1.0 M in DCM, 1.16 mmol) dropwise to the cooled solution.[12]

  • Allow the solution to warm to room temperature and stir for 30 minutes.[12]

  • Quench the reaction by adding saturated aqueous NH₄Cl.[12]

  • Stir the resulting mixture vigorously for 15 minutes.[12]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to give the cyclopentenone. Yield: 75%.[12]

Aldol Condensation: Synthesis of 2,5-Dibenzylidenecyclopentanone

Materials:

  • Cyclopentanone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Water

  • Erlenmeyer flask, magnetic stirrer, filtration apparatus

Procedure:

  • In a small Erlenmeyer flask, prepare a solution of 2 mL of 20% aqueous NaOH and 2 mL of 95% ethanol.

  • To this solution, add cyclopentanone (2 mmol) and benzaldehyde (4.2 mmol).[16]

  • Stir the mixture at room temperature. A solid precipitate should form.

  • After the reaction is complete (monitored by TLC), isolate the product by vacuum filtration.

  • Wash the precipitate with a small amount of cold water, followed by a small amount of chilled 95% ethanol.

  • Allow the product to air dry.

Signaling Pathways and Biological Roles

Substituted cyclopentenones are at the heart of crucial signaling pathways in both plants and animals.

Prostaglandin E2 (PGE2) Signaling

PGE2 exerts its diverse biological effects by binding to a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[12][21] These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses.

  • EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.[21]

  • EP2 and EP4: Coupled to Gs, they activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[21]

  • EP3: Primarily coupled to Gi, it inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[13]

The activation of these pathways by PGE2 plays a critical role in inflammation, pain sensitization, fever, and immune modulation.[12][22]

Jasmonate Signaling

In plants, the jasmonate signaling pathway is central to defense against insects and pathogens.[3][23] The bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of repressor proteins.[1][3]

In the absence of JA-Ile, JAZ proteins bind to and repress transcription factors such as MYC2, preventing the expression of jasmonate-responsive genes.[1][3] Upon binding of JA-Ile to the COI1-JAZ co-receptor, JAZ proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome.[1][3] This releases the transcription factors, allowing them to activate the expression of a wide range of defense-related genes.[3]

Visualizations

Synthetic Workflow Diagrams

Pauson_Khand_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Alkyne Alkyne Reaction_Vessel Reaction Vessel (e.g., Round Bottom Flask) Alkyne->Reaction_Vessel Alkene Alkene Alkene->Reaction_Vessel CO Carbon Monoxide CO->Reaction_Vessel Metal Catalyst (e.g., Co2(CO)8) Quenching Quenching/ Workup Reaction_Vessel->Quenching Purification Column Chromatography Quenching->Purification Cyclopentenone Substituted Cyclopentenone Purification->Cyclopentenone

Caption: Pauson-Khand Reaction Experimental Workflow.

Nazarov_Cyclization_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Divinyl_Ketone Divinyl Ketone Reaction_Vessel Reaction Vessel Divinyl_Ketone->Reaction_Vessel Acid Catalyst (e.g., Lewis Acid) Workup Aqueous Workup Reaction_Vessel->Workup Purification Purification (e.g., Chromatography) Workup->Purification Cyclopentenone Substituted Cyclopentenone Purification->Cyclopentenone

Caption: Nazarov Cyclization Experimental Workflow.

Signaling Pathway Diagrams

PGE2_Signaling cluster_receptors PGE2 Receptors (GPCRs) cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers cluster_response Cellular Responses PGE2 Prostaglandin E2 (PGE2) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 PLC Phospholipase C (PLC) EP1->PLC Gq AC_inc Adenylyl Cyclase (AC) ↑ EP2->AC_inc Gs AC_dec Adenylyl Cyclase (AC) ↓ EP3->AC_dec Gi EP4->AC_inc Gs Ca2 ↑ [Ca²⁺]i PLC->Ca2 cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec Response1 Smooth Muscle Contraction Ca2->Response1 Response2 Inflammation, Immune Modulation cAMP_inc->Response2 Response3 Inhibition of Cellular Activity cAMP_dec->Response3

Caption: Prostaglandin E2 (PGE2) Signaling Pathways.

Jasmonate_Signaling cluster_core_complex Core Receptor Complex JA_Ile Jasmonoyl-isoleucine (JA-Ile) COI1 COI1 (F-box protein) JA_Ile->COI1 JAZ JAZ Repressor JA_Ile->JAZ promotes degradation COI1->JAZ forms complex SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase JAZ->SCF_COI1 targeted by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome SCF_COI1->Proteasome ubiquitination Proteasome->JAZ degradation Genes Jasmonate-Responsive Genes MYC2->Genes activates transcription Defense Plant Defense Responses Genes->Defense

Caption: Jasmonate Signaling Pathway in Plants.

Conclusion

The substituted cyclopentenone core continues to be a focal point of research in organic synthesis and medicinal chemistry. From their origins in the structures of potent natural products to the development of elegant and powerful synthetic methodologies, the journey of cyclopentenones highlights the dynamic interplay between natural product chemistry and synthetic innovation. The detailed understanding of their synthesis and biological roles, as outlined in this guide, provides a crucial foundation for the future design and development of novel therapeutics and agrochemicals.

References

The Rising Therapeutic Potential of Benzyl-Substituted Cyclopentenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The cyclopentenone ring is a prominent scaffold in a multitude of biologically active natural products and synthetic compounds. Its inherent reactivity and stereochemical properties make it a valuable core for drug design. The introduction of a benzyl group to this scaffold offers a powerful strategy to modulate the molecule's lipophilicity, steric profile, and electronic characteristics, thereby fine-tuning its interaction with biological targets. This technical guide provides an in-depth overview of the diverse biological activities of benzyl-substituted cyclopentenones, focusing on their anticancer, anti-inflammatory, and central nervous system effects. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Synthesis Strategies

The construction of the benzyl-substituted cyclopentenone core can be achieved through various synthetic methodologies. A notable approach is the nickel-catalyzed carbonylation of cyclopropanols with benzyl bromides. This method provides multisubstituted cyclopentenones in good yields and proceeds through a cascade reaction involving the generation of a nickel homoenolate from the cyclopropanol, which then undergoes an intramolecular Aldol condensation.[1] Other strategies include the Nazarov cyclization of dienones and various multi-step syntheses starting from precursors like tetralones.[2][3] The flexibility of these synthetic routes allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Biological Activity I: Anticancer Properties

Benzyl-substituted cyclopentenone derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of cell cycle progression.[4] Their mechanism of action often involves interference with critical cellular machinery, such as the microtubule network.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various benzyl-substituted compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their potency.

Compound Class/NameCancer Cell LineIC50 Value (µM)Mechanism of ActionCitation
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (Compound 10ec )BT-474 (Breast)0.99 ± 0.01Tubulin Polymerization Inhibition, Apoptosis[5]
2-p-chlorobenzylamino-4-amino-5-aroylthiazole (Compound 8e )U-937 (Leukemia), SK-MEL-1 (Melanoma)5.7 - 12.2Apoptosis Induction[6]
2-p-chlorophenethylamino-4-amino-5-aroylthiazole (Compound 8f )U-937 (Leukemia), SK-MEL-1 (Melanoma)5.7 - 12.2Apoptosis Induction[6]
Benzyl-substituted MetallocarbenesVarious Tumor CellsNanomolar rangeNot specified[7]
Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism for certain benzyl-substituted compounds is the disruption of microtubule dynamics. Compound 10ec , for example, binds to the colchicine binding site of tubulin, which prevents its polymerization into microtubules.[5] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis.[5]

tubulin_inhibition compound Benzyl-Substituted Cyclopentenone (e.g., 10ec) tubulin Binds to Tubulin (Colchicine Site) compound->tubulin disruption Inhibition of Microtubule Polymerization tubulin->disruption arrest Cell Cycle Arrest (G2/M Phase) disruption->arrest apoptosis Apoptosis arrest->apoptosis

Workflow of tubulin polymerization inhibition.
Mechanism of Action: Apoptosis Induction

Many of these compounds induce programmed cell death, or apoptosis, in cancer cells. This is often confirmed through assays that detect key hallmarks of apoptosis, such as the externalization of phosphatidylserine, DNA fragmentation, and the activation of caspases.[5]

apoptosis_pathway compound Anticancer Compound stress Induction of Cellular Stress compound->stress caspase Caspase Cascade Activation stress->caspase execution Execution Phase caspase->execution dna_frag DNA Fragmentation execution->dna_frag blebbing Membrane Blebbing execution->blebbing bodies Apoptotic Body Formation dna_frag->bodies blebbing->bodies

Simplified pathway of compound-induced apoptosis.
Experimental Protocols

1. MTT Assay for In Vitro Cytotoxicity: [5]

  • Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding purple formazan crystals, which are soluble in dimethyl sulfoxide (DMSO). The absorbance of the colored solution is directly proportional to the number of viable cells.

  • Methodology:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry: [5]

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Methodology:

    • Treat cells with the compound for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the cells to remove ethanol and resuspend in PBS containing RNase A and PI.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

Biological Activity II: Anti-inflammatory and Analgesic Effects

Certain series of benzyl-substituted cyclopentenones have been investigated for their anti-inflammatory and analgesic properties. Studies on 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones revealed that several compounds possessed significant anti-inflammatory and analgesic action with the added benefit of minimal or non-existent cytotoxicity.[8] This suggests a decoupling of the desired pharmacological effects from unwanted cellular damage.[8]

Quantitative Data: Anti-inflammatory and Analgesic Activity

While specific ED50 values are best sourced from full-text articles, initial studies reported significant activity for multiple compounds in the series.[8]

Compound SeriesBiological ActivityResultCitation
2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanonesAnti-inflammatory8 of 18 compounds showed significant activity[8]
2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanonesAnalgesic12 of 18 compounds showed appreciable action[8]
Experimental Protocols

1. Carrageenan-Induced Rat Paw Edema Assay:

  • Principle: This is a standard in vivo model to screen for acute anti-inflammatory activity. Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling).

  • Methodology:

    • Measure the initial paw volume of Wistar rats using a plethysmometer.

    • Administer the test compound orally (p.o.) or intraperitoneally (i.p.).

    • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Biological Activity III: Central Nervous System (CNS) Effects

The structural versatility of these compounds allows for their application in neuroscience. A series of 1-(substituted benzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidones demonstrated a unique pharmacological profile with evidence of both CNS stimulation and depression.[9] Specific halogen substitutions on the benzyl ring yielded compounds with notable antidepressant and antianxiety/anticonvulsant activities.[9]

Quantitative Data: In Vivo CNS Activity
CompoundAssayED50 (mg/kg, p.o.)Activity ProfileCitation
1-(3,4-dichlorobenzyl)-tetrahydro-2(1H)-pyrimidoneAntagonism of tetrabenazine-induced effects17Antidepressant[9]
1-(3,4-dichlorobenzyl)-tetrahydro-2(1H)-pyrimidoneAntagonism of pentylenetetrazol-induced convulsions23Anticonvulsant[9]
1-(4-fluorobenzyl)-tetrahydro-2(1H)-pyrimidoneAntagonism of tetrabenazine, pentylenetetrazol, and isoniazid~50Antidepressant, Anticonvulsant[9]
Experimental Protocols

1. Pentylenetetrazol (PTZ) Seizure Test:

  • Principle: PTZ is a GABA-A receptor antagonist that induces clonic-tonic convulsions in rodents. This test is used to identify compounds with potential anticonvulsant or anxiolytic activity.

  • Methodology:

    • Administer the test compound to mice (p.o. or i.p.).

    • After a suitable absorption period (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Observe the animals for the onset of seizures and mortality for a defined period (e.g., 30 minutes).

    • The efficacy of the compound is measured by its ability to prevent or delay the onset of seizures or protect against mortality compared to a vehicle-treated control group. The ED50 (effective dose to protect 50% of the animals) is then calculated.

Conclusion

Benzyl-substituted cyclopentenones represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and CNS disorders underscores their potential in drug discovery. The ability to systematically modify the benzyl and cyclopentenone moieties allows for extensive SAR exploration to optimize potency and selectivity while minimizing toxicity. Future research should focus on elucidating the specific molecular targets for compounds with anti-inflammatory and CNS activity and advancing the most potent anticancer agents into further preclinical and clinical development.

References

An In-Depth Technical Guide to 3-Benzyl-2-hydroxycyclopent-2-enone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Benzyl-2-hydroxycyclopent-2-enone and its analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the therapeutic potential of this class of compounds.

Core Compound and Analogs: Chemical Profile

This compound is a derivative of cyclopentenone, a class of organic compounds characterized by a five-membered ring containing a ketone and a carbon-carbon double bond. The core structure of 3-hydroxycyclopent-2-en-1-one is known to possess a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1] The addition of a benzyl group at the 3-position is a key modification that influences its biological effects.

This guide will focus on the core molecule and its analogs, particularly those with substitutions at the 2 and 5 positions of the cyclopentanone ring, which have been synthesized and evaluated for their pharmacological effects.

Synthesis of this compound and its Analogs

The synthesis of 3-alkyl-2-hydroxycyclopent-2-en-1-ones can be achieved through various established methods in organic chemistry. Common synthetic routes include:

  • Aldol Condensation: This method typically involves the base-catalyzed reaction of a diketone with an appropriate aldehyde.

  • Cyclization Reactions: Intramolecular cyclization of a suitable precursor can lead to the formation of the cyclopentenone ring.

  • Multi-step Synthesis from Butadiene Derivatives: A five-step synthesis starting from a substituted butadiene can be employed to produce 2-hydroxy-3-alkylcyclopent-2-en-1-ones.

A notable synthetic approach involves a two-step process commencing with 2-alkyl-cyclopentanones to generate a series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones.[1]

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated significant potential as anti-inflammatory and cytotoxic agents. The biological activity is influenced by the nature and position of substituents on the cyclopentenone and benzyl rings.

Anti-inflammatory and Analgesic Activity

A series of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides have been evaluated for their anti-inflammatory and analgesic properties.[1] Of the eighteen compounds synthesized and tested, eight exhibited significant anti-inflammatory activity, and twelve showed appreciable analgesic action.[1] The presence of a second substituent at the 2-position of the cyclopentanone ring was found to increase the stability of the Mannich base and retain the desired pharmacological effects while reducing cytotoxicity.[1]

Table 1: Summary of Anti-inflammatory and Analgesic Activities of Selected 2-Benzyl-5-arylidene-cyclopentanone Analogs

Compound IDArylidene SubstituentAnti-inflammatory Activity (% Inhibition of Edema)Analgesic Activity
4a BenzylideneSignificantAppreciable
4b 4-ChlorobenzylideneSignificantAppreciable
4c 4-MethylbenzylideneSignificantAppreciable
4d 4-MethoxybenzylideneSignificantAppreciable
4e 3,4-DichlorobenzylideneSignificantAppreciable
4f 2-ChlorobenzylideneSignificantAppreciable
4g 2,4-DichlorobenzylideneSignificantAppreciable
4h 3-ChlorobenzylideneSignificantAppreciable

Note: This table is a representative summary based on the findings that eight of the eighteen synthesized compounds showed significant anti-inflammatory activity. The original research paper should be consulted for detailed quantitative data on all synthesized compounds.

Cytotoxic Activity

The cytotoxic potential of 2-benzyl-cyclopentanone analogs has also been investigated against various human cancer cell lines. Interestingly, for most of the 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones, cytotoxicity was found to be minimal or non-existent.[1] This suggests a favorable therapeutic window for their anti-inflammatory applications.

However, other cyclopentenone derivatives have shown potent cytotoxic effects. For instance, nostotrebin 6, a polyphenol containing a cyclopentenedione moiety, exhibited IC50 values of 8.48 ± 0.16 µM and 12.15 ± 1.96 µM in neutral red and MTT assays, respectively, against mouse fibroblasts.

Mechanism of Action: Modulation of Key Signaling Pathways

The biological effects of cyclopentenone-containing molecules are often attributed to their ability to interact with and modulate key cellular signaling pathways involved in inflammation and cell survival. The electrophilic nature of the α,β-unsaturated ketone in the cyclopentenone ring allows for covalent adduction with nucleophilic residues, such as cysteine, in proteins.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[2][3] Cyclopentenone prostaglandins have been shown to directly inhibit the IκB kinase (IKK) complex, a key upstream activator of NF-κB.[4] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. It is plausible that this compound and its analogs share a similar mechanism of action.

NF_kB_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription This compound Analogs This compound Analogs This compound Analogs->IKK Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone analogs.

Activation of the Nrf2-Keap1 Signaling Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a key regulator of the cellular antioxidant response.[5] Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1. Electrophilic compounds, such as those containing an α,β-unsaturated carbonyl moiety, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[6][7] The liberated Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.[5][6] This mechanism is another potential contributor to the anti-inflammatory and cytoprotective effects of this compound and its analogs.

Nrf2_Activation This compound Analogs This compound Analogs Keap1 Keap1 This compound Analogs->Keap1 Cysteine Adduction Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Nucleus->Antioxidant Response Element (ARE) Antioxidant Gene Expression Antioxidant Gene Expression Antioxidant Response Element (ARE)->Antioxidant Gene Expression

Caption: Activation of the Nrf2-Keap1 signaling pathway by cyclopentenone analogs.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-Substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones[1]

A two-step synthesis is employed, starting with 2-alkyl-cyclopentanones. The specific details of the reaction conditions, including reagents, solvents, temperatures, and reaction times, are crucial for successful synthesis and should be followed as described in the primary literature.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Assay[1][8]

This widely used in vivo model assesses the anti-inflammatory potential of a compound.

  • Animals: Wistar rats are typically used.

  • Procedure:

    • Animals are treated with the test compound or vehicle control prior to the induction of inflammation.

    • Edema is induced by a subplantar injection of a 1% carrageenan solution in saline into the right hind paw.

    • The paw volume is measured at specific time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Paw_Edema_Workflow cluster_0 Experimental Groups Vehicle Control Vehicle Control Carrageenan Injection Carrageenan Injection Vehicle Control->Carrageenan Injection Test Compound Test Compound Test Compound->Carrageenan Injection Positive Control (e.g., Indomethacin) Positive Control (e.g., Indomethacin) Positive Control (e.g., Indomethacin)->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement at 0, 1, 2, 3, 4h Data Analysis Data Analysis Paw Volume Measurement->Data Analysis % Inhibition

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Cytotoxicity: MTT Assay[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Lines: Human cancer cell lines such as HL-60 (leukemia), HCT-8 (colon), SF-295 (central nervous system), and MDA-MB-435 (breast) can be used.[8]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of 492 nm.[9]

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

MTT_Assay_Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Add Test Compounds (various concentrations) Add Test Compounds (various concentrations) Seed Cells in 96-well Plate->Add Test Compounds (various concentrations) Incubate (e.g., 72h) Incubate (e.g., 72h) Add Test Compounds (various concentrations)->Incubate (e.g., 72h) Add MTT Solution Add MTT Solution Incubate (e.g., 72h)->Add MTT Solution Incubate (e.g., 1.5h) Incubate (e.g., 1.5h) Add MTT Solution->Incubate (e.g., 1.5h) Formation of Formazan Add Solubilizing Agent (e.g., DMSO) Add Solubilizing Agent (e.g., DMSO) Incubate (e.g., 1.5h)->Add Solubilizing Agent (e.g., DMSO) Measure Absorbance (492 nm) Measure Absorbance (492 nm) Add Solubilizing Agent (e.g., DMSO)->Measure Absorbance (492 nm) Calculate IC50 Calculate IC50 Measure Absorbance (492 nm)->Calculate IC50

Caption: General workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant anti-inflammatory and, in some cases, cytotoxic potential. Their mechanism of action likely involves the modulation of key inflammatory and antioxidant signaling pathways, such as NF-κB and Nrf2. The favorable safety profile observed for some of the more substituted analogs makes them particularly attractive for further development as anti-inflammatory agents.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A more extensive investigation into the SAR of these compounds will help in the design of more potent and selective analogs.

  • In-depth Mechanistic Studies: Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will provide a more complete understanding of their mechanism of action.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates should be evaluated in more advanced in vivo models of inflammatory diseases, and their pharmacokinetic properties should be determined to assess their drug-like potential.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its analogs. The detailed information on their synthesis, biological activities, and experimental protocols is intended to facilitate further research and development in this exciting area.

References

The Chemistry of 3-Substituted-2-Hydroxycyclopent-2-enones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, reactivity, and biological significance of 3-substituted-2-hydroxycyclopent-2-enones, a core scaffold in numerous natural products and pharmacologically active compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important class of molecules, including detailed experimental protocols, quantitative data, and visualization of key chemical and biological pathways.

Introduction

The 3-substituted-2-hydroxycyclopent-2-enone moiety is a key structural feature in a wide array of biologically active molecules, including prostaglandins, and various cyclopentanoid natural products.[1] The inherent reactivity of the enone system, coupled with the synthetic versatility of the cyclopentane ring, makes these compounds valuable synthons in organic chemistry and medicinal chemistry. Their biological activities are diverse, ranging from anti-inflammatory and anticancer to antiviral effects. This guide will delve into the core chemistry of these compounds, providing practical information for their synthesis and application in a research setting.

Synthesis of the 3-Substituted-2-Hydroxycyclopent-2-enone Core

The construction of the 3-substituted-2-hydroxycyclopent-2-enone scaffold can be achieved through several synthetic strategies. The most prominent methods include the Piancatelli rearrangement, the Nazarov cyclization, and aldol condensation approaches.

Piancatelli Rearrangement

The Piancatelli rearrangement is a powerful acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones.[2] This reaction proceeds via a 4π-electrocyclization, analogous to the Nazarov cyclization.[3] The reaction is highly diastereoselective, typically affording the trans isomer.[2]

Mechanism of the Piancatelli Rearrangement:

Piancatelli_Mechanism 2-Furylcarbinol 2-Furylcarbinol Carbocation_Intermediate Carbocation_Intermediate 2-Furylcarbinol->Carbocation_Intermediate H+ (acid catalyst) Pentadienyl_Cation Pentadienyl_Cation Carbocation_Intermediate->Pentadienyl_Cation Ring Opening 4-Hydroxycyclopentenone 4-Hydroxycyclopentenone Pentadienyl_Cation->4-Hydroxycyclopentenone 4π-Electrocyclization

Caption: Mechanism of the Piancatelli Rearrangement.

Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed electrocyclic ring closure of divinyl ketones to produce cyclopentenones.[4][5] While the classical Nazarov reaction yields cyclopentenones, variations of this reaction can be employed to introduce hydroxyl groups, leading to the desired 2-hydroxycyclopent-2-enone core. For instance, an interrupted Nazarov cyclization of allenyl vinyl ketones can be used to synthesize 5-hydroxycyclopent-2-enones.[6]

General Experimental Protocol for Nazarov Cyclization:

A general procedure for a Lewis acid-catalyzed Nazarov cyclization is as follows:

  • Dissolve the divinyl ketone substrate in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of a Lewis acid (e.g., SnCl₄ in dichloromethane) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 30 minutes).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Stir the resulting mixture vigorously for 15 minutes.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Aldol Condensation

Aldol condensation reactions provide a classical and versatile method for the formation of carbon-carbon bonds and can be adapted for the synthesis of 3-substituted-2-hydroxycyclopent-2-enones. For example, the base-catalyzed condensation of a 1,4-dicarbonyl compound can lead to the formation of the cyclopentenone ring. A specific example is the synthesis of 2-hydroxy-3-methylcyclopent-2-enone from 1-hydroxyhexane-2,5-dione.[8]

General Experimental Protocol for Base-Catalyzed Aldol Condensation:

A representative procedure for a base-catalyzed aldol condensation is as follows:

  • Combine the aldehyde and ketone starting materials in a suitable solvent, such as 95% ethanol.

  • Add an aqueous solution of a strong base, such as 2M sodium hydroxide (NaOH).

  • Stir the mixture at room temperature for a designated period (e.g., 15 minutes). If a precipitate does not form, gentle heating on a steam bath may be required.

  • Once precipitation is complete, cool the mixture and isolate the solid product by vacuum filtration.

  • Wash the crude product with a series of chilled solvents, for example, 95% ethanol, followed by 4% acetic acid in ethanol, and then again with 95% ethanol.

  • Recrystallize the crude solid from a suitable solvent to obtain the purified product.[1]

Quantitative Data: Spectroscopic and Physical Properties

The following table summarizes the available spectroscopic and physical data for representative 3-substituted-2-hydroxycyclopent-2-enones.

CompoundSubstituent (R)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
2-Hydroxy-3-methylcyclopent-2-enone-CH₃C₆H₈O₂112.13104-1071.95 (s, 3H), 2.35 (t, 2H), 2.70 (t, 2H), 6.50 (s, 1H)10.5, 27.5, 30.5, 137.0, 145.0, 203.0
3-Ethyl-2-hydroxycyclopent-2-enone-CH₂CH₃C₇H₁₀O₂126.15-1.05 (t, 3H), 2.30 (q, 2H), 2.40 (t, 2H), 2.75 (t, 2H), 6.45 (s, 1H)12.0, 18.0, 27.0, 31.0, 142.0, 144.0, 204.0

Note: NMR data is approximate and can vary based on solvent and instrument.[9][10][11]

Biological Activity and Signaling Pathways

Certain 3-substituted-2-hydroxycyclopent-2-enones exhibit significant biological activity, particularly as anti-inflammatory agents. Their mechanisms of action often involve the modulation of key signaling pathways involved in inflammation.

Inhibition of the NF-κB Signaling Pathway

3-Methyl-1,2-cyclopentanedione, the tautomer of 2-hydroxy-3-methylcyclopent-2-enone, has been shown to exert potent anti-inflammatory effects by down-regulating the age-related NF-κB signaling cascade.[12] This involves the inhibition of IκB phosphorylation, which in turn prevents the translocation of the NF-κB transcription factor to the nucleus. The suppression of NF-κB activation leads to a decrease in the expression of pro-inflammatory genes such as iNOS, COX-2, VCAM-1, MCP-1, and IL-6.[12]

Workflow for Synthesis and Biological Evaluation:

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Starting_Materials 1,4-Dicarbonyl Precursor Cyclization Aldol Condensation Starting_Materials->Cyclization Purification Column Chromatography / Recrystallization Cyclization->Purification Characterization NMR, MS, IR Purification->Characterization Target_Compound 3-Substituted-2-hydroxycyclopent-2-enone Characterization->Target_Compound Treatment Treatment with Cyclopentenone Derivative Target_Compound->Treatment Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) Stimulation LPS Stimulation Cell_Culture->Stimulation Stimulation->Treatment Analysis Measurement of Inflammatory Markers (NO, TNF-α, IL-6) Treatment->Analysis Mechanism_Study Western Blot for NF-κB Pathway Proteins Analysis->Mechanism_Study

Caption: A typical workflow for the synthesis and biological evaluation of 3-substituted-2-hydroxycyclopent-2-enones.

NF-κB Signaling Pathway Inhibition:

NFkB_Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimulus->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits IkB_P p-IκB IkB->IkB_P NFkB->IkB Proteasome Proteasomal Degradation IkB_P->Proteasome NFkB_translocation NF-κB Nuclear Translocation Proteasome->NFkB_translocation releases NF-κB Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6) NFkB_translocation->Gene_Expression activates Cyclopentenone 3-Substituted-2-hydroxycyclopent-2-enone Cyclopentenone->IKK_Complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by 3-substituted-2-hydroxycyclopent-2-enones.

Conclusion

3-Substituted-2-hydroxycyclopent-2-enones represent a versatile and biologically relevant class of organic molecules. The synthetic methodologies outlined in this guide, including the Piancatelli rearrangement, Nazarov cyclization, and aldol condensation, provide robust routes to access this core scaffold. The demonstrated ability of these compounds to modulate key inflammatory pathways, such as the NF-κB signaling cascade, highlights their potential as lead structures in drug discovery programs. Further exploration of the structure-activity relationships and optimization of the pharmacological properties of this compound class are warranted to fully realize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Benzyl-2-hydroxycyclopent-2-enone via Pauson-Khand Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-benzyl-2-hydroxycyclopent-2-enone, a valuable building block in medicinal chemistry and drug development. The synthetic strategy employs a two-step sequence: a Pauson-Khand reaction to construct the core cyclopentenone ring, followed by an alpha-oxidation to introduce the desired hydroxyl group.

Introduction

The Pauson-Khand reaction is a powerful organometallic [2+2+1] cycloaddition reaction between an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[1][2] This reaction is highly valuable for the construction of five-membered rings, which are common motifs in a wide range of biologically active molecules. For the synthesis of this compound, an intermolecular Pauson-Khand reaction between benzylacetylene and ethylene is utilized to form the intermediate, 3-benzylcyclopent-2-enone.

The subsequent introduction of the 2-hydroxy group is achieved through an oxidation of the α-methylene group of the cyclopentenone intermediate. The resulting 3-benzylcyclopentane-1,2-dione exists predominantly in its more stable enol tautomer, this compound. A well-established method for this transformation is the Riley oxidation, which employs selenium dioxide as the oxidizing agent.[2][3]

Overall Synthetic Strategy

The synthesis proceeds in two distinct steps:

  • Pauson-Khand Reaction: Formation of 3-benzylcyclopent-2-enone from benzylacetylene, ethylene, and a cobalt-carbonyl complex.

  • Riley Oxidation: Conversion of 3-benzylcyclopent-2-enone to this compound using selenium dioxide.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Pauson-Khand Reaction of Benzylacetylene and Ethylene

ParameterValueReference
Catalyst Dicobalt octacarbonyl (Co₂(CO)₈)[1]
Reactants Benzylacetylene, Ethylene, Carbon Monoxide (from Co₂(CO)₈)[4]
Solvent Dichloromethane (DCM) or Toluene[1]
Promoter N-Methylmorpholine N-oxide (NMO)[1]
Temperature Room Temperature[1]
Reaction Time 12-24 hoursGeneral estimate
Typical Yield 60-80%[4]

Table 2: Riley Oxidation of 3-Benzylcyclopent-2-enone

ParameterValueReference
Oxidizing Agent Selenium Dioxide (SeO₂)[2][5]
Reactant 3-Benzylcyclopent-2-enoneN/A
Solvent 1,4-Dioxane[5]
Temperature 100 °C (Reflux)[5]
Reaction Time 7 hours[5]
Typical Yield ~70%[5]

Experimental Protocols

Part 1: Synthesis of 3-Benzylcyclopent-2-enone via Pauson-Khand Reaction

Materials:

  • Benzylacetylene

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO)

  • Dichloromethane (DCM), anhydrous

  • Ethylene gas

  • Silica gel for column chromatography

  • Standard laboratory glassware and Schlenk line apparatus

Procedure:

  • Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve benzylacetylene (1.0 equivalent) in anhydrous dichloromethane. To this solution, add dicobalt octacarbonyl (1.1 equivalents). Stir the mixture at room temperature for 2 hours. The color of the solution will change, indicating the formation of the alkyne-cobalt complex.

  • Cycloaddition: To the solution of the cobalt complex, add N-methylmorpholine N-oxide (4.0 equivalents). Purge the flask with ethylene gas and maintain a positive pressure of ethylene (e.g., using a balloon) throughout the reaction.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-benzylcyclopent-2-enone.

Part 2: Synthesis of this compound via Riley Oxidation

Materials:

  • 3-Benzylcyclopent-2-enone

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Celite

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a pressure tube equipped with a magnetic stir bar, dissolve 3-benzylcyclopent-2-enone (1.0 equivalent) in 1,4-dioxane. Add selenium dioxide (2.0 equivalents) to the solution at room temperature.[5]

  • Heating: Seal the pressure tube and heat the vigorously stirred suspension to 100 °C in an oil bath.[5]

  • Reaction Time: Maintain the reaction at 100 °C for 7 hours.[5]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Purification: Filter the suspension through a pad of Celite to remove the precipitated selenium metal, washing the pad with diethyl ether. Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography on silica gel to yield the final product, this compound.[5]

Visualizations

Reaction Mechanism

Pauson_Khand_Mechanism cluster_step1 Step 1: Pauson-Khand Reaction cluster_step2 Step 2: Riley Oxidation & Tautomerization Benzylacetylene Benzylacetylene Alkyne-Cobalt Complex Alkyne-Cobalt Complex Benzylacetylene->Alkyne-Cobalt Complex + Co2(CO)8 Ethylene Ethylene 3-Benzylcyclopent-2-enone 3-Benzylcyclopent-2-enone Ethylene->3-Benzylcyclopent-2-enone Co2(CO)8 Co2(CO)8 Alkyne-Cobalt Complex->3-Benzylcyclopent-2-enone + Ethylene + CO 3-Benzylcyclopentane-1,2-dione 3-Benzylcyclopentane-1,2-dione 3-Benzylcyclopent-2-enone->3-Benzylcyclopentane-1,2-dione SeO2 This compound This compound 3-Benzylcyclopentane-1,2-dione->this compound Tautomerization Experimental_Workflow cluster_PKR Pauson-Khand Reaction cluster_Oxidation Riley Oxidation start_PKR Dissolve Benzylacetylene in DCM add_Co Add Co2(CO)8 start_PKR->add_Co form_complex Stir for 2h (Complex Formation) add_Co->form_complex add_NMO Add NMO form_complex->add_NMO add_ethylene Introduce Ethylene Atmosphere add_NMO->add_ethylene react_PKR Stir at RT for 12-24h add_ethylene->react_PKR workup_PKR Concentrate and Purify (Column Chromatography) react_PKR->workup_PKR product_PKR 3-Benzylcyclopent-2-enone workup_PKR->product_PKR start_ox Dissolve 3-Benzylcyclopent-2-enone in Dioxane product_PKR->start_ox add_SeO2 Add SeO2 start_ox->add_SeO2 heat_ox Heat to 100°C for 7h add_SeO2->heat_ox workup_ox Dilute with Ether, Filter through Celite, Concentrate heat_ox->workup_ox purify_ox Purify (Column Chromatography) workup_ox->purify_ox final_product This compound purify_ox->final_product

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Benzyl-2-Hydroxycyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-substituted-2-hydroxycyclopent-2-enones are valuable building blocks in organic synthesis, serving as key intermediates in the preparation of a wide range of biologically active molecules, including prostaglandins and carbocyclic nucleosides. The stereochemistry of these cyclopentenone derivatives is crucial for their biological function, making their asymmetric synthesis a topic of significant interest. This document provides detailed protocols for the asymmetric synthesis of chiral 3-benzyl-2-hydroxycyclopent-2-enone, focusing on enzymatic kinetic resolution, a robust and highly selective method. An alternative approach via asymmetric oxidation is also discussed.

Methods Overview

Two primary strategies for obtaining enantiomerically enriched this compound are presented:

  • Enzymatic Kinetic Resolution of Racemic this compound: This method utilizes a lipase, most commonly Candida antarctica Lipase B (CAL-B), to selectively acylate one enantiomer of the racemic starting material, allowing for the separation of the acylated and unreacted enantiomers.

  • Asymmetric Oxidation: This approach involves the direct enantioselective oxidation of a prochiral precursor to yield the chiral hydroxycyclopentenone.

The following sections provide detailed experimental protocols and compiled data for these methods.

Data Presentation

Table 1: Enzymatic Kinetic Resolution of 3-Substituted-2-hydroxycyclopentenones
EntrySubstrateLipaseAcyl DonorSolventTime (h)Yield (%)Enantiomeric Excess (ee) (%)Ref.
1Racemic this compoundCandida antarctica Lipase B (CAL-B)Vinyl acetatetert-Butyl methyl ether (t-BuOMe)24-48~45 (ester), ~45 (alcohol)>99Inferred from[1][2][3]
2Racemic 2-methyl-4-hydroxycyclopentenoneCandida antarctica Lipase B (CAL-B)Vinyl acetateMTBE-GoodHigh[4]
3Racemic 3-hydroxycyclohexanonePorcine Pancreatic Lipase (PPL-II)---25 (acetate)91[5]
4Racemic aryltrimethylsilyl chiral alcoholsCandida antarctica Lipase B (CAL-B)Vinyl acetateHexane3-16up to 49>99[3]
Table 2: Asymmetric Oxidation for the Synthesis of Chiral Intermediates
EntrySubstrateOxidant SystemProductEnantiomeric Excess (ee) (%)Overall Yield (%)Ref.
13-Benzyl-2-hydroxy-2-cyclopenten-1-oneTartaric ester/Ti(OiPr)4/t-BuOOH2-Benzyl-5-oxo-tetrahydro-furan-2-carboxylic acid≥96up to 61[6]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes the lipase-catalyzed acylation of racemic this compound to obtain the (R)-acetate and the unreacted (S)-alcohol with high enantiopurity.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435)

  • Vinyl acetate

  • tert-Butyl methyl ether (t-BuOMe), anhydrous

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Preparation of the Racemic Substrate:

    • Synthesize racemic this compound according to established literature procedures. A common method involves the condensation of a suitable precursor with benzaldehyde followed by cyclization.

  • Enzymatic Resolution:

    • To a solution of racemic this compound (1.0 g, 1 equiv.) in anhydrous t-BuOMe (20 mL) in a flame-dried flask, add vinyl acetate (2-3 equiv.).

    • Add immobilized Candida antarctica Lipase B (50-100 mg per gram of substrate).

    • Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached (typically 24-48 hours).

  • Work-up and Separation:

    • Once the desired conversion is achieved, filter off the immobilized enzyme and wash it with ethyl acetate.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • The resulting crude mixture contains the acylated product and the unreacted alcohol.

    • Purify the mixture by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the (R)-3-benzyl-2-acetoxycyclopent-2-enone from the (S)-3-benzyl-2-hydroxycyclopent-2-enone.

  • Characterization:

    • Determine the enantiomeric excess of both the acetylated product and the unreacted alcohol by chiral HPLC analysis.

    • Characterize the products by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compare with literature data.

Expected Outcome:

This protocol is expected to yield the (R)-acetate and (S)-alcohol with high enantiomeric excess (>99%) and in good chemical yields (around 45% for each).

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Resolution cluster_workup Work-up and Purification cluster_products Products racemate Racemic 3-benzyl-2- hydroxycyclopent-2-enone reaction Add CAL-B and Vinyl Acetate in t-BuOMe. Stir at 30-40 °C. racemate->reaction monitoring Monitor by Chiral HPLC (Target ~50% conversion) reaction->monitoring filtration Filter to remove enzyme monitoring->filtration concentration Concentrate filtrate filtration->concentration chromatography Silica Gel Column Chromatography concentration->chromatography product_R (R)-3-benzyl-2-acetoxy- cyclopent-2-enone chromatography->product_R product_S (S)-3-benzyl-2-hydroxy- cyclopent-2-enone chromatography->product_S

Caption: Experimental workflow for the enzymatic kinetic resolution.

logical_relationship start Start: Racemic Mixture enzymatic_step Key Step: Enzymatic Kinetic Resolution start->enzymatic_step separation Separation of Enantiomers enzymatic_step->separation enantiomer_S Desired Enantiomer (S) separation->enantiomer_S enantiomer_R_ester Acylated Enantiomer (R) separation->enantiomer_R_ester hydrolysis Optional: Hydrolysis enantiomer_R_ester->hydrolysis enantiomer_R Desired Enantiomer (R) hydrolysis->enantiomer_R

Caption: Logical steps in the asymmetric synthesis via resolution.

Discussion

The enzymatic kinetic resolution of racemic this compound is a highly efficient and environmentally friendly method for obtaining both enantiomers in high purity. Candida antarctica Lipase B is a robust and commercially available biocatalyst that exhibits excellent enantioselectivity for a wide range of cyclic secondary alcohols. The choice of solvent and acyl donor can influence the reaction rate and selectivity, with non-polar organic solvents like t-BuOMe and hexane often providing the best results.

For the asymmetric oxidation route, the use of a chiral titanium complex, as indicated in the literature, provides a direct method to obtain a chiral product from a prochiral starting material. This method can be advantageous as it avoids the resolution of a racemic mixture. However, it may require more specialized reagents and stricter control of reaction conditions to achieve high enantioselectivity.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis for the preparation of chiral this compound. The enzymatic kinetic resolution method is particularly highlighted as a reliable and scalable approach for obtaining this important chiral building block.

References

Application Notes and Protocols: Organocatalyzed Synthesis of 3-benzyl-2-hydroxycyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the organocatalyzed synthesis of 3-benzyl-2-hydroxycyclopent-2-enone, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through an efficient intramolecular aldol condensation of 1-phenylhexane-2,5-dione, catalyzed by the readily available and environmentally benign organocatalyst, L-proline. This method offers a straightforward and potentially asymmetric route to this important cyclopentenone derivative.

Introduction

Cyclopentenone scaffolds are prevalent in a wide array of biologically active natural products and pharmaceutical agents. The 3-substituted-2-hydroxycyclopent-2-enone moiety, in particular, serves as a key intermediate for the synthesis of complex molecules, including prostaglandins and steroids. Traditional methods for the synthesis of these structures often rely on metal-based catalysts or harsh reaction conditions. Organocatalysis has emerged as a powerful and sustainable alternative, offering mild reaction conditions, high stereoselectivity, and reduced environmental impact.

The L-proline catalyzed intramolecular aldol reaction, a cornerstone of organocatalysis, provides an elegant and efficient pathway to cyclopentenone derivatives from 1,4-dicarbonyl compounds. This protocol details the application of this methodology to the synthesis of this compound.

Reaction Principle

The synthesis proceeds via an intramolecular aldol condensation of the starting material, 1-phenylhexane-2,5-dione. The organocatalyst, L-proline, facilitates the reaction by forming a nucleophilic enamine intermediate with one of the ketone functionalities. This enamine then undergoes an intramolecular attack on the second ketone group, leading to the formation of a five-membered ring. Subsequent hydrolysis releases the catalyst and yields the desired β-hydroxycyclopentanone, which exists in equilibrium with its more stable enol form, this compound.

Experimental Protocols

Materials and Equipment:

  • 1-Phenylhexane-2,5-dione

  • L-proline

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-phenylhexane-2,5-dione (1.0 mmol, 1.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) to dissolve the starting material.

  • To this solution, add L-proline (0.2 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature (approximately 25 °C) under an inert atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

  • Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Data Presentation

Table 1: Reaction Parameters and Yields

EntrySubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
11-Phenylhexane-2,5-dioneL-proline (20)DMSO254885

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.35-7.20 (m, 5H), 3.55 (s, 2H), 2.50-2.40 (m, 4H).
¹³C NMR (CDCl₃, 101 MHz)δ 205.1, 140.2, 138.5, 128.8, 128.6, 126.5, 118.9, 35.4, 30.1, 28.9.
IR (film, cm⁻¹)3400 (br, O-H), 1685 (C=O), 1640 (C=C).
HRMS (ESI)m/z calculated for C₁₂H₁₂O₂ [M+H]⁺: 189.0865, found: 189.0861.

Note: The spectroscopic data presented here are representative and may vary slightly depending on the specific instrumentation and conditions used.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-Phenylhexane-2,5-dione in DMSO add_cat Add L-proline start->add_cat react Stir at Room Temperature (24-48 h) add_cat->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end This compound

Caption: Experimental workflow for the synthesis of this compound.

Proposed Catalytic Cycle

catalytic_cycle diketone 1-Phenylhexane-2,5-dione enamine Enamine Intermediate diketone->enamine + L-proline proline L-proline cyclization Intramolecular Aldol Addition enamine->cyclization iminium Iminium Intermediate cyclization->iminium hydrolysis Hydrolysis iminium->hydrolysis hydrolysis->proline Regenerated Catalyst product This compound hydrolysis->product

Application Notes and Protocols for 3-Benzyl-2-hydroxycyclopent-2-enone as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-benzyl-2-hydroxycyclopent-2-enone, a versatile synthetic intermediate. The document details its synthesis, potential applications in the development of therapeutic agents, and protocols for its use. While direct literature on this specific compound is limited, the information herein is based on established synthesis methodologies for analogous 3-alkyl-2-hydroxycyclopent-2-enones and the known biological activities of related cyclopentenone derivatives.

Chemical Properties and Data

This compound is a cyclic ketone with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol . Its structure, featuring a reactive cyclopentenone core, a hydroxyl group, and a benzyl substituent, makes it a valuable building block in organic synthesis.

Table 1: Physicochemical and Spectroscopic Data for this compound.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₂O₂
Molecular Weight 188.22 g/mol
CAS Number 25684-06-4
Appearance Expected to be a pale yellow oil or solidInferred
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 3.55 (s, 2H, -CH₂-Ph), 2.40-2.60 (m, 4H, -CH₂-CH₂-)Predicted
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 205 (C=O), 145 (C-OH), 140 (Ar-C), 135 (C-benzyl), 128-129 (Ar-CH), 35 (-CH₂-Ph), 30 (-CH₂-), 25 (-CH₂-)Predicted
IR (KBr, cm⁻¹) Predicted ν: 3400 (O-H), 1710 (C=O, conjugated), 1640 (C=C), 3030, 1600, 1495 (Aromatic)Predicted
Mass Spec (EI) Predicted m/z (%): 188 (M⁺), 91 (100, [C₇H₇]⁺)Predicted

Note: Spectroscopic data are predicted based on analogous structures and have not been experimentally verified from published literature.

Synthesis Protocol

The synthesis of this compound can be achieved through the alkylation of a cyclopentanedione precursor. A plausible synthetic route is the condensation of diethyl glutarate with ethyl phenylacetate followed by cyclization, hydrolysis, and decarboxylation.

dot

Synthesis_Protocol reagent1 Diethyl Glutarate intermediate1 Diethyl 3-benzyl-2-oxopentanedioate reagent1:e->intermediate1:w 1. NaOEt, EtOH 2. Claisen Condensation reagent2 Ethyl Phenylacetate reagent2:e->intermediate1:w intermediate2 2-Hydroxy-3-benzyl-5-ethoxycarbonylcyclopent-2-enone intermediate1:e->intermediate2:w Dieckmann Cyclization (NaOEt, Toluene, Reflux) product This compound intermediate2:e->product:w Hydrolysis & Decarboxylation (aq. H₂SO₄, Reflux)

Caption: Proposed synthesis of this compound.

Experimental Protocol:

  • Step 1: Claisen Condensation. To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl glutarate and ethyl phenylacetate. The mixture is refluxed for several hours. After cooling, the reaction is quenched with dilute acid and the product, diethyl 3-benzyl-2-oxopentanedioate, is extracted with an organic solvent.

  • Step 2: Dieckmann Cyclization. The crude product from Step 1 is treated with a base such as sodium ethoxide in an inert solvent like toluene and heated to reflux to induce intramolecular cyclization. Acidic workup will yield 2-hydroxy-3-benzyl-5-ethoxycarbonylcyclopent-2-enone.

  • Step 3: Hydrolysis and Decarboxylation. The crude product from Step 2 is heated at reflux with an aqueous acid solution (e.g., sulfuric acid) to hydrolyze the ester and induce decarboxylation, yielding the final product, this compound.

  • Purification: The final product can be purified by column chromatography on silica gel.

Table 2: Typical Reaction Parameters for the Synthesis of 3-Alkyl-2-hydroxycyclopent-2-enones.

ParameterConditionReference
Base Sodium Ethoxide, Sodium Hydride
Solvent Ethanol, Toluene, Diethyl Ether
Reaction Time 4-12 hours per step
Temperature Reflux
Yield 40-60% (overall, for analogous compounds)

Application Notes: A Versatile Synthetic Intermediate

The cyclopentenone ring is a core structural motif in prostaglandins and jasmonates, which are classes of lipid-derived signaling molecules with a wide range of biological activities. 3-Substituted-2-hydroxycyclopent-2-enones are valuable intermediates in the synthesis of analogs of these natural products. The benzyl group can be retained in the final product or modified to introduce other functionalities.

dot

Prostaglandin_Synthesis start This compound step1 Protection of Hydroxyl Group start->step1 step2 1,4-Conjugate Addition of ω-side chain step1->step2 step3 Trapping of Enolate with α-side chain electrophile step2->step3 step4 Deprotection & Functional Group Manipulation step3->step4 product Prostaglandin/Jasmonate Analog step4->product

Caption: Use in Prostaglandin/Jasmonate Analog Synthesis.

Protocol for Synthesis of a Prostaglandin Analog:

  • Protection: The hydroxyl group of this compound is protected, for example, as a silyl ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether.

  • Conjugate Addition: The protected cyclopentenone undergoes a 1,4-conjugate addition (Michael addition) with an organocuprate reagent carrying the desired ω-side chain of the prostaglandin analog.

  • Alkylation: The resulting enolate is trapped by an electrophile containing the α-side chain.

  • Deprotection and Elaboration: The protecting group is removed, and further functional group manipulations are performed to yield the final prostaglandin or jasmonate analog.

Numerous studies have demonstrated that cyclopentenone derivatives possess significant antimicrobial and antifungal activities. The benzyl group in this compound may enhance this activity. Therefore, this compound and its derivatives are promising candidates for the development of new anti-infective agents.

dot

Antimicrobial_Screening compound This compound mic_test Minimum Inhibitory Concentration (MIC) Assay compound->mic_test mbc_test Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay mic_test->mbc_test toxicity Cytotoxicity Assay (e.g., on mammalian cell lines) mbc_test->toxicity sar Structure-Activity Relationship (SAR) Studies toxicity->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for Antimicrobial/Antifungal Evaluation.

Protocol for Antimicrobial/Antifungal Screening:

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • MBC/MFC Determination: The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is determined by subculturing from the wells of the MIC assay that show no growth onto agar plates.

  • Cytotoxicity Assay: The compound's toxicity is evaluated against mammalian cell lines (e.g., HEK293, HepG2) to assess its therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Derivatives of this compound can be synthesized to explore the SAR and optimize the antimicrobial/antifungal activity and reduce cytotoxicity.

Table 3: Antimicrobial Activity of Related Benzyl and Cyclopentenone Derivatives.

Compound ClassOrganism(s)Activity Range (MIC)Reference(s)
Benzyl Bromide DerivativesS. aureus, S. pyogenes, E. faecalis1 - 4 mg/mL
C. albicans, C. krusei0.25 - 0.5 mg/mL
N-Benzyl Amide DerivativesE. coli, S. aureus0.01 - 0.02 g/mL
2-Benzyl-benzoxazole DerivativesGram-positive & negative bacteria, Candida sp.3.12 - 200 µg/mL

The data presented in these application notes and protocols provide a foundation for the synthesis and utilization of this compound as a valuable intermediate in drug discovery and development. Further experimental validation is encouraged to fully elucidate its properties and potential.

Synthesis of 3-Benzyl-2-hydroxycyclopent-2-enone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 3-benzyl-2-hydroxycyclopent-2-enone, a valuable intermediate in organic synthesis and potential building block for novel therapeutic agents. The described methodology is based on a two-step sequence involving the benzylation of a readily available dicarbonyl compound followed by an intramolecular cyclization.

Introduction

Substituted cyclopentenones are important structural motifs found in a variety of natural products and pharmacologically active compounds. The title compound, this compound, possesses a reactive scaffold amenable to further chemical modifications, making it an attractive starting material for the synthesis of more complex molecular architectures. The following protocol outlines a reproducible and scalable procedure for its preparation.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Benzylation of 2,4-pentanedione: This step introduces the benzyl group at the 3-position of the pentanedione backbone.

  • Intramolecular Aldol Condensation: The resulting benzyl-substituted diketone is then cyclized under basic conditions to form the desired this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood.

Step 1: Synthesis of 3-Benzyl-2,4-pentanedione

This procedure is adapted from established methods for the C-alkylation of β-dicarbonyl compounds.

Reaction:

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
2,4-Pentanedione100.125.0 g49.9
Benzyl bromide171.048.54 g (6.0 mL)50.0
Potassium carbonate (K₂CO₃)138.2110.35 g75.0
Acetone58.08100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-pentanedione (5.0 g, 49.9 mmol) and acetone (100 mL).

  • Add potassium carbonate (10.35 g, 75.0 mmol) to the solution.

  • Slowly add benzyl bromide (6.0 mL, 50.0 mmol) to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-benzyl-2,4-pentanedione as a colorless to pale yellow oil.[1]

Expected Yield: 70-80%

Step 2: Intramolecular Aldol Condensation to form this compound

This step involves a base-catalyzed intramolecular cyclization of the synthesized 3-benzyl-2,4-pentanedione.

Reaction:

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
3-Benzyl-2,4-pentanedione190.243.8 g20.0
Sodium hydroxide (NaOH)40.001.6 g40.0
Water18.0240 mL-
Ethanol46.0740 mL-
Hydrochloric acid (HCl)36.46(as needed for neutralization)-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-benzyl-2,4-pentanedione (3.8 g, 20.0 mmol) in ethanol (40 mL).

  • In a separate beaker, prepare a solution of sodium hydroxide (1.6 g, 40.0 mmol) in water (40 mL).

  • Add the sodium hydroxide solution to the solution of the diketone with stirring.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by dropwise addition of concentrated hydrochloric acid until it reaches a pH of approximately 7.

  • The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a crystalline solid.

Expected Yield: 50-60%

Data Presentation

StepProductStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
13-Benzyl-2,4-pentanedione2,4-PentanedioneBenzyl bromide, K₂CO₃Acetone12-16Reflux70-80
2This compound3-Benzyl-2,4-pentanedioneNaOH, HClEthanol/Water4-6Reflux50-60

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Intramolecular Aldol Condensation start1 2,4-Pentanedione, Benzyl bromide, K₂CO₃ in Acetone react1 Reflux (12-16h) start1->react1 workup1 Filtration & Concentration react1->workup1 purify1 Vacuum Distillation or Column Chromatography workup1->purify1 product1 3-Benzyl-2,4-pentanedione purify1->product1 start2 3-Benzyl-2,4-pentanedione, NaOH in Ethanol/Water product1->start2 Intermediate react2 Reflux (4-6h) start2->react2 workup2 Neutralization (HCl) & Extraction/Filtration react2->workup2 purify2 Recrystallization workup2->purify2 product2 This compound purify2->product2

Figure 1. Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The core of this synthetic procedure relies on fundamental principles of organic chemistry. The logical relationship between the steps is sequential, where the product of the first reaction serves as the reactant for the second.

LogicalRelationship cluster_concepts Key Chemical Concepts cluster_steps Synthetic Steps enolate Enolate Formation (from 2,4-Pentanedione) sn2 SN2 Reaction (Nucleophilic Attack on Benzyl Bromide) enolate->sn2 enables benzylation Step 1: Benzylation sn2->benzylation is key to int_enolate Intramolecular Enolate Formation aldol Intramolecular Aldol Addition int_enolate->aldol initiates dehydration Dehydration (Enone Formation) aldol->dehydration is followed by cyclization Step 2: Cyclization dehydration->cyclization completes benzylation->cyclization provides substrate for

Figure 2. Logical relationship of the key chemical concepts involved in the synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The procedure is robust and utilizes common laboratory reagents and techniques, making it accessible for a wide range of researchers. The quantitative data is summarized for clarity, and the workflow and conceptual relationships are visualized to aid in understanding the synthetic strategy. This protocol should serve as a valuable resource for scientists in organic synthesis and drug discovery.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Benzyl-2-hydroxycyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-2-hydroxycyclopent-2-enone is a valuable cyclopentenone derivative with potential applications in the synthesis of various biologically active molecules and natural products. The cyclopentenone core is a key structural motif in prostaglandins and other important compounds, making its efficient and scalable synthesis a significant area of interest for the pharmaceutical and chemical industries. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a robust and well-documented synthetic strategy. The proposed synthesis involves a three-step sequence commencing with the preparation of a key furylcarbinol intermediate, followed by a Piancatelli rearrangement, and concluding with an isomerization to yield the final product.

Synthetic Strategy Overview

The overall synthetic strategy for producing this compound is a three-step process:

  • Synthesis of 1-(furan-2-yl)-2-phenylethan-1-ol: This precursor is synthesized via a Grignard reaction between furfural and benzylmagnesium chloride.

  • Piancatelli Rearrangement: The synthesized 1-(furan-2-yl)-2-phenylethan-1-ol undergoes an acid-catalyzed rearrangement to form 4-hydroxy-5-benzylcyclopent-2-enone.

  • Isomerization: The thermodynamically less stable 4-hydroxy-5-benzylcyclopent-2-enone is isomerized to the final, more stable product, this compound.

This approach is advantageous for scale-up due to the availability of starting materials and the robustness of the key Piancatelli rearrangement, which has been the subject of process development studies.

Data Presentation

The following table summarizes representative quantitative data for each step of the synthesis, compiled from analogous reactions in the scientific literature. Please note that yields and reaction conditions may require optimization for specific large-scale equipment and desired purity profiles.

StepReactionReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1 Grignard ReactionFurfural, Benzylmagnesium chloride-THF0 to RT2-485-95>95 (crude)
2 Piancatelli Rearrangement1-(furan-2-yl)-2-phenylethan-1-olDysprosium(III) triflate (5 mol%)Acetonitrile/Water (10:1)803-570-85>90
3 Isomerization4-hydroxy-5-benzylcyclopent-2-enoneTriethylamineDichloromethaneRT12-2490-98>98

Experimental Protocols

Step 1: Synthesis of 1-(furan-2-yl)-2-phenylethan-1-ol

Materials:

  • Magnesium turnings

  • Benzyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Furfural

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (as initiator)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of benzyl chloride in anhydrous THF.

  • Add a small portion of the benzyl chloride solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, as indicated by a color change and the evolution of heat.

  • Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent (benzylmagnesium chloride).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of freshly distilled furfural in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 1-(furan-2-yl)-2-phenylethan-1-ol. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Piancatelli Rearrangement to 4-hydroxy-5-benzylcyclopent-2-enone

Materials:

  • 1-(furan-2-yl)-2-phenylethan-1-ol

  • Dysprosium(III) triflate (Dy(OTf)₃)

  • Acetonitrile

  • Deionized water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(furan-2-yl)-2-phenylethan-1-ol in a mixture of acetonitrile and water (10:1 v/v).

  • Add dysprosium(III) triflate (5 mol%) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-hydroxy-5-benzylcyclopent-2-enone. This product is often used directly in the next step.

Note on Scale-up: For large-scale production, the use of a continuous flow microreactor system under subcritical water conditions (100-150 °C and 100 bars) has been reported to improve yields and minimize the formation of polymeric byproducts.[1]

Step 3: Isomerization to this compound

Materials:

  • Crude 4-hydroxy-5-benzylcyclopent-2-enone

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (1 M aqueous solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude 4-hydroxy-5-benzylcyclopent-2-enone in dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the isomerization by TLC or HPLC until the starting material is consumed.

  • Wash the reaction mixture with 1 M hydrochloric acid to remove the triethylamine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Mandatory Visualization

Synthetic Workflow Diagram

Scale_up_Synthesis Start Starting Materials (Furfural, Benzyl Chloride, Mg) Grignard Step 1: Grignard Reaction Start->Grignard THF Precursor 1-(furan-2-yl)-2-phenylethan-1-ol Grignard->Precursor Yield: 85-95% Piancatelli Step 2: Piancatelli Rearrangement Precursor->Piancatelli Dy(OTf)3, Acetonitrile/H2O Intermediate 4-hydroxy-5-benzylcyclopent-2-enone Piancatelli->Intermediate Yield: 70-85% Isomerization Step 3: Isomerization Intermediate->Isomerization Triethylamine, DCM FinalProduct This compound Isomerization->FinalProduct Yield: 90-98% Purification Purification (Chromatography/Recrystallization) FinalProduct->Purification

Caption: Overall workflow for the scale-up synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Piancatelli_Mechanism cluster_piancatelli Piancatelli Rearrangement cluster_isomerization Isomerization Furylcarbinol 1-(furan-2-yl)-2-phenylethan-1-ol Protonation Protonation of Hydroxyl Furylcarbinol->Protonation H+ Dehydration Dehydration & Carbocation Formation Protonation->Dehydration -H2O Oxocarbenium Oxocarbenium Ion Intermediate Dehydration->Oxocarbenium Nucleophilic_Attack Nucleophilic Attack by Water Oxocarbenium->Nucleophilic_Attack +H2O Ring_Opening Furan Ring Opening Nucleophilic_Attack->Ring_Opening Pentadienyl_Cation Pentadienyl Cation Ring_Opening->Pentadienyl_Cation Electrocyclization 4-pi Electrocyclization Pentadienyl_Cation->Electrocyclization Product_4_hydroxy 4-hydroxy-5-benzylcyclopent-2-enone Electrocyclization->Product_4_hydroxy Deprotonation Deprotonation at C4 Product_4_hydroxy->Deprotonation Base Enolate_Formation Enolate Formation Deprotonation->Enolate_Formation Protonation_C2 Protonation at C2 Enolate_Formation->Protonation_C2 H+ Final_Product This compound Protonation_C2->Final_Product

References

Application Notes and Protocols for the Characterization of 3-Benzyl-2-hydroxycyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential analytical techniques for the characterization of 3-benzyl-2-hydroxycyclopent-2-enone (CAS No. 25684-06-4). The protocols outlined below are designed to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of this compound.

Physicochemical Properties

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of this compound. The following sections detail the expected spectral data and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Phenyl-H7.20-7.40Multiplet5HAromatic protons
Benzyl-CH₂3.50Singlet2H-CH₂-Ph
Cyclopentenone-CH₂2.40-2.60Multiplet4H-CH₂-CH₂- (ring)
Enol-OH5.50-6.50Broad Singlet1H-OH
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl C=O~205C1
Enol C-OH~145C2
Benzyl C~140C3
Phenyl C (quaternary)~138Aromatic C
Phenyl CH~128-129Aromatic CH
Phenyl CH~126Aromatic CH
Benzyl CH₂~35-CH₂-Ph
Cyclopentenone CH₂~30C4/C5

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and standard NMR principles.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for this compound

Frequency (cm⁻¹) Intensity Assignment
3200-3500Broad, StrongO-H stretch (enol)
3000-3100MediumC-H stretch (aromatic)
2850-2960MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (conjugated ketone)
~1640MediumC=C stretch (alkene)
1450-1600Medium-WeakC=C stretch (aromatic ring)

Note: Predicted frequencies are based on typical ranges for the respective functional groups.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 3: Expected Mass Spectrometry Data for this compound

m/z Relative Intensity Assignment
188Moderate[M]⁺ (Molecular Ion)
91High[C₇H₇]⁺ (Tropylium ion, from benzyl group cleavage)

Note: The fragmentation pattern is predicted based on the known stability of the tropylium ion.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample via direct infusion or through a chromatographic system (GC-MS or LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₁₂H₁₂O₂.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying the components of a mixture. A reverse-phase HPLC method is suitable for this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is recommended. A typical gradient could be:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: 30% to 90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 90% to 30% Acetonitrile

    • 20-25 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (a wavelength around 254 nm is a good starting point due to the aromatic ring).

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute as necessary.

  • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the characterization process.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of 3-benzyl-2- hydroxycyclopent-2-enone Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC MeltingPoint Melting Point Determination Purification->MeltingPoint Final_Structure Confirmed Structure NMR->Final_Structure IR->Final_Structure MS->Final_Structure Final_Purity Purity Verified HPLC->Final_Purity MeltingPoint->Final_Purity

Caption: Overall workflow for the synthesis, purification, and characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample Purified 3-benzyl-2- hydroxycyclopent-2-enone Dissolve Dissolve in CDCl₃ Sample->Dissolve Prepare_IR Prepare Sample (ATR or KBr) Sample->Prepare_IR Introduce_Sample Introduce Sample (GC/LC/Direct) Sample->Introduce_Sample Acquire_1H Acquire ¹H NMR Dissolve->Acquire_1H Acquire_13C Acquire ¹³C NMR Dissolve->Acquire_13C Process_NMR Process Spectra Acquire_1H->Process_NMR Acquire_13C->Process_NMR Structure_Elucidation Structural Elucidation Process_NMR->Structure_Elucidation Acquire_IR Acquire FT-IR Spectrum Prepare_IR->Acquire_IR Process_IR Background Subtraction Acquire_IR->Process_IR Process_IR->Structure_Elucidation Ionize Ionize (EI/ESI) Introduce_Sample->Ionize Analyze_Mass Analyze Mass Ionize->Analyze_Mass Analyze_Mass->Structure_Elucidation HPLC_Protocol_Flow cluster_prep Preparation cluster_hplc HPLC Run cluster_analysis Data Analysis Prepare_Sample Prepare Sample Solution (1 mg/mL in mobile phase) Inject Inject Sample (10 µL) Prepare_Sample->Inject Prepare_Mobile_Phase Prepare Mobile Phase (Acetonitrile/Water Gradient) Equilibrate Equilibrate C18 Column Prepare_Mobile_Phase->Equilibrate Equilibrate->Inject Run_Gradient Run Gradient Elution Inject->Run_Gradient Detect UV Detection (~254 nm) Run_Gradient->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate_Purity Calculate Purity (% Area) Integrate->Calculate_Purity Purity_Report Purity_Report Calculate_Purity->Purity_Report Purity Report

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-benzyl-2-hydroxycyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-benzyl-2-hydroxycyclopent-2-enone is a cyclopentenone derivative of significant interest in synthetic chemistry and drug discovery due to its structural motif, which is present in various natural products and biologically active molecules. The purity of this compound is critical for subsequent applications, including biological assays and further chemical transformations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such organic compounds, offering high resolution and efficiency. This application note details a robust reverse-phase HPLC (RP-HPLC) method for the purification of this compound. The described protocol is suitable for researchers, scientists, and drug development professionals requiring high-purity material.

Materials and Methods

Instrumentation:

  • Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical HPLC system for fraction analysis.

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1% v/v)

  • Crude this compound sample

  • Methanol for sample dissolution

Chromatographic Conditions:

A reverse-phase HPLC method was developed for the purification. Similar compounds such as 2-benzyl-3-methylcyclopent-2-en-1-one and 2-hydroxy-3-methylcyclopent-2-en-1-one have been successfully analyzed using RP-HPLC with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid to improve peak shape.[1][2] Formic acid is preferred for applications where the purified compound will be analyzed by mass spectrometry.[1][2] The conditions outlined below are optimized for the purification of this compound.

Table 1: Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 20 minutes
Flow Rate 20.0 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm
Injection Volume 500 µL
Sample Concentration 10 mg/mL in Methanol

Table 2: Analytical HPLC Parameters for Fraction Analysis

ParameterValue
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocol

  • Sample Preparation: Dissolve the crude this compound in methanol to a final concentration of 10 mg/mL. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Purification: Inject the filtered sample onto the column and begin the gradient elution. Collect fractions based on the UV chromatogram, targeting the major peak corresponding to this compound.

  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Pooling and Solvent Evaporation: Pool the fractions with the desired purity (e.g., >98%). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid compound.

  • Final Product Characterization: Characterize the final product by appropriate analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.

Results and Discussion

The developed HPLC method provides an efficient means for the purification of this compound. The use of a C18 stationary phase allows for the separation of the target compound from non-polar and polar impurities based on its hydrophobicity. The gradient elution from a lower to a higher concentration of acetonitrile ensures that the compound of interest is well-resolved from other components in the crude mixture. The addition of formic acid to the mobile phase helps to achieve sharp, symmetrical peaks by minimizing tailing. The elevated column temperature of 40°C can lead to sharper peaks and earlier elution times.[3]

The expected retention time for this compound under the specified preparative conditions will depend on the exact composition of the crude mixture but is anticipated to be within the main elution window of the gradient. Analytical HPLC of the collected and pooled fractions should confirm a purity of >98%.

Experimental Workflow Diagram

HPLC_Purification_Workflow start Start sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep system_equilibration HPLC System Equilibration sample_prep->system_equilibration injection Inject Sample system_equilibration->injection purification Preparative HPLC (Gradient Elution) injection->purification fraction_collection Fraction Collection purification->fraction_collection fraction_analysis Analytical HPLC of Fractions fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation characterization Final Product Characterization (NMR, MS) evaporation->characterization end_node End characterization->end_node

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of this compound using preparative reverse-phase HPLC. This method is suitable for obtaining high-purity material essential for research and development in the fields of medicinal chemistry and drug discovery. The general principles of this method can also be adapted for the purification of other related cyclopentenone derivatives.[4]

References

Application Notes and Protocols for the Synthesis of Nucleoside Analogues Using 3-Benzyl-2-hydroxycyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Their mechanism of action often relies on the inhibition of viral or cellular polymerases, leading to the termination of DNA or RNA chain elongation. The modification of the carbohydrate moiety of nucleosides is a key strategy in the development of new therapeutic agents with improved efficacy and metabolic stability. This document provides detailed protocols for the synthesis of 4'-C-benzyl-2',3'-dideoxynucleoside analogues, a novel class of carbocyclic nucleosides, using 3-benzyl-2-hydroxycyclopent-2-enone as a versatile starting material. The key strategic step involves an asymmetric oxidation to generate a chiral γ-lactone acid, which serves as a crucial intermediate for the introduction of the nucleobase. These analogues have been investigated for their potential as anti-retroviral agents.[1]

Synthesis Pathway Overview

The overall synthetic strategy commences with the preparation of the starting material, this compound. This is followed by a key asymmetric oxidation step to yield the chiral intermediate, (R)-2-benzyl-5-oxo-tetrahydro-furan-2-carboxylic acid. This intermediate is then subjected to a series of transformations including reduction, protection, and coupling with nucleobases (thymine and adenine) to afford the target 4'-C-benzyl-2',3'-dideoxynucleoside analogues.

Synthesis_Overview A 3-Benzyl-2-hydroxy- cyclopent-2-enone B Asymmetric Oxidation A->B Ti(OiPr)4/ (+)-DET/ t-BuOOH C (R)-2-Benzyl-5-oxo- tetrahydro-furan- 2-carboxylic acid B->C D Multi-step Conversion C->D E 4'-C-Benzyl-2',3'-dideoxy- nucleoside Analogues (Thymine & Adenine) D->E Nucleobase Coupling

Caption: General overview of the synthesis of 4'-C-benzyl-2',3'-dideoxynucleoside analogues.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from diethyl glutarate and diethyl oxalate.

Materials:

  • Diethyl glutarate

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Benzyl bromide

  • Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Diethyl ether

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere (e.g., Argon).

  • To the cooled NaOEt solution, a mixture of diethyl glutarate and diethyl oxalate is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours.

  • After cooling, the reaction is quenched by the addition of water. The aqueous layer is separated and acidified with HCl.

  • The acidified solution is extracted with diethyl ether. The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude intermediate.

  • The crude intermediate is then reacted with benzyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to introduce the benzyl group.

  • The final product, this compound, is purified by column chromatography on silica gel.

Protocol 2: Asymmetric Oxidation to (R)-2-Benzyl-5-oxo-tetrahydro-furan-2-carboxylic acid

This key step establishes the chirality of the final nucleoside analogues.

Materials:

  • This compound

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (t-BuOOH) in decane

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve (+)-diethyl tartrate in anhydrous dichloromethane.

  • Add titanium (IV) isopropoxide to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to -20°C and add this compound.

  • Add tert-butyl hydroperoxide dropwise while maintaining the temperature at -20°C.

  • Stir the reaction mixture at -20°C for 72 hours.

  • Quench the reaction by adding water.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of celite, washing with dichloromethane.

  • Wash the combined filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (R)-2-benzyl-5-oxo-tetrahydro-furan-2-carboxylic acid.

Asymmetric_Oxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve (+)-DET in CH2Cl2 prep2 Add Ti(OiPr)4 prep1->prep2 Stir 10 min react1 Cool to -20°C prep2->react1 react2 Add Starting Material react1->react2 react3 Add t-BuOOH dropwise react2->react3 react4 Stir at -20°C for 72h react3->react4 workup1 Quench with Water react4->workup1 workup2 Filter through Celite workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 final_product (R)-γ-Lactone Acid workup4->final_product Pure Product

Caption: Workflow for the asymmetric oxidation of this compound.

Protocol 3: Synthesis of 4'-C-Benzyl-2',3'-dideoxythymidine

This multi-step protocol converts the chiral γ-lactone acid into the final thymine nucleoside analogue.

Materials:

  • (R)-2-Benzyl-5-oxo-tetrahydro-furan-2-carboxylic acid

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Thymine

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 1,2-Dichloroethane (DCE)

  • Ammonia in methanol (NH₃/MeOH)

Procedure:

  • Reduction: Reduce the carboxylic acid group of the γ-lactone acid using borane dimethyl sulfide complex in THF to yield the corresponding diol.

  • Acetylation: Protect the hydroxyl groups by reacting the diol with acetic anhydride in pyridine to form the diacetate.

  • Silylation of Nucleobase: In a separate flask, suspend thymine in 1,2-dichloroethane and add N,O-bis(trimethylsilyl)acetamide. Heat the mixture to obtain a clear solution of silylated thymine.

  • Glycosylation (Vorbrüggen Coupling): Cool the silylated thymine solution and add the diacetate intermediate. Add trimethylsilyl trifluoromethanesulfonate dropwise and stir the reaction at room temperature until completion.

  • Workup: Quench the reaction with a saturated sodium bicarbonate solution and extract with dichloromethane. Dry the organic layer and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in methanolic ammonia and stir at room temperature to remove the acetate protecting groups.

  • Purification: Purify the resulting mixture of α and β anomers by column chromatography on silica gel to separate the desired β-anomer, 4'-C-benzyl-2',3'-dideoxythymidine.

Data Presentation

Table 1: Reaction Yields and Purity
StepProductYield (%)Purity/ee (%)
Asymmetric Oxidation(R)-2-Benzyl-5-oxo-tetrahydro-furan-2-carboxylic acid77≥96 ee
Synthesis of Thymine Analogue (Overall from γ-lactone acid)4'-C-Benzyl-2',3'-dideoxythymidine (β-anomer)59>99 (anomeric)
Synthesis of Adenine Analogue (Overall from γ-lactone acid)4'-C-Benzyl-2',3'-dideoxyadenosine (β-anomer)33>99 (anomeric)

Data synthesized from values presented in the source literature.[1]

Table 2: Antiviral Activity Data

The synthesized nucleoside analogues were evaluated for their activity against Human Immunodeficiency Virus type 1 (HIV-1) and for their cytotoxicity in cell culture.

CompoundEC₅₀ (µM) against HIV-1CC₅₀ (µM) on HeLa cellsSelectivity Index (SI)
4'-C-Benzyl-2',3'-dideoxythymidine>100>100-
4'-C-Benzyl-2',3'-dideoxyadenosine>100>100-
Zidovudine (AZT) - Control0.005>100>20,000

EC₅₀: The concentration of the compound that inhibits viral replication by 50%. CC₅₀: The concentration of the compound that reduces the viability of cultured cells by 50%. SI: Selectivity Index (CC₅₀/EC₅₀). Data is representative and indicates that the synthesized compounds showed no significant anti-retroviral activity under the tested conditions.[1]

Conclusion

The protocols outlined provide a reliable method for the asymmetric synthesis of 4'-C-benzyl-2',3'-dideoxynucleoside analogues starting from this compound. The key to this synthesis is the highly enantioselective oxidation that establishes the stereochemistry of the carbocyclic sugar mimic. While the specific benzyl-substituted analogues detailed here did not exhibit potent anti-HIV activity, the synthetic route is robust and can be adapted for the preparation of a library of 4'-substituted carbocyclic nucleosides. This methodology holds potential for the discovery of new nucleoside analogues with therapeutic value by varying the substituent at the 4'-position and the coupled nucleobase.

References

Troubleshooting & Optimization

Common side reactions in Pauson-Khand synthesis of cyclopentenones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Pauson-Khand synthesis of cyclopentenones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low to no product yield in a Pauson-Khand reaction?

A1: The most frequent causes for low or no yield are related to the stability and reactivity of the organometallic complex and the substrates. Key factors include:

  • Decomposition of the Alkyne-Cobalt Complex: The pre-formed hexacarbonyl dicobalt alkyne complex can be unstable. Using anhydrous amine N-oxides as promoters, for instance, can sometimes lead to decomplexation or decomposition of this crucial intermediate.[1]

  • Inactive Catalyst/Reagents: Dicobalt octacarbonyl (Co₂(CO)₈) can degrade over time. It is crucial to use a fresh, high-purity sample.

  • Substrate Reactivity: The reaction is sensitive to steric and electronic effects. Tetrasubstituted alkenes and those with potent electron-withdrawing groups are generally unsuitable.[2] Similarly, internal alkynes tend to produce lower yields than terminal ones.[3]

  • Insufficient CO Concentration: In catalytic versions, a lack of sufficient carbon monoxide pressure can stall the reaction. The dissociation of a CO ligand is often the rate-limiting step, but CO is also required for a later insertion step in the catalytic cycle.[2]

Q2: My intermolecular reaction is producing a mixture of regioisomers. How can I improve selectivity?

A2: Poor regioselectivity is a well-known challenge in intermolecular Pauson-Khand reactions, especially with unsymmetrical alkynes and alkenes.[2] Here are several strategies to enhance selectivity:

  • Steric Control: The reaction generally places the larger substituent on the alkyne at the C2 position (alpha to the carbonyl) of the cyclopentenone.[3] Maximizing steric differences between the alkyne substituents can improve this preference.

  • Electronic Control: Electron-withdrawing groups on the alkyne tend to direct substitution to the C3 position (beta to the carbonyl).[2]

  • Directing Groups: Incorporating a coordinating heteroatom (e.g., oxygen, sulfur, or nitrogen) in the alkene substrate, such as in homoallylic sulfides or amines, can act as a temporary ligand to the cobalt center. This restricts the conformational flexibility and can lead to highly selective formation of the 5-substituted product.[1]

  • Switch to Intramolecular: The most effective way to guarantee regioselectivity is to perform an intramolecular reaction where the alkyne and alkene are tethered in the same molecule. This approach is widely used in total synthesis for this reason.[2]

Q3: I am observing significant amounts of side products. What are they likely to be and how can I minimize them?

A3: Several side reactions can compete with the desired [2+2+1] cycloaddition.

  • [2+2+2] Cycloaddition: This reaction can occur between the enyne and the triple bond of another enyne, particularly in rhodium-catalyzed systems at low carbon monoxide pressures and lower temperatures.[4][5] Increasing CO pressure can often suppress this side reaction.

  • Alkyne Trimerization: The cobalt complex itself can catalyze the trimerization of the alkyne to form substituted benzene derivatives. This was a process Pauson was investigating when the main reaction was discovered.[1]

  • Substrate Decomposition: Under harsh thermal conditions, sensitive substrates may decompose. Using reaction promoters allows for milder conditions (e.g., room temperature) and can mitigate this issue.[6]

  • Isomerization: In some cases, isomerization of the product can occur, for instance, when using certain vinyl ethers as substrates at high temperatures.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction Not Starting / No Conversion 1. Degraded Co₂(CO)₈ reagent. 2. Rate-limiting CO dissociation is too slow under thermal conditions. 3. Unreactive alkene substrate (e.g., trisubstituted or electron-deficient).[8]1. Use a fresh bottle of Co₂(CO)₈ or purify the existing stock by sublimation. 2. Add a promoter like N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO) to facilitate CO removal at a lower temperature.[6] Alternatively, use microwave irradiation or ultrasonication.[1] 3. Switch to a more reactive alkene (e.g., a strained cyclic alkene like norbornene or a terminal alkene).[2]
Low Yield of Cyclopentenone 1. Competing side reactions (e.g., alkyne trimerization). 2. Insufficient reaction time or temperature. 3. Inefficient workup leading to product loss. 4. For catalytic reactions, catalyst deactivation via formation of higher cobalt clusters.1. Use an intramolecular strategy if possible. Lower the reaction temperature and consider using a promoter. 2. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. For thermally driven reactions, ensure the temperature is adequate (often 60-120 °C). 3. Use an immobilized promoter (e.g., polymer-supported N-oxide) to simplify purification.[6] Ensure complete removal of cobalt residues during chromatography. 4. Use a higher CO pressure in catalytic systems to help prevent catalyst decomposition.
Formation of [2+2+2] Cycloadduct 1. This is a known competing pathway, especially for Rh-catalyzed reactions. 2. Low carbon monoxide pressure favors this side reaction.[4][5]1. Increase the pressure of carbon monoxide. Reactions are often run from 1 to 50 atm of CO. 2. Screen different catalysts; cobalt-mediated reactions are less prone to this specific side reaction compared to some rhodium systems.
Poor Regio- or Diastereoselectivity 1. Intermolecular reaction with substrates having low steric or electronic bias. 2. Insufficient facial selectivity during alkene coordination to the metal center.1. Employ a directing group on the alkene substrate.[1] 2. For asymmetric synthesis, use a chiral ligand (e.g., BINAP with a Rh catalyst) or a chiral auxiliary on the substrate to control stereochemistry.

Quantitative Data on Reaction Optimization

Table 1: Effect of Promoters on Stoichiometric Pauson-Khand Reaction

This table compares the effectiveness of different N-oxide promoters in the reaction between a phenylacetylene-cobalt complex and norbornadiene.

EntryPromoter (equiv.)Temperature (°C)Time (h)Yield (%)Reference
1TMAO (1)401878[9]
2NMO (1)401825[9]
3NMO (6)401880[9]
4N₂O (balloon)401870[9]

Reaction conditions: 1 equiv. Co₂(CO)₈, 1 equiv. alkyne, 1.2 equiv. alkene in acetonitrile.[9]

Table 2: Optimization of Rh(I)-Catalyzed Intramolecular Reaction

This table shows the effect of solvent and CO pressure on the yield and enantioselectivity of a Rh-catalyzed asymmetric Pauson-Khand reaction.

EntrySolventCO Pressure (barg)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
1THF11001174[4]
2Toluene11004871[4]
3Toluene11205881[4]
4Toluene101206686[5]
5DCE11206180[5]

Reaction conditions: 1,6-enyne substrate, 10 mol% [Rh(COD)(MaxPHOS)]BF₄ catalyst.[4][5]

Experimental Protocols

Protocol 1: Stoichiometric Cobalt-Mediated Reaction with NMO Promotion

This procedure is a representative example of a Pauson-Khand reaction accelerated by an amine N-oxide.

  • Complex Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alkyne (1.0 equiv) in a dry, degassed solvent such as dichloromethane (DCM) or toluene. Add solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv). Stir the mixture at room temperature for 1-4 hours. The solution should turn a deep red, indicating the formation of the alkyne-cobalt hexacarbonyl complex.

  • Cycloaddition: Add the alkene (1.2-5.0 equiv), followed by N-methylmorpholine N-oxide (NMO, 3.0-6.0 equiv), often as a monohydrate. The reaction is often exothermic. Stir at room temperature and monitor by TLC. The reaction is typically complete within 1-12 hours.

  • Workup and Purification: Upon completion, the reaction mixture can be filtered through a pad of silica gel or celite to remove insoluble cobalt byproducts, eluting with a solvent like ethyl acetate or DCM. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure cyclopentenone.

Protocol 2: Catalytic Rhodium(I)-Catalyzed Intramolecular Reaction

This procedure is adapted for a catalytic intramolecular cyclization.

  • Reaction Setup: To an Ace glass pressure tube equipped with a pressure gauge, add the rhodium catalyst precursor (e.g., [Rh(CO)₂Cl]₂ or [Rh(COD)Cl]₂, 1-5 mol%) and any necessary ligands (e.g., BINAP). Purge the tube with three cycles of vacuum followed by nitrogen backfill.

  • Reagent Addition: Add the dry, degassed solvent (e.g., toluene or 1,2-dichloroethane) via syringe, followed by the enyne substrate (1.0 equiv).

  • Pressurization and Heating: Flush the system with three cycles of vacuum followed by carbon monoxide (CO) backfill. Pressurize the vessel to the desired CO pressure (e.g., 1-10 barg). Heat the reaction to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Workup and Purification: After the reaction is complete (monitored by TLC or GC), cool the vessel to room temperature and carefully vent the CO pressure in a fume hood. Concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel to isolate the bicyclic cyclopentenone product.[5]

Visualizations

Pauson_Khand_Mechanism cluster_main Main Pauson-Khand Cycle cluster_side Common Side Reactions Co_Alkyne Alkyne-Co₂(CO)₆ Complex Unsaturated Unsaturated Complex Co_Alkyne->Unsaturated - CO (Rate Limiting) Alkyne_Trimer Alkyne Trimerization (Benzene Deriv.) Co_Alkyne->Alkyne_Trimer + 2 Alkyne Alkene_Complex Alkene-Co Complex Unsaturated->Alkene_Complex + Alkene Cobaltacycle Metallacyclopentene Alkene_Complex->Cobaltacycle Alkene Insertion PPP_Adduct [2+2+2] Cycloadduct Alkene_Complex->PPP_Adduct + Alkyne (low [CO]) Acyl_Complex Cobalt-Acyl Complex Cobaltacycle->Acyl_Complex + CO (Migratory Insertion) Product Cyclopentenone Product Acyl_Complex->Product Reductive Elimination Promoter Promoter (e.g., NMO) Promoter->Unsaturated Oxidizes CO to CO₂, accelerates first step

Caption: The Pauson-Khand reaction mechanism and common competing side pathways.

Troubleshooting_Workflow Start Start: Low Yield or No Reaction Check_Reagents Check Reagent Quality (esp. Co₂(CO)₈) Start->Check_Reagents Check_Substrate Evaluate Substrate Reactivity Start->Check_Substrate Check_Conditions Review Reaction Conditions Start->Check_Conditions Reagent_Sol Use fresh/purified Co₂(CO)₈ Check_Reagents->Reagent_Sol Substrate_Sol Is alkene sterically hindered or e⁻ deficient? Check_Substrate->Substrate_Sol Conditions_Sol Are conditions too mild? Check_Conditions->Conditions_Sol Substrate_Yes Consider a more reactive alkene or intramolecular approach Substrate_Sol->Substrate_Yes Yes Substrate_No Proceed to check conditions Substrate_Sol->Substrate_No No Conditions_Yes Add promoter (NMO/TMANO) or use microwave/sonication Conditions_Sol->Conditions_Yes Yes Conditions_No Check for side products (TLC, GC-MS) Conditions_Sol->Conditions_No No Substrate_No->Check_Conditions Side_Products Side Products Observed? Conditions_No->Side_Products SP_Yes Optimize to minimize: - Adjust CO pressure - Change solvent/temp - Consider different catalyst Side_Products->SP_Yes Yes SP_No Consult further literature for specific substrate Side_Products->SP_No No

Caption: A logical workflow for troubleshooting low-yielding Pauson-Khand reactions.

References

Regioselectivity issues in the synthesis of 3-substituted cyclopentenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the synthesis of 3-substituted cyclopentenones. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues encountered during common synthetic procedures for 3-substituted cyclopentenones.

Issue 1: Poor Regioselectivity in the Nazarov Cyclization

Question: My Nazarov cyclization of an unsymmetrical divinyl ketone is producing a mixture of regioisomers or the undesired regioisomer. How can I control the reaction to favor the 3-substituted product?

Answer: The regioselectivity of the Nazarov cyclization is often low when the side chains of the divinyl ketone have similar substitution patterns[1]. The key to controlling the regiochemistry is to influence the stability of the intermediate pentadienyl cation that forms upon activation by a Lewis or Brønsted acid.

Solutions:

  • Introduce Electronic Polarization: Create a "polarized" substrate by placing an electron-donating group (EDG) on one vinyl moiety and an electron-withdrawing group (EWG) on the other. This facilitates the cyclization and significantly improves regioselectivity by directing the formation of the most stable carbocation intermediate.[1][2]

  • Utilize Silicon-Directing Groups: Incorporate a trimethylsilyl (TMS) group on the vinyl moiety where you want the double bond to form in the final product. The silicon atom stabilizes a β-carbocation (the "β-effect"), effectively directing the cyclization. The TMS group is subsequently eliminated.[1]

DOT Script for Nazarov Cyclization Regioselectivity

cluster_start Starting Material cluster_path Cyclization Pathways cluster_products Potential Products cluster_solutions Control Strategies start Unsymmetrical Divinyl Ketone path_choice Nazarov Cyclization start->path_choice prod_A Undesired Regioisomer (e.g., 2-substituted) path_choice->prod_A Uncontrolled prod_B Desired 3-Substituted Cyclopentenone path_choice->prod_B Controlled sol_A Introduce Electronic Polarization (EDG/EWG) sol_A->prod_B sol_B Use Silicon- Directing Group sol_B->prod_B

Caption: Logical workflow for controlling regioselectivity in the Nazarov cyclization.

Issue 2: Unpredictable Regioselectivity in the Intermolecular Pauson-Khand Reaction

Question: I am attempting an intermolecular Pauson-Khand reaction with an unsymmetrical alkyne and a terminal alkene, but the regioselectivity is poor. How can I predict and control the major product?

Answer: The intermolecular Pauson-Khand reaction is known to suffer from poor regioselectivity, especially with unsymmetrical substrates[3][4]. However, certain electronic and steric patterns can be exploited.

Solutions & Explanations:

  • General Rule for Alkynes: In most cases, the larger substituent on the alkyne will be located at the C2 position (adjacent to the carbonyl group) in the cyclopentenone product, while the smaller substituent goes to C3[4][5].

  • Electronic Effects: If the alkyne bears a strong electron-withdrawing group, it tends to favor the C3 position[4].

  • Alkene Reactivity: The reactivity of the alkene partner follows the general trend: strained cyclic alkenes > terminal alkenes > disubstituted alkenes > trisubstituted alkenes. Tetrasubstituted and heavily electron-deficient alkenes are often poor substrates[4].

  • Intramolecular Reactions: The most reliable way to achieve high regioselectivity is to perform an intramolecular Pauson-Khand reaction. Tethering the alkyne and alkene ensures a predictable cyclization pathway[5].

  • Directing Groups: A heteroatom (O, S, N) tethered to the alkene can coordinate to the metal center, acting as a directing group and controlling the regiochemical outcome[3].

DOT Script for Pauson-Khand Regioselectivity

reactants Unsymmetrical Alkyne (R_L-C≡C-R_S) + Alkene + CO pk_reaction Pauson-Khand Reaction reactants->pk_reaction prod_major Major Regioisomer (R_L at C2) pk_reaction->prod_major Typically Favored prod_minor Minor Regioisomer (R_S at C2) pk_reaction->prod_minor prod_reverse Reverse Regioisomer (R_L at C3) pk_reaction->prod_reverse Specialized Methods factor1 Steric Hindrance (R_L > R_S) factor1->prod_major factor2 Ni-Catalyzed C-C Activation (Reverse Selectivity) factor2->prod_reverse

Caption: Factors influencing regiochemical outcomes in the Pauson-Khand reaction.

Issue 3: Competing 1,2-Addition in Conjugate Addition Reactions

Question: When reacting a nucleophile with a cyclopentenone precursor, I am getting significant amounts of 1,2-addition (attack at the carbonyl carbon) instead of the desired 1,4-conjugate addition to form a 3-substituted intermediate. How can I favor the 1,4-addition pathway?

Answer: The regioselectivity between 1,2- and 1,4-addition is primarily governed by the Hard and Soft Acid and Base (HSAB) principle. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" center.

Solutions:

  • Choose a "Soft" Nucleophile: Soft nucleophiles preferentially attack the soft β-carbon. Excellent choices for promoting 1,4-addition include organocuprates (Gilman reagents), enolates, enamines, and thiols[6].

  • Avoid "Hard" Nucleophiles: Hard nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are more likely to attack the hard carbonyl carbon, leading to 1,2-addition products[6].

  • Control Reaction Conditions: The 1,4-adduct is often the thermodynamically more stable product. Running the reaction under conditions that allow for equilibration (e.g., polar solvents, slightly elevated temperatures) can favor the formation of the conjugate addition product, especially if the 1,2-addition is reversible[7].

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining 3-substituted cyclopentenones where regioselectivity is a major consideration? The most common methods include the Nazarov cyclization of divinyl ketones, the Pauson-Khand reaction involving an alkene, alkyne, and carbon monoxide, and various conjugate addition reactions (e.g., Michael addition) to α,β-unsaturated cyclopentenone systems[8].

Q2: Is it possible to achieve "reverse" Pauson-Khand regioselectivity, placing the larger alkyne substituent at the C3 position? Yes. A recently developed method utilizes a Nickel-catalyzed [3+2] cycloaddition between cyclopropanone (generated in situ) and an alkyne. This transformation provides access to 2,3-disubstituted cyclopentenones with complete regiocontrol, favoring the "reverse" Pauson-Khand product where the larger substituent is located at the 3-position[9].

Q3: How do intramolecular versus intermolecular reactions affect regioselectivity? Intramolecular reactions almost always offer superior control over regioselectivity compared to their intermolecular counterparts. By tethering the reacting partners, the conformational constraints of the substrate pre-organize the transition state, often leading to the formation of a single, predictable regioisomer. This is particularly true for the Pauson-Khand reaction[5].

Q4: Beyond regioselectivity, how can I control the stereoselectivity of the newly formed chiral centers? Controlling stereoselectivity is a significant challenge that often requires specific asymmetric catalytic systems. For the Nazarov cyclization, chiral Lewis acids can be used to influence the conrotatory closure of the pentadienyl cation, though this can be challenging[1][10]. For the Pauson-Khand reaction, the use of chiral ligands (e.g., BINAP) or chiral auxiliaries can induce enantioselectivity[4].

Data Presentation: Regioselectivity in Cyclopentenone Synthesis

Table 1: Ni-Catalyzed [3+2] Cycloaddition for Reverse Pauson-Khand Products[9]

Alkyne Substrate (R1-C≡C-R2)R1R2Product Yield (%)Regioselectivity
1-PhenylpropynePhenylMethyl75Complete (Ph at C3)
1-(p-Tolyl)propynep-TolylMethyl81Complete (p-Tolyl at C3)
1-(p-CF3-Ph)propynep-CF3-PhMethyl65Complete (p-CF3-Ph at C3)
DiphenylacetylenePhenylPhenyl72N/A (Symmetrical)
4-OctynePropylPropyl68N/A (Symmetrical)
Yields are for the isolated 3-substituted cyclopentenone product. The reaction demonstrates complete regiocontrol, placing the more sterically demanding or aryl substituent at the C3 position.

Experimental Protocols

Protocol 1: General Procedure for Ni-Catalyzed [3+2] Cycloaddition for 3-Aryl-Substituted Cyclopentenones[9]

This protocol is adapted from a reported method for achieving reverse Pauson-Khand regioselectivity.

  • Preparation: To an oven-dried reaction vial under an inert atmosphere (e.g., Argon), add NiBr₂ (30 mol%), Zn powder (30 mol%), and CuBr₂ (3 mol%).

  • Reagent Addition: Add the 1-sulfonylcyclopropanol precursor (1.2 equivalents) and the desired 1-arylpropyne (1.0 equivalent).

  • Solvent and Activator: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1 M with respect to the alkyne. Cool the mixture to 0 °C.

  • Initiation: Add trimethylaluminum (AlMe₃, 1.0 equivalent) dropwise to the cooled solution. Caution: AlMe₃ is pyrophoric.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (typically 5-7 hours), monitoring by TLC or GC-MS.

  • Workup: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-2-methylcyclopentenone.

Workflow for Troubleshooting Regioselectivity Issues

DOT Script for General Troubleshooting Workflow

cluster_troubleshoot Troubleshooting Options start Goal: Synthesize Specific 3-Substituted Cyclopentenone choose_route Select Synthetic Route (Nazarov, P-K, etc.) start->choose_route run_exp Perform Experiment choose_route->run_exp analyze Analyze Product Mixture (NMR, GC-MS) run_exp->analyze check_regio Is Regioselectivity Correct? analyze->check_regio success Success: Optimize Yield check_regio->success Yes troubleshoot Troubleshoot Regioselectivity check_regio->troubleshoot No opt1 Modify Substrate (e.g., add directing group, change electronics) troubleshoot->opt1 opt2 Change Reaction Conditions (catalyst, solvent, temp) troubleshoot->opt2 opt3 Switch to Intramolecular Version troubleshoot->opt3 opt4 Consider Alternative Synthetic Route troubleshoot->opt4 opt1->run_exp opt2->run_exp opt3->choose_route opt4->choose_route

Caption: A logical workflow for addressing regioselectivity challenges in synthesis.

References

Technical Support Center: Stereocontrol in Chiral Cyclopentenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of chiral cyclopentenones. Chiral cyclopentenones are crucial building blocks in the synthesis of numerous biologically active molecules and pharmaceuticals.[1][2][3][4][5][6][7] Achieving high levels of stereocontrol in their synthesis is a significant challenge. This guide addresses common issues encountered during key synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nazarov Cyclization

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones through the 4π-electrocyclization of divinyl ketones.[8] However, controlling stereoselectivity can be challenging.

Question 1.1: Why am I observing low enantioselectivity in my chiral Lewis acid-catalyzed Nazarov cyclization?

Answer: Low enantioselectivity in a chiral Lewis acid-catalyzed Nazarov cyclization can stem from several factors, including the choice of catalyst, solvent, temperature, and the nature of the substrate itself.

Troubleshooting Guide:

Potential Cause Suggested Solution Relevant Data/Observations
Suboptimal Chiral Ligand Screen a variety of chiral ligands. Ligands with narrow dihedral angles, such as SYNPHOS and DIFLUORPHOS, have been shown to improve enantioselectivity compared to BINAP-type ligands.[1]For electron-poor alkyne substrates, ligands like p-CF3-BINAP and DIFLUORPHOS can provide better enantioselectivity and reduce side products compared to BINAP.[1]
Inappropriate Lewis Acid The choice of Lewis acid is critical. Copper(II) bisoxazoline complexes have been used successfully, achieving up to 98% ee.[8] Experiment with different metal triflates (e.g., Cu(OTf)₂, Sc(OTf)₃, Fe(OTf)₃).The enantiomeric excess was unaffected by using 50 mol% of the copper complex, though the yield decreased significantly.[8]
Incorrect Solvent Solvent polarity can significantly influence the reaction. Test a range of solvents with varying polarities (e.g., CH₂Cl₂, THF, toluene, hexafluoro-2-propanol/trifluoroethanol mixture).[8]An unusual mixture of hexafluoro-2-propanol and trifluoroethanol has been used successfully in an asymmetric synthesis of roseophilin.[8]
Reaction Temperature Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.N-triflyl phosphoramides have been shown to provide improved reactivity, diastereoselectivity, and enantioselectivity in Brønsted acid-catalyzed Nazarov cyclizations.[1]
Substrate Structure "Polarized" substrates with both electron-donating and electron-withdrawing groups can improve selectivity by creating more defined vinyl nucleophile and electrophile centers.[8]This approach allows for catalytic activation with copper triflate and regioselective elimination.[8]

Experimental Workflow for Optimizing Enantioselectivity:

G cluster_start Start: Low Enantioselectivity cluster_troubleshooting Troubleshooting Steps cluster_evaluation Evaluation start Low ee% Observed ligand Screen Chiral Ligands (e.g., SYNPHOS, DIFLUORPHOS) start->ligand lewis_acid Vary Lewis Acid (e.g., Cu(OTf)₂, Sc(OTf)₃) ligand->lewis_acid If no improvement analyze Analyze ee% and Yield ligand->analyze If improvement solvent Test Different Solvents (e.g., CH₂Cl₂, Toluene, HFIP/TFE) lewis_acid->solvent If no improvement lewis_acid->analyze If improvement temperature Optimize Reaction Temperature (e.g., RT, 0°C, -78°C) solvent->temperature If no improvement solvent->analyze If improvement temperature->analyze analyze->ligand Re-optimize if needed successful Successful Optimization (High ee%) analyze->successful Target ee% reached

Caption: Workflow for troubleshooting low enantioselectivity in Nazarov cyclizations.

Question 1.2: How can I control the position of the double bond in the cyclopentenone product of a Nazarov cyclization?

Answer: Controlling the regioselectivity of the double bond placement is a common challenge in Nazarov cyclizations. A silicon-directed approach offers a reliable solution.

Troubleshooting Guide:

Potential Cause Suggested Solution Relevant Data/Observations
Lack of Regiocontrol Employ a silicon-directed Nazarov cyclization. A silicon group on the dienone substrate stabilizes the β-carbocation intermediate, directing the position of the double bond in the product.[9]This method allows for the synthesis of chiral cyclopentenones with structural diversity that cannot be achieved by other catalytic enantioselective reactions.[9]
Suboptimal Catalyst System A cooperative catalysis approach using a combination of a Lewis acid (e.g., Zn(OTf)₂) and a chiral Brønsted acid can achieve high enantioselectivity in silicon-directed Nazarov reactions.[9]The chiral Brønsted acid promotes a proton transfer reaction of the enol intermediate, achieving asymmetric induction.[9]

Key Signaling Pathway in Silicon-Directed Nazarov Cyclization:

G sub Silicon-Substituted Dienone int1 Pentadienyl Cation sub->int1 Coordination la Lewis Acid (e.g., Zn(OTf)₂) la->int1 cba Chiral Brønsted Acid enol Enol Intermediate cba->enol int2 β-Carbocation (Si-stabilized) int1->int2 4π-Electrocyclization int3 Oxyallyl Cation int2->int3 Si-directed proton elimination int3->enol Proton Transfer prod Regio- and Stereodefined Cyclopentenone enol->prod Tautomerization

Caption: Key intermediates in the silicon-directed Nazarov cyclization.

Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form α,β-cyclopentenones, often mediated by a metal-carbonyl catalyst.[10]

Question 2.1: My intramolecular Pauson-Khand reaction is giving low diastereoselectivity. How can I improve it?

Answer: Low diastereoselectivity in intramolecular PKRs can often be attributed to the reaction conditions and the nature of the tether connecting the alkyne and alkene.

Troubleshooting Guide:

Potential Cause Suggested Solution Relevant Data/Observations
Flexible Tether Introducing steric bulk on the tether can improve diastereoselectivity. For siloxy-tethered 1,7-enynes, bulky alkyl substituents on the silicon atom can impart a favorable steric influence.A diastereoselective Co₂(CO)₈-mediated PKR of siloxy-tethered 1,7-enynes has been developed with high chemo- and diastereoselectivity.[11]
Suboptimal Catalyst/Promoter The use of additives like N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO) can promote the reaction under milder conditions and improve selectivity by facilitating CO dissociation.[10]N-oxide additives can also improve enantio- and diastereoselectivity.[10]
Reaction Conditions A low partial pressure of carbon monoxide can be crucial for achieving excellent enantioselectivity in some systems, such as those catalyzed by chiral iridium diphosphine complexes.[12]The reaction is generally highly syn-selective regarding the bridgehead hydrogen and substituents on the cyclopentane ring in intramolecular reactions.[10]

Logical Relationship for Improving Diastereoselectivity in Intramolecular PKR:

G start Low Diastereoselectivity tether Modify Tether (e.g., bulky Si-substituents) start->tether additives Use Additives (e.g., NMO, TMANO) start->additives conditions Optimize Conditions (e.g., low CO pressure) start->conditions outcome Improved Diastereoselectivity tether->outcome additives->outcome conditions->outcome

Caption: Strategies to enhance diastereoselectivity in intramolecular PKR.

Organocatalytic Michael Addition

Organocatalytic Michael additions are a cornerstone for the enantioselective synthesis of chiral cyclopentenones and their precursors.

Question 3.1: I am observing an unexpected ring-opened product instead of the desired chiral cyclopropane in my organocatalytic cascade Michael-alkylation reaction. What is happening?

Answer: The formation of a ring-opened product is likely due to a retro-Michael reaction, which can be influenced by the choice of base.

Troubleshooting Guide:

Potential Cause Suggested Solution Relevant Data/Observations
Incorrect Base The choice of base is critical. For the synthesis of chiral cyclopropanes from α,β-unsaturated aldehydes and bromomalonates using a chiral diphenylprolinol TMS ether catalyst, a non-nucleophilic base like 2,6-lutidine is effective.Using NaOAc as the base can lead to an unprecedented organocatalytic stereoselective ring-opening of the cyclopropane product to yield α-substituted malonate α,β-unsaturated aldehydes.[13]
Reaction Mechanism The ring-opening occurs through a Michael-alkylation-retro-Michael mechanism.[13] Understanding this can help in controlling the outcome by carefully selecting the base.This highlights the ability to control product formation by adjusting reaction conditions.[13]

Experimental Protocols

Protocol 1: Enantioselective Silicon-Directed Nazarov Cyclization

This protocol is adapted from the work of Zhu and Zhou for the synthesis of multifunctionalized cyclopentenones.[9]

Materials:

  • Dienone substrate (1 equiv)

  • Zn(OTf)₂ (5 mol%)

  • (S)-Chiral Brønsted acid (e.g., (S)-3d in the original paper) (6 mol%)

  • Phenol (1.1 equiv)

  • 1,2-Dichloroethane (DCE)

  • Argon-filled glovebox

  • Oven-dried Schlenk tube

Procedure:

  • In an argon-filled glovebox, add Zn(OTf)₂ (0.01 mmol, 5 mol%), the (S)-chiral Brønsted acid (0.012 mmol, 6 mol%), and phenol (0.22 mmol, 1.1 equiv) to an oven-dried Schlenk tube.

  • Add 3 mL of DCE to the Schlenk tube and stir the mixture at 40 °C.

  • Add the dienone substrate (0.2 mmol, 1 equiv) to the mixture in one portion.

  • Stir the reaction mixture at 40 °C for 12 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (e.g., petroleum ether/ethyl acetate = 20:1) to yield the chiral cyclopentenone.

Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to Cyclopentenone

This protocol is a general procedure for an asymmetric Michael addition using a chiral Lewis acid.[14]

Materials:

  • (S)-BINOL (1 equiv)

  • Anhydrous THF

  • LiAlH₄ solution (1M in THF)

  • Diethyl malonate (1.2 equiv)

  • Cyclopentenone (1 equiv)

  • Nitrogen atmosphere

Procedure:

  • To a 50 mL three-neck flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add (S)-BINOL (300 mg).

  • Add 9 mL of anhydrous THF and cool the mixture to 0 °C.

  • Slowly add 0.5 mL of LiAlH₄ solution (1M in THF) dropwise while stirring.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the chiral Lewis acid, LiAl(BINOL)₂.

  • Add diethyl malonate (0.6 mL) dropwise, followed by cyclopentenone (0.5 mL).

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling, quench the reaction by adding 20 mL of distilled water.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography on silica gel (eluent: EtOAc/cyclohexane mixture).

Note: It may be challenging to completely separate the BINOL from the product.[14] The enantiomeric excess can be determined by polarimetry and ¹H NMR using a chiral shift reagent like Eu(hfc)₃.[14]

References

Technical Support Center: Purification of Polar Hydroxycyclopentenones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of polar hydroxycyclopentenones.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar hydroxycyclopentenones?

A1: The primary challenges stem from their high polarity, which can lead to poor retention on standard reversed-phase chromatography columns and strong adsorption or streaking on normal-phase silica gel.[1][2] Additionally, these compounds can be sensitive to racemization, degradation, or side reactions under certain purification conditions, such as standard column purification on silica.[3][4] Stability can also be a concern, with some derivatives being unstable during purification.[3]

Q2: Which chromatographic technique is most suitable for highly polar hydroxycyclopentenones?

A2: For compounds that are too polar for effective separation by reversed-phase or traditional normal-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most suitable technique.[2][5] HILIC utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous solvent (water).[2][6] This allows for the retention and separation of very polar compounds.[6]

Q3: My hydroxycyclopentenone is a racemic mixture. What are the common strategies for chiral resolution?

A3: The two main strategies for resolving racemic hydroxycyclopentenones are enzymatic resolution and chemical derivatization.

  • Enzymatic Resolution: This is often the preferred method due to high enantioselectivity and milder reaction conditions.[3] Lipases are commonly used for asymmetric esterification, transesterification, or hydrolysis.[7]

  • Chemical Derivatization: This involves reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by standard techniques like chromatography. The desired enantiomer is then recovered by cleaving the resolving agent.[3]

Q4: Can recrystallization be used to purify polar hydroxycyclopentenones?

A4: Yes, recrystallization can be a viable method, particularly for compounds that are crystalline solids. The key challenge is finding a suitable solvent or solvent system.[8] The ideal solvent should dissolve the hydroxycyclopentenone poorly at room temperature but readily at higher temperatures, while impurities should remain soluble at low temperatures or be insoluble at high temperatures.[8] For polar compounds, solvents like ethanol or solvent mixtures such as hexane/acetone or even water might be effective.[9]

Troubleshooting Guides

Column Chromatography Issues

This section addresses common problems encountered during column chromatography of polar hydroxycyclopentenones.

Problem: The compound streaks badly or does not move from the baseline on a silica gel column.

This is a frequent issue due to the strong interaction of the polar hydroxyl groups with the acidic silica stationary phase.[1]

Possible CauseRecommended Solution
Strong Analyte-Silica Interaction Switch to a less acidic stationary phase like alumina or a bonded phase such as amino- or diol-functionalized silica.[1][5]
Inappropriate Mobile Phase Polarity Increase the polarity of the eluent. For a dichloromethane (DCM) mobile phase, incrementally add methanol.[2] For highly polar compounds, a small percentage of ammonium hydroxide in the mobile phase (e.g., 2% NH4OH, 18% MeOH, 80% DCM) can help reduce streaking for basic compounds, although hydroxycyclopentenones are typically acidic or neutral.[1]
Compound is Too Polar for Normal-Phase Consider using HILIC, which is designed for highly polar compounds. A typical HILIC mobile phase is a gradient of water in acetonitrile.[2][6]
Column Overload Reduce the amount of crude sample loaded onto the column. Overloading can exacerbate tailing and streaking.[10]

Problem: The compound elutes in the void volume (at the solvent front) during reversed-phase chromatography.

This indicates that the compound is too polar to be retained by the nonpolar stationary phase (e.g., C18).[2]

Possible CauseRecommended Solution
Insufficient Retention Use a reversed-phase column designed for polar compounds, such as those with polar end-capping.
High Polarity of Analyte Switch to HILIC. This technique provides retention for compounds that are unretained in reversed-phase chromatography.[2]
Mobile Phase is Too Strong (Too Organic) If using reversed-phase, ensure the mobile phase has a high aqueous content. However, for very polar hydroxycyclopentenones, 100% aqueous mobile phase may still not provide sufficient retention.
Enzymatic Resolution Issues

Problem: The enzymatic resolution is slow or gives low enantioselectivity.

The efficiency of lipase-catalyzed resolutions is highly dependent on multiple interdependent factors.[3]

Possible CauseRecommended Solution
Sub-optimal Solvent The choice of solvent is critical. For some enzymatic resolutions of cyclopentenones, adding a polar solvent like isopropanol can significantly improve both activity and enantioselectivity.[3]
Incorrect Enzyme Screen a variety of lipases (e.g., from Pseudomonas cepacia, Candida rugosa) to find one with the best performance for your specific substrate.[3]
Poor Enzyme Stability/Activity Consider enzyme immobilization, which can improve stability and reusability.[7][11] Ensure other parameters like pH, temperature, and water content are optimized for the chosen enzyme.[3]
Slow Reaction Rate Increase the enzyme loading. However, be aware that this can increase costs. Optimization of all other parameters should be attempted first.[3]

Experimental Protocols

Protocol 1: General Flash Column Chromatography (Normal-Phase)

This protocol is a general guideline for purifying hydroxycyclopentenones using standard silica gel chromatography.[12]

  • Preparation: Dry pack a glass column with silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM). Adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with a nonpolar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity as needed by increasing the percentage of ethyl acetate or adding methanol.[12]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying a solid hydroxycyclopentenone sample.[8]

  • Solvent Selection: Test various solvents (e.g., ethanol, acetone, ethyl acetate, water, or mixtures like hexane/ethyl acetate) to find one that dissolves the compound when hot but not when cold.[9]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is just dissolved.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. Cooling in an ice bath can induce further crystallization if needed.[8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals completely to remove any residual solvent.

Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy start Crude Hydroxycyclopentenone Product check_physical Is the product a solid? start->check_physical recrystallize Attempt Recrystallization check_physical->recrystallize Yes chromatography Proceed to Chromatography check_physical->chromatography No / Amorphous check_purity_cryst Is purity sufficient? recrystallize->check_purity_cryst check_purity_cryst->chromatography No final_product Pure Product check_purity_cryst->final_product Yes check_polarity Assess Polarity (e.g., via TLC) chromatography->check_polarity normal_phase Normal-Phase (Silica/Alumina) check_polarity->normal_phase Low to Moderate Polarity hilic HILIC check_polarity->hilic High Polarity reversed_phase Reversed-Phase (C18) check_polarity->reversed_phase Low Polarity (less common) check_purity_chrom Is purity sufficient? normal_phase->check_purity_chrom hilic->check_purity_chrom reversed_phase->check_purity_chrom check_purity_chrom->final_product Yes end_fail Consider Derivatization or Alternative Strategy check_purity_chrom->end_fail No

Caption: A decision-making workflow for selecting a purification strategy.

Troubleshooting Flowchart: Product Streaking on Silica Gel

Streaking_Troubleshooting start Problem: Product Streaks on Silica TLC/Column check_loading Was the sample loading high? start->check_loading reduce_load Solution: Reduce sample concentration check_loading->reduce_load Yes check_solvent Is the mobile phase polarity optimal? check_loading->check_solvent No end Problem Resolved reduce_load->end increase_polarity Solution: Increase eluent polarity (e.g., add more MeOH) check_solvent->increase_polarity No check_phase Is streaking still severe? check_solvent->check_phase Yes increase_polarity->end change_phase Solution: Switch stationary phase (e.g., Alumina, Amino-propyl) check_phase->change_phase Yes try_hilic Solution: Use HILIC for very polar compounds check_phase->try_hilic Yes, and compound is extremely polar change_phase->end try_hilic->end

Caption: A troubleshooting guide for product streaking on silica gel.

Diagram of Enzymatic Kinetic Resolution

Enzymatic_Resolution cluster_products racemate Racemic Mixture (R)-Hydroxycyclopentenone (S)-Hydroxycyclopentenone process Lipase + Acyl Donor racemate->process k_R > k_S products Mixture of Products process->products separation Chromatographic Separation products->separation unreacted Unreacted Enantiomer (e.g., S-Hydroxycyclopentenone) reacted Acylated Product (e.g., R-O-Acyl) separation->unreacted separation->reacted

Caption: Conceptual overview of enzymatic kinetic resolution.

References

Technical Support Center: Synthesis of 3-benzyl-2-hydroxycyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-benzyl-2-hydroxycyclopent-2-enone. The primary synthetic route discussed is the intramolecular aldol condensation of a 1,4-diketone precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the intramolecular aldol condensation of a 1,4-dicarbonyl precursor, typically 1-phenylhexane-2,5-dione, under basic conditions. This reaction proceeds via the formation of an enolate which then attacks the second carbonyl group, leading to a five-membered ring.[1][2][3] The formation of five- and six-membered rings is generally favored in intramolecular aldol reactions due to their inherent stability compared to smaller or larger rings.[1][2][3][4]

Q2: What is the expected product of the intramolecular aldol condensation of 1-phenylhexane-2,5-dione?

A2: The expected major product is this compound. This is formed through the deprotonation at the carbon alpha to the methyl ketone, followed by nucleophilic attack on the other carbonyl group.

Q3: Can other ring sizes be formed during the reaction?

A3: While theoretically possible, the formation of three- or seven-membered rings is highly disfavored due to significant ring strain.[5][6] The thermodynamic stability of a five-membered ring makes it the predominant product in the cyclization of 1,4-diketones.[1][2][3]

Q4: What are the typical reaction conditions for this synthesis?

A4: The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a protic solvent like ethanol or methanol.[7] The reaction may be performed at room temperature or with gentle heating to promote the condensation step.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via intramolecular aldol condensation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect Starting Material: The precursor is not a 1,4-diketone suitable for forming the desired product. 2. Base is too weak or concentration is too low: Insufficient deprotonation to form the enolate. 3. Reaction time is too short: The reaction has not gone to completion. 4. Reaction temperature is too low: The activation energy for the cyclization is not being met.1. Verify the structure of the starting diketone using spectroscopic methods (NMR, IR, MS). The correct precursor is crucial for the desired cyclization. 2. Use a stronger base (e.g., NaOH, KOH) or increase its concentration. Ensure the base is not old or degraded. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time until the starting material is consumed. 4. Gently heat the reaction mixture. However, be cautious as excessive heat can promote side reactions.
Formation of a Major Byproduct 1. Alternative Cyclization: Deprotonation at an alternative alpha-carbon can lead to a different regioisomeric cyclopentenone. 2. Intermolecular Aldol Condensation: The enolate of one diketone molecule reacts with the carbonyl of another, leading to polymeric or dimeric byproducts. 3. Dehydration of the Product: The desired β-hydroxy ketone can undergo dehydration to form an α,β-unsaturated ketone, especially with prolonged heating or acidic workup.[7]1. Employing milder reaction conditions (lower temperature, weaker base) may favor the thermodynamically more stable product. Purification by column chromatography can separate the isomers. 2. Use dilute reaction conditions to favor the intramolecular reaction pathway. Add the diketone slowly to the basic solution. 3. Avoid excessive heating and maintain basic conditions during workup. If the dehydrated product is the major component, consider optimizing the reaction to isolate it as the desired product if applicable.
Product is a Complex, Inseparable Mixture 1. Multiple Side Reactions: A combination of the issues listed above. 2. Degradation of Starting Material or Product: The reaction conditions may be too harsh.1. Re-evaluate the entire experimental setup. Start with milder conditions (e.g., lower temperature, shorter reaction time, weaker base) and gradually increase the intensity while monitoring the reaction closely by TLC. 2. Use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. 2. Product is an oil: Difficulty in inducing crystallization.1. Utilize different solvent systems for column chromatography to improve separation. Consider derivatization of the product to alter its polarity for easier separation, followed by removal of the protecting group. 2. Attempt purification by distillation under reduced pressure. Seeding the oil with a previously obtained crystal or scratching the inside of the flask may induce crystallization.

Experimental Protocol: Intramolecular Aldol Condensation of 1-Phenylhexane-2,5-dione

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 1-Phenylhexane-2,5-dione

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 1-phenylhexane-2,5-dione in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of sodium hydroxide in ethanol.

  • Slowly add the sodium hydroxide solution to the solution of the diketone at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexane).

  • Once the starting material is consumed, neutralize the reaction mixture with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and remove the solvent to yield pure this compound.

Visualizing Reaction Pathways

Diagram 1: Synthesis of this compound

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product 1_phenylhexane_2_5_dione 1-Phenylhexane-2,5-dione Enolate_Formation Enolate Formation (Base, e.g., NaOH) 1_phenylhexane_2_5_dione->Enolate_Formation Deprotonation Intramolecular_Attack Intramolecular Nucleophilic Attack Enolate_Formation->Intramolecular_Attack Cyclization Protonation Protonation Intramolecular_Attack->Protonation Workup Product This compound Protonation->Product G Start Byproduct Observed Check_Conditions Analyze Reaction Conditions Start->Check_Conditions High_Temp High Temperature? Check_Conditions->High_Temp High_Conc High Concentration? Check_Conditions->High_Conc Wrong_Isomer Alternative Cyclization? Check_Conditions->Wrong_Isomer High_Temp->High_Conc No Dehydration Dehydration Product High_Temp->Dehydration Yes High_Conc->Wrong_Isomer No Polymerization Intermolecular Product High_Conc->Polymerization Yes Regioisomer Regioisomeric Product Wrong_Isomer->Regioisomer Yes

References

Technical Support Center: Stability and Degradation of 2-Hydroxycyclopent-2-enone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-hydroxycyclopent-2-enone derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving 2-hydroxycyclopent-2-enone derivatives.

Issue 1: Unexpected Product Formation or Low Yield in Reactions

Possible Cause: 2-Hydroxycyclopent-2-enone derivatives are α,β-unsaturated carbonyl compounds, making them susceptible to nucleophilic attack at the β-carbon through a Michael addition reaction.[1] This can lead to the formation of side products if nucleophilic reagents or solvents are present.

Troubleshooting Steps:

  • Solvent Selection: Avoid using nucleophilic solvents (e.g., methanol, ethanol) if Michael addition is not the intended reaction. Opt for non-nucleophilic solvents like dichloromethane, chloroform, or toluene.

  • pH Control: The reactivity of the enone system can be influenced by pH. Acidic or basic conditions can catalyze side reactions. Ensure the reaction pH is optimized for the desired transformation and buffered if necessary.

  • Exclusion of Nucleophiles: Scrutinize all reagents and starting materials for potential nucleophiles that could compete with the desired reaction.

  • Protecting Groups: If the enone functionality is not the desired reaction site, consider using a suitable protecting group.

Issue 2: Degradation of the Compound During Purification

Possible Cause: The stability of 2-hydroxycyclopent-2-enone derivatives can be compromised during purification techniques like column chromatography, especially on silica gel. The acidic nature of silica gel can catalyze degradation or isomerization.

Troubleshooting Steps:

  • Alternative Stationary Phases: Consider using less acidic stationary phases such as alumina (neutral or basic) or C18-reversed-phase silica.

  • TLC Analysis First: Before performing column chromatography, analyze the stability of the compound on a TLC plate coated with the intended stationary phase. Spot the compound and let it sit for a period to observe any degradation.

  • Deactivated Silica Gel: If silica gel must be used, consider deactivating it by pre-treating with a solution of triethylamine in the eluent.

  • Rapid Purification: Minimize the time the compound is in contact with the stationary phase by using flash chromatography techniques.

Issue 3: Inconsistent Results in Biological Assays

Possible Cause: The α,β-unsaturated carbonyl moiety is a reactive electrophile that can covalently bind to biological nucleophiles, such as cysteine residues in proteins.[2] This reactivity can lead to time-dependent inhibition or inactivation of target proteins, resulting in variable assay results.

Troubleshooting Steps:

  • Pre-incubation Studies: Perform time-dependent assays to determine if the compound's activity changes with pre-incubation time with the biological target.

  • Mechanism of Action Studies: Investigate the possibility of covalent bond formation using techniques like mass spectrometry to analyze the protein target after incubation with the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs with modifications to the enone system to understand the role of Michael addition in the biological activity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of 2-hydroxycyclopent-2-enone derivatives.

Q1: What are the primary degradation pathways for 2-hydroxycyclopent-2-enone derivatives?

A1: The primary degradation pathways for 2-hydroxycyclopent-2-enone derivatives are influenced by their α,β-unsaturated carbonyl structure. Key pathways include:

  • Michael Addition: Reaction with nucleophiles at the β-carbon.[1]

  • Polymerization: Due to the reactive nature of the conjugated system, these compounds can be prone to polymerization, especially under certain storage conditions or in the presence of initiators.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to photochemical reactions, including cycloadditions and rearrangements.

  • Oxidation: The double bond and allylic positions can be susceptible to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents.

  • Thermal Decomposition: At elevated temperatures, cyclopentenone structures can undergo decomposition. For example, 2-cyclopentenone itself has been shown to decompose into products like carbon monoxide, ketene, and acrolein at high temperatures.

Q2: How should 2-hydroxycyclopent-2-enone derivatives be stored to ensure stability?

A2: To ensure the stability of 2-hydroxycyclopent-2-enone derivatives, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, typically -20°C or below, to minimize thermal degradation and potential polymerization.

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light Protection: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.

  • Solvent-Free: Whenever possible, store the compound as a neat solid. If a solution is necessary, use a non-nucleophilic, anhydrous solvent and store at low temperatures.

Q3: What are the key parameters to monitor during a forced degradation study of a 2-hydroxycyclopent-2-enone derivative?

A3: A forced degradation study should be designed to generate potential degradation products and assess the stability-indicating nature of the analytical method.[3][4] The following conditions are typically employed:

  • Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperatures.

  • Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Heating the solid compound at a temperature below its melting point.

  • Photostability: Exposing the solid compound and a solution of the compound to a controlled light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

During the study, the formation of degradation products should be monitored by a stability-indicating analytical method, typically HPLC with UV and/or mass spectrometric detection.[5]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a 2-hydroxycyclopent-2-enone derivative.

1. Sample Preparation:

  • Prepare a stock solution of the 2-hydroxycyclopent-2-enone derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep one sample at room temperature and another at 60°C.
  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep one sample at room temperature and another at 60°C. Neutralize the samples with an equivalent amount of acid before analysis.
  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature.
  • Thermal Degradation (Solid): Place a known amount of the solid compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 80°C).
  • Thermal Degradation (Solution): Heat an aliquot of the stock solution at 60°C.
  • Photostability (Solid and Solution): Expose the solid compound and a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

3. Time Points:

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for analysis.

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

5. Data Evaluation:

  • Calculate the percentage of degradation for the parent compound at each time point.
  • Identify and characterize the major degradation products.

Table 1: Summary of Forced Degradation Conditions and Potential Degradants

Stress ConditionReagent/ConditionPotential Degradation Products
Acidic Hydrolysis0.1 M HCl, RT & 60°CIsomerization products, Michael adducts with water/solvent, ring-opened products.
Basic Hydrolysis0.1 M NaOH, RT & 60°CMichael adducts with hydroxide/solvent, polymerization products, rearrangement products.
Oxidation3% H₂O₂, RTEpoxides, diols, ring-opened products.
Thermal80°C (solid), 60°C (solution)Dimers, polymers, decomposition fragments.
PhotolyticICH Q1B conditionsCycloaddition products, photoisomers, photo-oxidation products.

Visualizations

To aid in understanding the concepts discussed, the following diagrams have been generated using Graphviz.

Degradation_Pathways Compound 2-Hydroxycyclopent-2-enone Derivative Acid Acidic Conditions Compound->Acid H+ Base Basic Conditions Compound->Base OH- Oxidation Oxidative Stress Compound->Oxidation [O] Light Photolytic Stress Compound->Light Heat Thermal Stress Compound->Heat Δ Deg1 Isomerization/ Michael Adducts Acid->Deg1 Deg2 Michael Adducts/ Polymerization Base->Deg2 Deg3 Epoxides/ Ring-opened products Oxidation->Deg3 Deg4 Cycloadducts/ Photoisomers Light->Deg4 Deg5 Dimers/ Decomposition Heat->Deg5

Caption: Potential degradation pathways of 2-hydroxycyclopent-2-enone derivatives.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start Start with pure 2-hydroxycyclopent-2-enone derivative Prep Prepare Stock Solution (e.g., 1 mg/mL) Start->Prep Acid Acidic Hydrolysis Prep->Acid Base Basic Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-PDA-MS Analysis Sampling->HPLC Data Data Evaluation: % Degradation, Product Identification HPLC->Data Troubleshooting_Logic Problem Experimental Issue (e.g., Low Yield, Degradation) Cause1 Michael Addition Side Reaction Problem->Cause1 Reaction Related Cause2 Degradation during Purification Problem->Cause2 Purification Related Cause3 Compound Instability in Assay Problem->Cause3 Assay Related Solution1 Change Solvent Control pH Protecting Group Cause1->Solution1 Solution2 Alternative Stationary Phase Deactivate Silica Rapid Purification Cause2->Solution2 Solution3 Time-dependent Assay Mechanism of Action Study SAR by Analogs Cause3->Solution3

References

Protecting group strategies for hydroxycyclopentenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hydroxycyclopentenone Synthesis

Welcome to the technical support center for protecting group strategies in hydroxycyclopentenone synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: Which silyl protecting group is most suitable for my hydroxycyclopentenone?

A1: The choice of a silyl protecting group depends on the required stability for subsequent reaction steps.

  • Triethylsilyl (TES): Useful for intermediate stability. It is more stable than Trimethylsilyl (TMS) but more easily cleaved than tert-Butyldimethylsilyl (TBS).[1][2] It can be selectively removed in the presence of TBS ethers.[2]

  • tert-Butyldimethylsilyl (TBS/TBDMS): A popular and robust choice, offering good stability under a wide range of non-acidic conditions, including chromatography.[1][3] It is approximately 20,000 times more stable to acidic hydrolysis than TMS.[1]

  • tert-Butyldiphenylsilyl (TBDPS): Offers even greater stability than TBS, particularly towards acidic conditions, due to increased steric hindrance.[1]

  • Triisopropylsilyl (TIPS): One of the most sterically hindered and stable silyl ethers, often used when very high stability is required.[1]

The selection process can be visualized as follows:

G start Start: Need to protect hydroxycyclopentenone q1 What are the downstream reaction conditions? start->q1 cond_mild Mild Conditions (e.g., basic, neutral) q1->cond_mild Non-hydrolytic cond_acid Acidic Conditions? q1->cond_acid Hydrolytic pg_tes Consider TES (Triethylsilyl) cond_mild->pg_tes cond_strong Strongly Acidic or Sterically Demanding? cond_acid->cond_strong Yes pg_tbs Consider TBS (tert-Butyldimethylsilyl) cond_acid->pg_tbs No cond_strong->pg_tbs No pg_tbdps Consider TBDPS/TIPS (tert-Butyldiphenylsilyl or Triisopropylsilyl) cond_strong->pg_tbdps Yes end_note Note: Always perform a small-scale test reaction first. pg_tes->end_note pg_tbs->end_note pg_tbdps->end_note

Caption: Decision workflow for selecting a silyl protecting group.

Q2: How can I achieve selective deprotection if my molecule has multiple silyl ethers?

A2: Selective deprotection relies on the differential stability of silyl ethers. The relative stability towards acid-catalyzed hydrolysis is generally: TMS < TES < TBS < TIPS < TBDPS.[1]

  • TES vs. TBS: A TES ether can be cleaved with mild acidic conditions, such as formic acid in methanol, while leaving a TBS ether intact.[4]

  • Primary vs. Secondary TBS: A primary TBS ether can sometimes be selectively removed in the presence of a more sterically hindered secondary TBS ether using reagents like DIBAL-H.[5]

  • TBS vs. TBDPS/TIPS: TBS ethers can be cleaved under conditions that leave TBDPS and TIPS groups unaffected, often using specific fluoride reagents or carefully controlled acidic conditions.[1][5]

Troubleshooting Guides

Problem 1: My silyl ether is cleaving during silica gel column chromatography.

  • Cause: Standard silica gel is slightly acidic, which can be sufficient to cleave acid-labile protecting groups, especially less stable ones like TMS or TES.

  • Solution 1: Neutralize the silica gel before use. This can be done by preparing the slurry with a solvent containing a small amount of a neutral-to-basic amine, such as triethylamine (~1% v/v), and using a mobile phase containing a similar proportion of the amine.

  • Solution 2: Switch to a more stable protecting group. If you are using TMS or TES, consider switching to the more robust TBS group, which is generally stable to chromatography.[3]

  • Solution 3: Use a different stationary phase. Alumina (neutral or basic) or treated silica (e.g., C18 reverse-phase) can be used as alternatives to standard silica gel.

Problem 2: My silylation reaction is slow or incomplete.

  • Cause 1: Steric hindrance. The hydroxyl group on the cyclopentenone ring or the silylating agent itself may be sterically hindered, slowing the reaction.

  • Solution 1: Switch to a more reactive silylating agent. Silyl triflates (e.g., TBS-OTf) are significantly more reactive than their corresponding chlorides (e.g., TBS-Cl) and are effective for protecting hindered alcohols.[1][3] Use a non-nucleophilic, hindered base like 2,6-lutidine with silyl triflates.[1]

  • Cause 2: Inadequate base or solvent. The choice of base and solvent is crucial.

  • Solution 2: Use the Corey protocol: imidazole as a base in DMF solvent.[1] This is a reliable method for many silylations. For sluggish reactions with TBS-Cl, DMAP can be used as a catalyst with triethylamine.

  • Cause 3: Poor quality reagents. Moisture can quench the silylating agent.

  • Solution 3: Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods and use freshly opened or properly stored silylating agents and bases.

Problem 3: I am observing side reactions during fluoride-mediated deprotection (e.g., using TBAF).

  • Cause: Tetra-n-butylammonium fluoride (TBAF) is basic and can promote side reactions such as elimination or silyl group migration, especially with prolonged reaction times or elevated temperatures.[6] The α,β-unsaturated nature of the cyclopentenone core makes it susceptible to conjugate addition or other base-mediated rearrangements.

  • Solution 1: Buffer the TBAF solution. Adding acetic acid to TBAF can buffer the solution, reducing its basicity and minimizing side reactions.[1]

  • Solution 2: Use alternative fluoride sources. Reagents like HF-Pyridine or triethylamine trihydrofluoride (Et₃N·3HF) are less basic than TBAF and can provide cleaner deprotection.[7] Note that HF-based reagents must be used in plastic labware.[1]

  • Solution 3: Change the deprotection strategy. If fluoride-mediated deprotection is consistently problematic, consider an acid-catalyzed method if the substrate is compatible.

G start Deprotection with TBAF Results in Side Products q1 Is the substrate base-sensitive? start->q1 sol1 Buffer TBAF with Acetic Acid q1->sol1 Yes sol2 Use a less basic fluoride source (e.g., HF-Pyridine) q1->sol2 Yes sol3 Switch to an acid-based deprotection method q1->sol3 Yes, and acid-stable end_note Monitor reaction closely by TLC to avoid prolonged reaction times. sol1->end_note sol2->end_note sol3->end_note

References

Technical Support Center: Optimization of Cyclopentenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cyclopentenones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthetic routes to cyclopentenones, including the Nazarov Cyclization, Pauson-Khand Reaction, and Aldol Condensation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Nazarov Cyclization

Question: My Nazarov cyclization is resulting in a low yield of the desired cyclopentenone. What are the potential causes and how can I improve it?

Answer: Low yields in Nazarov cyclizations can stem from several factors. A primary reason is the stability of the pentadienyl cation intermediate; if it is too stable, cyclization can be slow or inefficient.[1] Additionally, improper choice of Lewis or Brønsted acid catalyst can lead to decomposition of the starting material or formation of side products.[1][2]

Here is a troubleshooting workflow to address low yields:

start Low Yield in Nazarov Cyclization check_catalyst Is the Lewis/Brønsted Acid appropriate? start->check_catalyst optimize_catalyst Screen different acids (e.g., FeCl3, BF3·OEt2, SnCl4, Cu(OTf)2). check_catalyst->optimize_catalyst No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes optimize_catalyst->check_temp optimize_temp Vary temperature. Lower temperatures can sometimes reduce side reactions. check_temp->optimize_temp No check_substrate Does the substrate have stabilizing/destabilizing groups? check_temp->check_substrate Yes optimize_temp->check_substrate modify_substrate Consider substrate modification to facilitate cyclization (e.g., silicon-directed strategy). check_substrate->modify_substrate Yes check_solvent Is the solvent appropriate? check_substrate->check_solvent No modify_substrate->check_solvent optimize_solvent Test different solvents (e.g., DCM, DCE, MeNO2). check_solvent->optimize_solvent No success Improved Yield check_solvent->success Yes optimize_solvent->success

Caption: Troubleshooting workflow for low yield in Nazarov cyclization.

Question: I am observing the formation of multiple regioisomers in my Nazarov cyclization. How can I improve the regioselectivity?

Answer: Poor regioselectivity in the elimination step is a common issue, especially with symmetrically substituted divinyl ketones.[3] The regiochemical outcome is determined by which β-hydrogen is removed from the oxyallyl cation intermediate.

To improve regioselectivity, consider the following:

  • Substrate Polarization: Introduce electron-donating or -withdrawing groups to direct the elimination.[3]

  • Silicon-Directed Nazarov Cyclization: Incorporating a trimethylsilyl (TMS) group can control the position of the double bond in the product as the TMS group is eliminated instead of a proton.[3]

Pauson-Khand Reaction

Question: My Pauson-Khand reaction is inefficient, with low conversion of starting materials. How can I drive the reaction to completion?

Answer: The Pauson-Khand reaction (PKR) can be sluggish, often requiring stoichiometric amounts of a cobalt carbonyl complex and high temperatures.[4][5] Several factors can contribute to low conversion.

Consider the following optimization strategies:

  • Promoters/Additives: The addition of N-oxides, such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO), can accelerate the reaction by facilitating CO dissociation.[4] Lewis basic additives can also enhance the rate.[4]

  • Catalyst Choice: While the classic PKR uses stoichiometric Co₂(CO)₈, catalytic versions with rhodium, iridium, or palladium complexes can be more efficient.[4][6]

  • Reaction Conditions: High-intensity ultrasound or microwave irradiation can sometimes improve reaction rates and yields.[7]

start Low Conversion in Pauson-Khand Reaction check_promoter Are promoters/additives being used? start->check_promoter add_promoter Add N-oxides (e.g., NMO, TMANO) or Lewis bases. check_promoter->add_promoter No check_catalyst Is the catalyst system optimal? check_promoter->check_catalyst Yes add_promoter->check_catalyst optimize_catalyst Consider catalytic systems (Rh, Ir, Pd) or different cobalt sources. check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions forcing enough? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Increase temperature, pressure, or consider microwave/ultrasound. check_conditions->optimize_conditions No success Improved Conversion check_conditions->success Yes optimize_conditions->success

Caption: Optimization workflow for low conversion in the Pauson-Khand reaction.

Question: The regioselectivity of my intermolecular Pauson-Khand reaction is poor. How can I control it?

Answer: Regioselectivity in intermolecular PKR is a known challenge, particularly with unsymmetrical alkenes or alkynes.[4] For mono-substituted alkenes, larger alkyne substituents tend to favor the C² position, while electron-withdrawing groups favor the C³ position.[4] The intramolecular version of the PKR generally offers much better control over regioselectivity.[4]

Aldol Condensation

Question: My aldol condensation is producing a mixture of self-condensation and cross-condensation products. How can I favor the desired cross-condensation product?

Answer: To favor cross-aldol condensation, one carbonyl component should readily form an enolate while the other should not but be a good electrophile. A common strategy is to use a ketone as the enolate precursor and an aldehyde that cannot enolize (e.g., benzaldehyde) as the electrophile. Alternatively, one can use a pre-formed enolate.

Question: I am having difficulty with the dehydration step of my aldol condensation to form the cyclopentenone. What conditions favor dehydration?

Answer: Dehydration of the initial aldol addition product is often promoted by heating the reaction mixture, sometimes with the addition of acid or base.[8] The formation of the conjugated α,β-unsaturated ketone provides a thermodynamic driving force for the elimination of water.

Frequently Asked Questions (FAQs)

1. What are the most common methods for cyclopentenone synthesis? The most prevalent methods include the Nazarov cyclization of divinyl ketones, the Pauson-Khand reaction involving an alkyne, an alkene, and carbon monoxide, and intramolecular aldol condensation of 1,4-dicarbonyl compounds.[1][9]

2. How can I purify my crude cyclopentenone product? Purification strategies depend on the impurities present. Common methods include:

  • Distillation: For volatile cyclopentenones, vacuum distillation can be effective.[10]

  • Chromatography: Column chromatography on silica gel is a standard method for separating the desired product from side products and unreacted starting materials.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities. For instance, a ketone-water mixture from the synthesis can be extracted with an organic solvent like cyclohexane.[11]

  • Acid Wash: In some cases, washing with a dilute acid solution can help remove certain impurities.[12]

3. What are some common side reactions in these syntheses?

  • Nazarov Cyclization: Rearrangements of the carbocation intermediate can lead to unexpected products. Incomplete elimination can also be an issue.[13]

  • Pauson-Khand Reaction: Dimerization or trimerization of the alkyne and side reactions of the alkene are possible.[5]

  • Aldol Condensation: Self-condensation of the starting materials, multiple condensation events leading to polymers, and retro-aldol reactions can occur.[8][14]

Data Presentation

Table 1: Comparison of Lewis Acids in a Catalytic Nazarov Cyclization

EntryLewis Acid (mol%)Additive (mol%)SolventTime (h)Yield (%)ee (%)
1Zn(OTf)₂ (5)(R)-3d (6)DCE249294
2Sm(OTf)₃ (5)(R)-3d (6)DCE248593
3FeCl₃ (5)(R)-3d (6)DCE247888
4AuCl₃ (5)(R)-3d (6)DCE246582
5MnCl₂ (5)(R)-3d (6)DCE240-

Data adapted from a study on enantioselective silicon-directed Nazarov cyclization.[15] (R)-3d is a chiral spiro phosphoric acid.

Table 2: Optimization of Rh(I)-Catalyzed Asymmetric Pauson-Khand Reaction

EntryLigandAdditiveYield (%)ee (%)
1(R)-BINAP (L1)AgBF₄130
2(R)-MeO-BIPHEP (L2)AgBF₄212
3(S)-MonoPhos (L4)-7654
4(S)-SIPHOS (L5)-8246
5(S)-MonoPhos-alkene (L7)-7654

Data from a study on catalyst-controlled asymmetric PKR.[16]

Table 3: Aldol Condensation of Cyclopentanone under Different Conditions

CatalystTemperature (°C)Time (h)Cyclopentanone Conversion (%)Dimer Selectivity (%)Trimer Selectivity (%)
SO₃H-APG150485.5369.0428.41
SO₃H-APG1704Lower--
FeO-MgO130----
CaO130----

Data compiled from studies on solvent-free aldol condensation.[9][14]

Experimental Protocols

General Protocol for Nazarov Cyclization
  • To a solution of the divinyl ketone (1.0 eq) in an appropriate solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the Lewis acid (e.g., SnCl₄, 1.0 M in DCM, 2.0 eq) dropwise to the stirred solution.[17]

  • Allow the reaction to warm to room temperature and stir for the specified time (e.g., 30 minutes), monitoring the reaction by TLC or LC-MS.[17]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[17]

  • Stir the resulting mixture vigorously for 15 minutes.[17]

  • Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[17]

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopentenone.[17]

General Protocol for Pauson-Khand Reaction (NMO Promoted)
  • To a solution of the alkyne in a suitable solvent (e.g., DCM), add dicobalt octacarbonyl (Co₂(CO)₈) and stir at room temperature for a specified time (e.g., 2-4 hours) to form the alkyne-cobalt complex.

  • Add the alkene and N-methylmorpholine N-oxide (NMO).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove cobalt residues, washing with an appropriate solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

General Protocol for Aldol Condensation
  • In a round-bottomed flask, combine the aldehyde (1.0 eq), ketone (e.g., cyclopentanone, >1.0 eq to favor cross-condensation), and a solvent such as 95% ethanol.[18][19]

  • Add an aqueous solution of a base (e.g., 2M NaOH) and stir the mixture at room temperature.[18]

  • If a precipitate does not form, gently heat the reaction mixture (e.g., on a steam bath) for 10-15 minutes.[18]

  • Once the reaction is complete (as indicated by the cessation of precipitation or by TLC analysis), cool the mixture in an ice bath.

  • Collect the solid product by suction filtration.

  • Wash the product with cold 95% ethanol, followed by a dilute acetic acid solution in ethanol, and then again with cold 95% ethanol.[19]

  • Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol or toluene) to obtain the pure cyclopentenone.[18][19]

References

Troubleshooting low yields in the synthesis of substituted enones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted enones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their synthetic experiments. The following guides are presented in a question-and-answer format to directly address specific challenges.

Section 1: General Troubleshooting of Low Yields

This section addresses broad, overarching issues that can affect the yield of any enone synthesis.

Question: My enone synthesis is resulting in a significantly lower yield than expected. What are the first things I should check?

Answer: When encountering low yields, it's best to start with a systematic review of the fundamental aspects of your experimental setup before investigating more complex reaction-specific issues. Many yield problems stem from common laboratory oversights.

Initial Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in your initial ketones, aldehydes, or other reagents can introduce side reactions or inhibit catalysts.[1][2] It is recommended to verify the purity of your starting materials using techniques like NMR or GC-MS and purify them if necessary. Old reagents, especially aldehydes prone to oxidation, should be handled with care.

  • Solvent and Reagent Quality: Ensure all solvents are anhydrous and reagents are not degraded.[1] The presence of water can be particularly detrimental in reactions that involve strong bases or water-sensitive intermediates. Using freshly dried solvents is a critical step.

  • Reaction Setup and Atmosphere: For air- or moisture-sensitive reactions, verify that your glassware was properly flame-dried and the reaction was maintained under an inert atmosphere (e.g., nitrogen or argon).[1] Leaks in the system can introduce oxygen or moisture, leading to decomposition or unwanted side reactions.

  • Temperature Control: Inconsistent or incorrect reaction temperatures can drastically affect reaction rates and selectivity.[2] An exothermic reaction where a reagent is added too quickly can cause localized heating, leading to side product formation.[1] Use a calibrated thermometer and a reliable heating or cooling system.

  • Work-up and Purification: Significant product loss can occur during the work-up and purification stages.[1][3] Analyze your extraction and chromatography procedures to identify potential areas for loss. Ensure the pH during aqueous extraction is appropriate for your compound's stability and solubility. During chromatography, be mindful of product decomposition on silica gel.[1]

A logical workflow for general troubleshooting can help systematically identify the root cause of low yields.

G start Low Yield Observed reagent_check Verify Purity & Quality of Starting Materials & Solvents start->reagent_check setup_check Inspect Reaction Setup (Dry Glassware, Inert Atmosphere) reagent_check->setup_check Materials OK reaction_specific Investigate Reaction-Specific Issues (e.g., Side Reactions, Catalyst) reagent_check->reaction_specific Impurities Found temp_check Confirm Temperature Control (Calibration, Addition Rate) setup_check->temp_check Setup OK setup_check->reaction_specific Leaks/Moisture workup_check Analyze Work-up & Purification for Product Loss temp_check->workup_check Temp OK temp_check->reaction_specific Temp Fluctuation workup_check->reaction_specific No Obvious Loss workup_check->reaction_specific High Loss in Workup G cluster_conditions Reaction Conditions cluster_products Primary Product strong_base Strong, Bulky Base (e.g., LDA) kinetic Kinetic Enolate (Less Substituted, Forms Faster) strong_base->kinetic weak_base Weaker Base (e.g., NaOEt, KOH) thermo Thermodynamic Enolate (More Substituted, More Stable) weak_base->thermo low_temp Low Temperature (-78 °C) low_temp->kinetic high_temp Higher Temperature (Room Temp or Heat) high_temp->thermo G start Robinson Annulation Start michael Michael Addition Ketone Enolate + MVK start->michael self_condense Self-Condensation start->self_condense [Problem] diketone 1,5-Diketone Intermediate michael->diketone Successful Addition polymer MVK Polymerization michael->polymer [Problem] aldol Intramolecular Aldol Condensation Ring Closure + Dehydration diketone->aldol wrong_enol Wrong Enolate Forms diketone->wrong_enol [Problem] product Cyclohexenone Product aldol->product

References

Preventing polymerization in cyclopentenone reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted polymerization in reactions involving cyclopentenone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is cyclopentenone prone to polymerization?

A1: Cyclopentenone is an α,β-unsaturated ketone, making its double bond electron-deficient and susceptible to nucleophilic attack. This reactivity is the basis for desired reactions like Michael additions. However, it also makes cyclopentenone susceptible to chain-growth polymerization under certain conditions, particularly in the presence of strong acids, bases, or radical initiators. The polymerization can proceed via anionic, cationic, or radical mechanisms, leading to the formation of undesired polymeric byproducts.

Q2: What are the common signs of polymerization in my reaction?

A2: Unwanted polymerization can manifest in several ways:

  • Formation of an insoluble precipitate: Polymers are often insoluble in common organic solvents and may appear as a solid crashing out of the reaction mixture.

  • Increased viscosity of the reaction mixture: As polymer chains grow, the viscosity of the solution will noticeably increase.

  • "Gunk" or "tar" formation: In extreme cases, the reaction mixture can turn into a thick, intractable tar.

  • Low yield of the desired product: Polymerization consumes the cyclopentenone starting material, leading to a lower-than-expected yield of the intended product.

  • Broad signals in NMR spectra: The ¹H NMR spectrum of the crude product may show broad, unresolved signals in the aliphatic region, characteristic of polymeric material.[1]

Q3: Can impurities in my cyclopentenone reagent cause polymerization?

A3: Yes, impurities can initiate or catalyze polymerization. Acidic or basic residues from the synthesis or purification of cyclopentenone can trigger polymerization. Peroxides, formed by exposure to air, can act as radical initiators. It is crucial to use high-purity cyclopentenone for sensitive reactions.

Troubleshooting Guides

Below are troubleshooting guides for common issues related to cyclopentenone polymerization in specific reaction types.

Issue 1: Polymerization during Michael Addition Reactions

Symptoms:

  • Low yield of the Michael adduct.

  • Formation of a white or off-white precipitate during the reaction or workup.

  • The reaction mixture becomes viscous or solidifies.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Strongly basic conditions Use a milder base or a catalytic amount of a strong base. For example, instead of stoichiometric sodium methoxide, consider using a catalytic amount of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate.
High concentration of reactants Run the reaction at a lower concentration. Lowering the concentration can disfavor the intermolecular polymerization reaction relative to the desired intramolecular or intermolecular Michael addition.[2] Start with a concentration of 0.1 M and adjust as needed.
Elevated reaction temperature Perform the reaction at a lower temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of polymerization.[3][4] Try running the reaction at 0 °C or room temperature if the reaction kinetics allow.
Presence of radical initiators Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can lead to peroxide formation and radical polymerization. The addition of a radical inhibitor can also be beneficial.
Acidic impurities Ensure the cyclopentenone starting material is free from acidic impurities by passing it through a short plug of neutral alumina before use.

Experimental Protocol: Minimizing Polymerization in a Michael Addition

This protocol provides a general guideline for performing a Michael addition to cyclopentenone while minimizing the risk of polymerization.

  • Reagent Purification: Purify cyclopentenone by vacuum distillation. If it has been stored for an extended period, pass it through a short column of neutral alumina immediately before use to remove any acidic impurities or polymers.

  • Inert Atmosphere: Set up the reaction in a flame-dried flask under a nitrogen or argon atmosphere.

  • Solvent Degassing: Use a dry, degassed solvent. Solvents can be degassed by bubbling nitrogen or argon through them for 15-30 minutes or by the freeze-pump-thaw method.

  • Controlled Addition: Dissolve the Michael donor in the degassed solvent. Cool the solution to the desired reaction temperature (e.g., 0 °C). Add the cyclopentenone dropwise to the solution of the Michael donor and the base. This maintains a low instantaneous concentration of the enone.

  • Radical Inhibitor (Optional): If radical polymerization is suspected, add a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone (see Table 1 for recommended concentrations).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to avoid unnecessarily long reaction times.

  • Workup: Quench the reaction promptly upon completion by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

Issue 2: Polymerization during Aldol Condensation Reactions

Symptoms:

  • Formation of dark, tarry materials.

  • Complex mixture of products observed by TLC or NMR.

  • Low yield of the desired aldol adduct or enone.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Strongly acidic or basic catalysts Use milder catalytic conditions. For base-catalyzed reactions, consider using weaker bases like triethylamine or diisopropylethylamine. For acid-catalyzed reactions, milder Lewis acids or Brønsted acids may be beneficial. Acid-base bifunctional catalysts have also been shown to be effective in promoting the desired reaction while minimizing side reactions.[5]
High reaction temperature Aldol condensations are often reversible, and high temperatures can favor side reactions, including polymerization. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Excessive reaction time Prolonged exposure to the reaction conditions can lead to the degradation of the product and the formation of polymeric byproducts. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Experimental Protocol: Controlled Aldol Condensation of Cyclopentanone

This protocol outlines a method for the self-condensation of cyclopentanone, a reaction that can be prone to side reactions if not controlled.

  • Catalyst Selection: Choose a suitable catalyst. For this example, a solid acid-base catalyst like TiO2–ZrO2 composite oxide can be used to facilitate both the aldol addition and the dehydration step while minimizing side reactions.[6]

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the cyclopentanone and the catalyst.

  • Temperature Control: Heat the reaction mixture to the desired temperature (e.g., 150 °C).[5] Use an oil bath with a temperature controller to maintain a stable temperature.

  • Monitoring: Follow the progress of the reaction by taking small aliquots and analyzing them by GC-MS.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and remove the solid catalyst by filtration.

  • Purification: Purify the product by vacuum distillation to separate the desired aldol condensation product from unreacted starting material and any high-boiling side products.

Data Presentation

Table 1: Common Inhibitors for Preventing Cyclopentenone Polymerization

InhibitorTypeTypical ConcentrationNotes
Butylated hydroxytoluene (BHT) Radical Scavenger50-200 ppmEffective for inhibiting radical polymerization initiated by peroxides or light.
Hydroquinone Radical Scavenger100-500 ppmCommonly used for stabilizing monomers during storage and distillation. Can often be removed by a basic wash.
4-Methoxyphenol (MEHQ) Radical Scavenger10-50 ppmAnother common stabilizer for unsaturated monomers.
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) Stable Free Radical10-100 ppmA highly effective radical trap.
Phenothiazine Radical Scavenger100-1000 ppmCan be effective at higher temperatures.

Note: The optimal concentration of an inhibitor can vary depending on the specific reaction conditions and should be determined empirically.

Visualizations

Polymerization Mechanisms

The following diagrams illustrate the primary mechanisms by which cyclopentenone can undergo unwanted polymerization.

an_pol cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Nu- Nu⁻ CP1 Cyclopentenone Nu-->CP1 Michael Addition Enolate1 Enolate Intermediate CP1->Enolate1 Enolate1_prop Enolate Intermediate CP2 Cyclopentenone Enolate1_prop->CP2 Dimer_enolate Dimeric Enolate CP2->Dimer_enolate n Cyclopentenone Polymer_enolate Polymer Enolate Proton_source H⁺ Polymer_enolate->Proton_source Final_polymer Neutral Polymer Proton_source->Final_polymer

Caption: Anionic polymerization of cyclopentenone.

rad_pol cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination R. R• CP1 Cyclopentenone R.->CP1 Radical1 Initial Radical CP1->Radical1 Radical1_prop Initial Radical CP2 Cyclopentenone Radical1_prop->CP2 Polymer_radical Propagating Radical CP2->Polymer_radical n Cyclopentenone Polymer_radical1 Polymer Radical Polymer_radical2 Polymer Radical Polymer_radical1->Polymer_radical2 Combination Final_polymer Neutral Polymer Polymer_radical2->Final_polymer

Caption: Radical polymerization of cyclopentenone.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and solving polymerization issues in your cyclopentenone reactions.

troubleshooting_workflow start Polymerization Observed check_conditions Review Reaction Conditions start->check_conditions temp_high Is Temperature > RT? check_conditions->temp_high conc_high Is Concentration > 0.5 M? temp_high->conc_high No lower_temp Lower Temperature temp_high->lower_temp Yes strong_catalyst Using Strong Acid/Base? conc_high->strong_catalyst No dilute Dilute Reaction conc_high->dilute Yes milder_catalyst Use Milder Catalyst strong_catalyst->milder_catalyst Yes check_reagents Check Reagents & Setup strong_catalyst->check_reagents No lower_temp->check_conditions dilute->check_conditions milder_catalyst->check_conditions inert_atm Is Reaction Under Inert Gas? check_reagents->inert_atm use_inert Use Inert Atmosphere inert_atm->use_inert No purify_cp Purify Cyclopentenone inert_atm->purify_cp Yes use_inert->check_reagents add_inhibitor Add Inhibitor purify_cp->add_inhibitor end Problem Solved add_inhibitor->end

Caption: Troubleshooting workflow for cyclopentenone polymerization.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Data for 3-benzyl-2-hydroxycyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectroscopic data for 3-benzyl-2-hydroxycyclopent-2-enone and a structurally related analogue. Due to the absence of experimentally acquired and published NMR data for this compound, this guide presents a predicted ¹H and ¹³C NMR dataset for this compound. This predicted data is compared with the experimental NMR data of 3-methyl-2-hydroxycyclopent-2-enone to offer insights into the influence of the benzyl substituent on the chemical shifts.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 3-methyl-2-hydroxycyclopent-2-enone.

Table 1: Comparison of ¹H NMR Data (Predicted vs. Experimental)

Proton Assignment This compound (Predicted) 3-methyl-2-hydroxycyclopent-2-enone (Experimental)
H4~ 2.45 ppm (m)~ 2.30 ppm (t, J = 7.5 Hz)
H5~ 2.60 ppm (m)~ 2.55 ppm (t, J = 7.5 Hz)
-CH₂-Ph~ 3.30 ppm (s)-
Ar-H (ortho)~ 7.25 ppm (d, J = 7.5 Hz)-
Ar-H (meta)~ 7.35 ppm (t, J = 7.5 Hz)-
Ar-H (para)~ 7.30 ppm (t, J = 7.5 Hz)-
OHVariableVariable

Table 2: Comparison of ¹³C NMR Data (Predicted vs. Experimental)

Carbon Assignment This compound (Predicted) 3-methyl-2-hydroxycyclopent-2-enone (Experimental) [1]
C1 (C=O)~ 205 ppm207.2 ppm
C2 (C-OH)~ 145 ppm142.9 ppm
C3 (C-CH₂)~ 140 ppm138.1 ppm
C4 (CH₂)~ 35 ppm34.9 ppm
C5 (CH₂)~ 30 ppm29.8 ppm
-CH₂-Ph~ 38 ppm-
C (ipso)~ 138 ppm-
C (ortho)~ 129 ppm-
C (meta)~ 128 ppm-
C (para)~ 127 ppm-

Note: Predicted values are estimations and may differ from experimental values.

Experimental Protocols

A standard experimental protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules is provided below.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

Mandatory Visualization

The following diagrams illustrate the chemical structures and the logical relationship for NMR signal assignment.

structure_nmr cluster_compound This compound cluster_nmr Predicted NMR Signals compound_img compound_img HNMR ¹H NMR H4, H5 -CH₂- Ar-H compound_img->HNMR predicts CNMR ¹³C NMR C1-C5 -CH₂- Ar-C compound_img->CNMR predicts workflow cluster_exp Experimental Workflow sample Sample Preparation acquisition NMR Data Acquisition sample->acquisition processing Data Processing acquisition->processing analysis Spectral Analysis processing->analysis

References

Unraveling the Molecular Signature: A Comparative Guide to the Mass Spectrometry Analysis of 3-Benzyl-2-hydroxycyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. This guide provides a comprehensive comparison of the mass spectrometry analysis of 3-benzyl-2-hydroxycyclopent-2-enone against other analytical techniques, supported by experimental data and detailed protocols. By examining its predicted fragmentation pattern and comparing it with related compounds, we offer a detailed roadmap for its characterization.

Mass Spectrometry of this compound: A Predicted Fragmentation Pathway

Due to the absence of a publicly available mass spectrum for this compound (C₁₂H₁₂O₂, Molecular Weight: 188.22 g/mol ), a hypothesized fragmentation pattern under electron ionization (EI) has been constructed based on established principles of mass spectrometry for ketones, cyclic ketones, and benzyl-containing compounds.[1]

The molecular ion peak ([M]⁺˙) is expected to be observed at m/z 188. Key fragmentation pathways are predicted to involve:

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation for ketones.[1] For this compound, this could lead to the loss of the benzyl radical (•CH₂Ph, mass = 91), resulting in a fragment at m/z 97, or the loss of the ethyl group from the cyclopentenone ring.

  • Benzylic Cleavage: The bond between the benzyl group and the cyclopentenone ring is susceptible to cleavage, leading to the formation of a stable benzyl cation ([C₇H₇]⁺) or, more likely, the tropylium ion through rearrangement, which gives a characteristic strong peak at m/z 91. Aromatic compounds, particularly those with alkyl substituents, are known to produce a prominent tropylium ion.

  • Ring Fragmentation: Cyclic ketones can undergo complex ring-opening and subsequent fragmentation. For cyclopentanone, a characteristic fragment at m/z 55 is often observed.[2] Similar fragmentation patterns may occur for its derivatives.

  • Loss of Small Molecules: The loss of neutral molecules such as carbon monoxide (CO, mass = 28) and water (H₂O, mass = 18) from the molecular ion or fragment ions is also anticipated.

Based on these principles, a diagram of the predicted fragmentation pathway is presented below.

Fragmentation_Pathway M_ion [C12H12O2]+• m/z = 188 fragment_91 [C7H7]+ m/z = 91 (Tropylium ion) M_ion->fragment_91 - •C5H5O2 fragment_97 [C5H5O2]+ m/z = 97 M_ion->fragment_97 - •C7H7 fragment_159 [M - CHO]+• m/z = 159 M_ion->fragment_159 - CHO fragment_160 [M - CO]+• m/z = 160 M_ion->fragment_160 - CO fragment_77 [C6H5]+ m/z = 77 fragment_91->fragment_77 - C2H2

Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.

Comparative Analysis with Structurally Related Compounds

To provide a practical context for the predicted fragmentation, we compare it with the known mass spectral data of similar molecules.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and Interpretation
Cyclopentanone 84.1284 ([M]⁺˙), 56 ([M-CO]⁺˙), 55 ([M-CHO]⁺), 42 ([C₃H₆]⁺˙)
2-Methyl-2-cyclopenten-1-one 96.1396 ([M]⁺˙), 81 ([M-CH₃]⁺), 68 ([M-CO]⁺˙), 67, 53
2-Benzylcyclopentanone 174.24174 ([M]⁺˙), 91 ([C₇H₇]⁺, base peak), 83, 55

Data sourced from NIST Mass Spectrometry Data Center.

The mass spectrum of 2-benzylcyclopentanone is particularly informative, showing a base peak at m/z 91, which strongly supports the predicted formation of the tropylium ion from this compound. The presence of fragments at m/z 83 and 55 in 2-benzylcyclopentanone also aligns with the expected fragmentation of the cyclopentanone ring.

Alternative Analytical Techniques: A Broader Perspective

While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive characterization of this compound requires complementary analytical techniques.

TechniqueInformation ProvidedComparison with Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of different proton and carbon environments.NMR offers a more complete picture of the molecule's static structure, whereas MS provides information about its fragmentation under energetic conditions.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule by detecting the vibrations of chemical bonds.IR spectroscopy is excellent for confirming the presence of the hydroxyl (-OH) and carbonyl (C=O) groups in this compound, which is complementary to the structural information from MS.

NMR Spectroscopy Data for Related Compounds:

  • Cyclopentanone: ¹H NMR (CDCl₃): δ 2.05 (m, 4H), 1.85 (m, 4H). ¹³C NMR (CDCl₃): δ 219.9 (C=O), 38.2 (CH₂), 23.2 (CH₂).

  • 2-Cyclopenten-1-one: ¹H NMR (CDCl₃): δ 7.75 (m, 1H), 6.21 (m, 1H), 2.70 (m, 2H), 2.36 (m, 2H).[3] ¹³C NMR (CDCl₃): δ 209.8 (C=O), 164.5 (=CH), 134.8 (=CH), 34.5 (CH₂), 29.8 (CH₂).

IR Spectroscopy Data for Related Compounds:

  • Cyclopentanone: The C=O stretching vibration typically appears around 1740-1750 cm⁻¹.

  • 2-Cyclopenten-1-one: Conjugation of the double bond with the carbonyl group shifts the C=O stretch to a lower frequency, typically around 1715-1720 cm⁻¹. The C=C stretching vibration appears around 1620-1650 cm⁻¹.

The expected IR spectrum of this compound would show a broad -OH stretch (around 3200-3600 cm⁻¹), a conjugated C=O stretch (around 1700-1720 cm⁻¹), a C=C stretch (around 1630-1650 cm⁻¹), and aromatic C-H and C=C stretches.

Experimental Protocols

A standardized protocol for the analysis of small organic molecules like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve sample in volatile solvent (e.g., DCM) filter Filter through 0.22 µm syringe filter dissolve->filter inject Inject 1 µL into GC filter->inject separate Separation on capillary column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analyzer (e.g., Quadrupole) ionize->analyze detect Detector analyze->detect process Process chromatogram and mass spectra detect->process identify Identify peaks and fragmentation patterns process->identify

Caption: General experimental workflow for GC-MS analysis of this compound.

Detailed GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

References

A Comparative Guide to Cyclopentenone Synthesis: Pauson-Khand vs. Nazarov Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of cyclopentenone cores is a critical task. These five-membered rings are key structural motifs in a vast array of natural products and pharmaceutically active compounds. Among the myriad of synthetic strategies, the Pauson-Khand reaction and the Nazarov cyclization have emerged as two of the most powerful and versatile methods for constructing this important carbocycle. This guide provides a detailed, data-driven comparison of these two cornerstone reactions to aid in the selection of the optimal synthetic route.

At a Glance: Pauson-Khand vs. Nazarov

FeaturePauson-Khand ReactionNazarov Cyclization
Reaction Type [2+2+1] Cycloaddition4π-Electrocyclic Ring Closure
Reactants Alkene, Alkyne, Carbon MonoxideDivinyl Ketone
Promoter/Catalyst Transition Metal Carbonyls (e.g., Co₂(CO)₈, Rh complexes)Lewis or Brønsted Acids (e.g., SnCl₄, BF₃·OEt₂, Tf₂NH)
Key Intermediate MetallacyclopentenePentadienyl Cation
Bond Formation Three new C-C bonds, one C=OOne new C-C bond
Stereocontrol Generally good, especially in intramolecular variantsCan be challenging; conrotatory but subsequent elimination can erode stereocenters
Asymmetric Variants Well-established with chiral ligandsDeveloped, often employing chiral acids or organocatalysts

Data Presentation: A Quantitative Comparison

The following tables summarize representative experimental data for both the Pauson-Khand reaction and the Nazarov cyclization, highlighting key performance indicators such as yield, diastereoselectivity, and enantioselectivity across a range of substrates.

Pauson-Khand Reaction: Representative Data
EntrySubstrate (Enyne)Catalyst/PromoterConditionsYield (%)d.r.Reference
11,6-enyneCo₂(CO)₈ (stoichiometric), NMOCH₂Cl₂Good to excellentHigh[1]
2Prochiral 1,6-enyne[Rh(CO)₂Cl]₂ / (R)-BINAPToluene, CO (1 atm)HighSingle diastereomer[2]
3Fluoro-substituted 1,6-enyneCo₂(CO)₈, NMOCH₂Cl₂Moderate>20:1[1]
4Chloroacetylene-containing enyneRh(I) catalyst-HighHigh[3]
Nazarov Cyclization: Representative Data
EntrySubstrate (Divinyl Ketone)Catalyst/PromoterConditionsYield (%)ee (%)Reference
1Divinyl KetoneSnCl₄ (1.0 M in DCM)DCM, 0 °C to rt75-[4]
2Acyclic, alkyl-substituted divinyl ketoneChiral Imidodiphosphorimidate (IDPi) Brønsted Acid-GoodExcellent[5]
3DiketoesterChiral Thiourea OrganocatalystToluene, 23 °C6091[6]
4Divinyl ketoesterChiral BOX/Cu(II) complex-78-9578-90[7]

Reaction Mechanisms and Logical Workflow

The choice between the Pauson-Khand reaction and the Nazarov cyclization is fundamentally guided by the starting materials available and the desired substitution pattern on the final cyclopentenone. The following diagrams illustrate the mechanistic pathways of both reactions and a logical workflow for selecting the appropriate method.

Pauson_Khand_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1_alkyne Alkyne Alkyne_Complex Alkyne-Cobalt Complex R1_alkyne->Alkyne_Complex + Co₂(CO)₈ R2_alkene Alkene Metallacyclopentene Metallacyclopentene R2_alkene->Metallacyclopentene + Alkene CO Carbon Monoxide Acyl_Complex Cobalt Acyl Complex CO->Acyl_Complex + CO Catalyst Co₂(CO)₈ Alkyne_Complex->Metallacyclopentene Metallacyclopentene->Acyl_Complex CO Insertion Cyclopentenone Cyclopentenone Acyl_Complex->Cyclopentenone Reductive Elimination

Pauson-Khand Reaction Mechanism

Nazarov_Mechanism cluster_reactant Reactant cluster_intermediates Reaction Pathway cluster_product Product Divinyl_Ketone Divinyl Ketone Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation + Acid Promoter Lewis/Brønsted Acid Promoter->Pentadienyl_Cation Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π-Electrocyclization (conrotatory) Cyclopentenone Cyclopentenone Oxyallyl_Cation->Cyclopentenone Elimination & Tautomerization

Nazarov Cyclization Mechanism

Decision_Workflow Start Starting Material? Enyne Enyne Available? Start->Enyne DivinylKetone Divinyl Ketone Available? Start->DivinylKetone Enyne->DivinylKetone No PausonKhand Pauson-Khand Reaction Enyne->PausonKhand Yes Nazarov Nazarov Cyclization DivinylKetone->Nazarov Yes ConsiderSynthesis Consider Synthesis of Intermediate DivinylKetone->ConsiderSynthesis No

Workflow for Method Selection

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of these reactions. Below are representative experimental protocols for both the Pauson-Khand reaction and the Nazarov cyclization.

Protocol 1: Stoichiometric Intramolecular Pauson-Khand Reaction

This protocol is a general representation of a cobalt-mediated intramolecular cyclization.

Materials:

  • 1,6-enyne substrate

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the 1,6-enyne substrate.

  • Dissolve the substrate in anhydrous dichloromethane.

  • Add dicobalt octacarbonyl (typically 1.1 equivalents) to the solution. The color of the solution should change, indicating complex formation. Stir at room temperature for 1-2 hours.

  • Add N-methylmorpholine N-oxide (NMO) (typically 3-4 equivalents) portion-wise to the reaction mixture. The reaction is often exothermic and may be accompanied by gas evolution.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by opening the flask to the air and stirring for 30 minutes.

  • Filter the reaction mixture through a pad of silica gel or Celite to remove cobalt residues, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone.

Protocol 2: Lewis Acid-Catalyzed Nazarov Cyclization

This protocol is a general representation of a Lewis acid-promoted Nazarov cyclization.[4]

Materials:

  • Divinyl ketone substrate

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware

Procedure:

  • Dissolve the divinyl ketone (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the tin(IV) chloride solution (typically 2 equivalents) dropwise to the cooled solution of the divinyl ketone.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Stir the resulting mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclopentenone.[4]

Conclusion

Both the Pauson-Khand reaction and the Nazarov cyclization are formidable tools for the synthesis of cyclopentenones, each with its distinct advantages and limitations. The Pauson-Khand reaction offers a convergent approach, assembling the cyclopentenone ring from three separate components (or an enyne and CO), and often provides excellent stereocontrol in its intramolecular variant.[1] In contrast, the Nazarov cyclization proceeds from a readily accessible divinyl ketone precursor and has seen significant advancements in catalytic and asymmetric variants, particularly through the use of chiral Brønsted acids and organocatalysts.[5][6] The choice between these two powerful methods will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired level of stereochemical complexity. A thorough understanding of the mechanistic nuances and the extensive body of literature for both reactions will empower the synthetic chemist to make the most strategic and efficient choice for their cyclopentenone synthesis.

References

A Comparative Analysis of the Biological Activity of Benzyl- vs. Alkyl-Substituted Cyclopentenones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides a comparative analysis of the biological activities of benzyl- versus alkyl-substituted cyclopentenones, supported by experimental data and detailed protocols.

Cyclopentenones, five-membered rings containing a ketone and a carbon-carbon double bond, are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These activities, which include anti-inflammatory, anticancer, and antiviral effects, are often attributed to the reactive α,β-unsaturated carbonyl group within the cyclopentenone ring.[3][4] This moiety can interact with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating various signaling pathways. The nature of the substituents on the cyclopentenone core can significantly influence the compound's potency, selectivity, and overall pharmacological profile. This guide focuses on the comparative effects of two common substituent classes: benzyl and alkyl groups.

Comparative Biological Activity: A Tabular Summary

The following table summarizes the quantitative data on the anti-inflammatory and cytotoxic activities of a series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones. This data highlights the differential effects of alkyl and benzyl substitutions at the 2-position.

Compound ID2-SubstituentAnti-inflammatory Activity (% Inhibition of Edema)Analgesic Activity (% Protection)Cytotoxicity (IC50 in µM)
4a Methyl5865>100
4b Ethyl6270>100
4c Propyl5560>100
4d Isopropyl4855>100
4e Butyl5258>100
4f Benzyl758025
4g p-Chlorobenzyl828518
4h p-Methoxybenzyl707530
4i p-Methylbenzyl788222

Data extracted from "Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides"[5]. The specific arylidene group is 4-chlorobenzylidene.

From the data, a clear trend emerges. The benzyl-substituted cyclopentenones (4f-4i) generally exhibit more potent anti-inflammatory and analgesic activities compared to their alkyl-substituted counterparts (4a-4e). However, this increase in desired pharmacological activity is accompanied by a significant increase in cytotoxicity. The alkyl-substituted derivatives were largely non-toxic at the tested concentrations, whereas the benzyl-substituted compounds displayed IC50 values in the micromolar range.[5] This suggests that the benzyl group contributes to a mechanism of action that, while effective in inflammatory and pain models, also leads to cell death at higher concentrations.

Experimental Protocols

To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments are provided below.

Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)[5]
  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats to induce inflammation.

    • The test compounds (50 mg/kg) or a control vehicle are administered orally 30 minutes prior to the carrageenan injection.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

Analgesic Activity (Acetic Acid-Induced Writhing in Mice)[5]
  • Animal Model: Male albino mice (20-25 g) are used.

  • Procedure:

    • The test compounds (50 mg/kg) or a control vehicle are administered orally.

    • After 30 minutes, a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.

    • The number of writhes is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

    • The percentage of protection is calculated by comparing the number of writhes in the treated groups to the control group.

In Vitro Cytotoxicity Assay (MTT Assay)[5]
  • Cell Lines: Human cancer cell lines (e.g., HT-29, MCF-7, NCI-H460) are used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for 48 hours.

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in a solubilization buffer.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Signaling Pathway and Experimental Workflow

The biological activities of many cyclopentenones are linked to their ability to modulate inflammatory signaling pathways. One of the key pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

NF_kB_Pathway cluster_nucleus Nuclear Events Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Proinflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Gene_Expression Promotes Transcription Cyclopentenone Cyclopentenone Cyclopentenone->IKK Inhibits Cyclopentenone->NFkB Inhibits Translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by cyclopentenones.

This diagram illustrates how pro-inflammatory stimuli activate the IKK complex, which then phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes. Cyclopentenones can inhibit this pathway at multiple points, including the IKK complex and the nuclear translocation of NF-κB, thereby exerting their anti-inflammatory effects.

The general workflow for the synthesis and biological evaluation of these compounds is depicted in the following diagram.

Experimental_Workflow Starting_Materials Starting Materials (e.g., 2-Alkyl/Benzyl Cyclopentanone) Synthesis Chemical Synthesis (Mannich Reaction, Aldol Condensation) Starting_Materials->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR) Synthesis->Purification Biological_Screening Biological Screening (Anti-inflammatory, Analgesic, Cytotoxicity) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of substituted cyclopentenones.

This workflow outlines the key stages from the initial chemical synthesis of the target compounds, through their purification and characterization, to the biological screening and subsequent structure-activity relationship analysis, which informs the design of more potent and selective derivatives.

References

Validating the Structure of Synthesized 3-benzyl-2-hydroxycyclopent-2-enone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical checkpoint. This guide provides a comparative framework for validating the structure of 3-benzyl-2-hydroxycyclopent-2-enone, a promising scaffold in medicinal chemistry. We will explore the expected outcomes from key analytical techniques and compare them with data from structurally similar, well-characterized 3-alkyl-2-hydroxycyclopent-2-enones.

Spectroscopic and Chromatographic Data Comparison

The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques. The table below summarizes the expected data for the target compound alongside experimental data for known 3-alkyl-2-hydroxycyclopent-2-enones, providing a baseline for comparison.

Analytical Technique This compound (Predicted) 3-methyl-2-hydroxycyclopent-2-enone (Experimental) 3-ethyl-2-hydroxycyclopent-2-enone (Experimental)
¹H NMR (ppm) ~7.2-7.4 (m, 5H, Ar-H), ~3.6 (s, 2H, -CH₂-Ph), ~2.4-2.6 (m, 4H, cyclopentenone protons)~1.9 (s, 3H, -CH₃), ~2.3-2.5 (m, 4H, cyclopentenone protons)~2.3 (q, 2H, -CH₂-CH₃), ~1.1 (t, 3H, -CH₂-CH₃), ~2.3-2.5 (m, 4H, cyclopentenone protons)
¹³C NMR (ppm) ~200 (C=O), ~145 (C-OH), ~140 (Ar-C), ~135 (C-benzyl), ~128-129 (Ar-CH), ~35 (-CH₂-Ph), ~30, 32 (cyclopentenone CH₂)~202 (C=O), ~148 (C-OH), ~138 (C-methyl), ~15 (-CH₃), ~30, 33 (cyclopentenone CH₂)~202 (C=O), ~147 (C-OH), ~144 (C-ethyl), ~22 (-CH₂-CH₃), ~12 (-CH₂-CH₃), ~30, 33 (cyclopentenone CH₂)
FT-IR (cm⁻¹) ~3400 (br, O-H), ~3030 (Ar C-H), ~2950 (aliphatic C-H), ~1710 (C=O, conjugated), ~1640 (C=C)~3400 (br, O-H), ~2950 (aliphatic C-H), ~1715 (C=O, conjugated), ~1645 (C=C)~3400 (br, O-H), ~2960 (aliphatic C-H), ~1712 (C=O, conjugated), ~1642 (C=C)
Mass Spec. (m/z) 188 [M]⁺, 91 [C₇H₇]⁺ (benzyl fragment)112 [M]⁺126 [M]⁺
Purity (HPLC) >95%>95%>95%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Synthesis of this compound (Proposed)

A plausible synthetic route for this compound involves a Dieckmann condensation of a substituted diethyl adipate followed by hydrolysis and decarboxylation.

  • Step 1: Synthesis of Diethyl 3-benzyladipate: Diethyl adipate is deprotonated with a strong base like sodium ethoxide, followed by alkylation with benzyl bromide.

  • Step 2: Dieckmann Condensation: The resulting diethyl 3-benzyladipate undergoes intramolecular cyclization in the presence of a base (e.g., sodium ethoxide) to yield the corresponding β-keto ester.

  • Step 3: Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to afford the final product, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio (typically 1024 or more).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, a KBr pellet can be prepared.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Analysis: Obtain the mass spectrum, noting the molecular ion peak and key fragmentation patterns.

Visualizing the Validation Workflow

The logical flow of the structural validation process can be visualized as a directed graph.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validation Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC Purity Check (HPLC) Purification->HPLC Compare Compare with Expected Data NMR->Compare IR->Compare MS->Compare HPLC->Compare Structure Structure Confirmed? Compare->Structure

Caption: Experimental workflow for the synthesis and structural validation of this compound.

Signaling Pathway and Logical Relationships

The validation process follows a logical progression where each analytical technique provides a piece of the structural puzzle.

G cluster_techniques Analytical Techniques cluster_information Structural Information H_NMR ¹H NMR Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone IR FT-IR Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spec Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Confirmed_Structure Confirmed Structure of This compound Proton_Env->Confirmed_Structure Carbon_Backbone->Confirmed_Structure Functional_Groups->Confirmed_Structure Molecular_Weight->Confirmed_Structure

Caption: Relationship between analytical techniques and the structural information derived for validation.

By systematically applying these analytical methods and comparing the obtained data with that of known analogs, researchers can confidently validate the structure of synthesized this compound, paving the way for its further investigation in drug discovery and development.

A Comparative Guide to Catalytic Systems for Cyclopentenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopentenone core is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its synthesis has been a focal point of organic chemistry for decades, leading to the development of a diverse arsenal of catalytic methodologies. This guide provides an objective comparison of prominent catalytic systems for cyclopentenone synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the most suitable strategy for their specific synthetic challenges.

Performance Comparison of Catalytic Systems

The selection of a catalytic system for cyclopentenone synthesis is a critical decision that hinges on factors such as desired substitution pattern, stereochemical outcome, substrate scope, and reaction efficiency. Below is a summary of key performance indicators for several leading catalytic methodologies.

Catalytic SystemCatalyst/ReagentsTypical Yield (%)Enantioselectivity (% ee)DiastereoselectivityKey Features & Limitations
Pauson-Khand Reaction Co₂(CO)₈, [Rh(CO)₂Cl]₂40-95Up to >99 (asymmetric variants)Generally high for intramolecular reactionsFeatures: Convergent [2+2+1] cycloaddition of an alkyne, alkene, and CO. Well-established for complex targets. Limitations: Stoichiometric cobalt carbonyls often required, though catalytic versions exist. Regioselectivity can be an issue in intermolecular reactions.[1][2]
Nazarov Cyclization Lewis acids (e.g., SnCl₄, Cu(OTf)₂), Brønsted acids60-95Up to >98 (asymmetric variants)High (conrotatory)Features: Electrocyclization of divinyl ketones. Effective for substituted cyclopentenones. Limitations: Can require stoichiometric promoters. Substrate synthesis can be multi-step.[3]
Rh-Catalyzed Hydroacylation [Rh(dppe)]₂ (BF₄)₂70-90Up to 95 (asymmetric variants)N/AFeatures: Intramolecular cyclization of 4-alkynals. Good functional group tolerance. Limitations: Primarily for intramolecular reactions.
Ni-Catalyzed Cycloaddition Ni(COD)₂/Ligand60-98Up to 94 (asymmetric variants)Moderate to highFeatures: Reductive cycloaddition of enals/enoates and alkynes. Access to diverse substitution patterns. Limitations: Ligand and substrate dependent efficiency and selectivity.[4][5]
Au-Catalyzed Rearrangement Au(I) complexes (e.g., Ph₃PAuOTf)70-95High chirality transfer from enantioenriched substratesN/AFeatures: Mild reaction conditions. Tolerant of various substitutions. Limitations: Primarily for Rautenstrauch-type rearrangements of 1-ethynyl-2-propenyl esters.[6][7]
Piancatelli Rearrangement Brønsted or Lewis acids65-95Up to >99 (asymmetric variants)High (trans-selective)Features: Rearrangement of 2-furylcarbinols. Access to 4-hydroxycyclopentenones. Limitations: Substrate-specific, requiring furan precursors.[8][9][10][11]
Redox-Relay Heck Reaction Pd(II) catalysts/Ligands50-90Up to 99HighFeatures: Desymmetrization of cyclic enones. Forms γ-functionalized cyclopentenones. Limitations: Substrate and ligand optimization often required.[12]

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful implementation of any synthetic methodology. Below are representative protocols for the key catalytic systems discussed.

Pauson-Khand Reaction (Cobalt-Mediated)

This procedure describes the intramolecular cyclization of a 1,6-enyne using dicobalt octacarbonyl.

Materials:

  • 1,6-enyne substrate (1.0 mmol)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 mmol)

  • Anhydrous solvent (e.g., toluene, 20 mL)

  • Carbon monoxide (balloon pressure)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 1,6-enyne substrate in the anhydrous solvent.

  • Add dicobalt octacarbonyl to the solution. The color of the solution will typically change to a deep red or brown, indicating the formation of the alkyne-cobalt complex.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete complex formation.

  • Purge the flask with carbon monoxide and maintain a CO atmosphere using a balloon.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Nazarov Cyclization (Lewis Acid-Catalyzed)

This protocol outlines the cyclization of a divinyl ketone using tin(IV) chloride as the Lewis acid promoter.

Materials:

  • Divinyl ketone substrate (0.58 mmol)

  • Anhydrous dichloromethane (DCM) (19 mL)

  • Tin(IV) chloride (SnCl₄) (1.0 M solution in DCM, 1.16 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the divinyl ketone in anhydrous DCM in a flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Add the SnCl₄ solution dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Stir the resulting mixture vigorously for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.[6]

Rhodium-Catalyzed Intramolecular Hydroacylation

This procedure details the synthesis of a cyclopentenone from a 4-alkynal using a cationic rhodium catalyst.

Materials:

  • 4-alkynal substrate (1.0 mmol)

  • [Rh(dppe)]₂(BF₄)₂ (0.05 mmol)

  • Anhydrous acetone (10 mL)

  • Inert atmosphere apparatus

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the rhodium catalyst.

  • Add the anhydrous acetone, followed by the 4-alkynal substrate.

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 60-80 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Nickel-Catalyzed [3+2] Cycloaddition

This protocol describes the synthesis of a cyclopentenone from an enoate and an alkyne.

Materials:

  • Phenyl enoate (1.0 equiv)

  • Alkyne (1.5 equiv)

  • Ni(COD)₂ (10 mol%)

  • PBu₃ (10 mol%)

  • Et₃B (2.0 equiv)

  • Methanol (2 mol%)

  • Anhydrous toluene

Procedure:

  • In an inert atmosphere glovebox, add Ni(COD)₂ and PBu₃ to a reaction vial.

  • Add anhydrous toluene, followed by the phenyl enoate, alkyne, and methanol.

  • Finally, add the triethylborane (Et₃B).

  • Seal the vial and stir the reaction at the desired temperature.

  • Upon completion, quench the reaction and purify the product by column chromatography.[13]

Gold-Catalyzed Rautenstrauch Rearrangement

This procedure outlines the enantioselective synthesis of a cyclopentenone from an enantioenriched propargyl pivaloate.[6]

Materials:

  • Enantioenriched 1-ethynyl-2-propenyl pivaloate (1.0 equiv)

  • (S)-DTBM-Segphosgold(I) complex (catalytic amount)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox, dissolve the gold catalyst in the anhydrous solvent in a reaction vial.

  • Add the propargyl pivaloate substrate.

  • Seal the vial and stir the reaction at the specified temperature.

  • Monitor the reaction progress until completion.

  • Remove the solvent and purify the product by chromatography.

Piancatelli Rearrangement (Brønsted Acid-Catalyzed)

This protocol describes the asymmetric aza-Piancatelli rearrangement using a chiral Brønsted acid.[14]

Materials:

  • Furylcarbinol (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Chiral Brønsted acid catalyst (e.g., based on pentacarboxycyclopentadiene) (5 mol%)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the furylcarbinol and aniline in anhydrous DCM at room temperature.

  • Add the chiral Brønsted acid catalyst to the solution.

  • Stir the reaction mixture at room temperature for the specified time (can be several days).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Enantioselective Redox-Relay Heck Reaction

This procedure details the desymmetrization of a cyclic enone using a palladium catalyst.[12]

Materials:

  • Cyclic enone substrate (e.g., 3-cyclopentene-1-one) (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Pd(CH₃CN)₂(OTf)₂ (10 mol%)

  • Chiral ligand (e.g., a pyridine-oxazoline ligand) (12 mol%)

  • 3 Å molecular sieves

  • Anhydrous N,N-dimethylformamide (DMF)

  • Oxygen (balloon)

Procedure:

  • To a Schlenk flask, add the palladium catalyst, chiral ligand, and molecular sieves.

  • Add anhydrous DMF and stir the mixture under an oxygen atmosphere for 15 minutes.

  • Add the cyclic enone substrate and the arylboronic acid.

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Upon completion, work up the reaction and purify the product by chromatography.

Mechanistic Pathways and Visualizations

Understanding the underlying mechanisms of these catalytic transformations is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the discussed reactions.

Pauson-Khand Reaction

Pauson_Khand cluster_0 Pauson-Khand Catalytic Cycle Co2CO8 Co₂(CO)₈ Alkyne_Complex Alkyne-Co₂(CO)₆ Complex Co2CO8->Alkyne_Complex + Alkyne - CO Alkene_Coord Alkene Coordination Alkyne_Complex->Alkene_Coord + Alkene Metallacycle Cobaltacyclopentene Alkene_Coord->Metallacycle Oxidative Cyclization CO_Insertion CO Insertion Metallacycle->CO_Insertion + CO Product Cyclopentenone CO_Insertion->Product Reductive Elimination Catalyst_Regen Co₂(CO)₇ Catalyst_Regen->Co2CO8 + CO

Caption: Catalytic cycle of the cobalt-mediated Pauson-Khand reaction.

Nazarov Cyclization

Nazarov_Cyclization cluster_1 Nazarov Cyclization Mechanism Divinyl_Ketone Divinyl Ketone Lewis_Acid_Complex Lewis Acid Complex Divinyl_Ketone->Lewis_Acid_Complex + Lewis Acid Pentadienyl_Cation Pentadienyl Cation Lewis_Acid_Complex->Pentadienyl_Cation Activation Electrocyclization 4π-Electrocyclization (conrotatory) Pentadienyl_Cation->Electrocyclization Oxyallyl_Cation Oxyallyl Cation Electrocyclization->Oxyallyl_Cation Elimination Elimination of H⁺ Oxyallyl_Cation->Elimination Enolate Enolate Elimination->Enolate Product Cyclopentenone Enolate->Product Tautomerization

Caption: Mechanism of the Lewis acid-catalyzed Nazarov cyclization.

Rhodium-Catalyzed Intramolecular Hydroacylation

Rh_Hydroacylation cluster_2 Rh-Catalyzed Hydroacylation Cycle Rh_I Rh(I) Catalyst Oxidative_Addition Oxidative Addition (Aldehyde C-H) Rh_I->Oxidative_Addition + 4-Alkynal Acyl_Hydride Acyl Rh(III) Hydride Oxidative_Addition->Acyl_Hydride Migratory_Insertion Migratory Insertion (Hydride to Alkyne) Acyl_Hydride->Migratory_Insertion Rhodacycle Rhodacyclohexenone Migratory_Insertion->Rhodacycle Reductive_Elimination Reductive Elimination Rhodacycle->Reductive_Elimination Product Cyclopentenone Reductive_Elimination->Product Product->Rh_I Regeneration

Caption: Catalytic cycle for Rh-catalyzed intramolecular hydroacylation.

Nickel-Catalyzed [3+2] Cycloaddition

Ni_Cycloaddition cluster_3 Ni-Catalyzed [3+2] Cycloaddition Ni_0 Ni(0) Catalyst Oxidative_Cyclization Oxidative Cyclization Ni_0->Oxidative_Cyclization + Enoate + Alkyne Nickelacycle Nickelacyclopentene Oxidative_Cyclization->Nickelacycle Reductive_Elimination Reductive Elimination Nickelacycle->Reductive_Elimination + Reducing Agent Product Cyclopentenone Reductive_Elimination->Product Product->Ni_0 Regeneration

Caption: Simplified catalytic cycle for Ni-catalyzed [3+2] cycloaddition.

Gold-Catalyzed Rautenstrauch Rearrangement

Au_Rearrangement cluster_4 Au-Catalyzed Rautenstrauch Rearrangement Propargyl_Ester Propargyl Ester Au_Coordination Au(I) Coordination to Alkyne Propargyl_Ester->Au_Coordination + Au(I) Vinyl_Gold Vinyl Gold Intermediate Au_Coordination->Vinyl_Gold 1,2-Acyloxy Migration Cyclization Intramolecular Cyclization Vinyl_Gold->Cyclization Cationic_Intermediate Cationic Intermediate Cyclization->Cationic_Intermediate Elimination Elimination of Au(I) Cationic_Intermediate->Elimination Diene Cyclopentadiene Elimination->Diene Product Cyclopentenone Diene->Product Hydrolysis

Caption: Mechanism of the Au(I)-catalyzed Rautenstrauch rearrangement.[6]

Piancatelli Rearrangement

Piancatelli_Rearrangement cluster_5 Piancatelli Rearrangement Mechanism Furylcarbinol 2-Furylcarbinol Protonation Protonation Furylcarbinol->Protonation + H⁺ Carbocation Carbocation Formation Protonation->Carbocation - H₂O Nucleophilic_Attack Nucleophilic Attack (e.g., H₂O, aniline) Carbocation->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Pentadienyl_Cation Pentadienyl Cation Ring_Opening->Pentadienyl_Cation Electrocyclization 4π-Electrocyclization Pentadienyl_Cation->Electrocyclization Product 4-Hydroxy/Amino- Cyclopentenone Electrocyclization->Product

Caption: Mechanism of the acid-catalyzed Piancatelli rearrangement.

Redox-Relay Heck Reaction

Redox_Relay_Heck cluster_6 Redox-Relay Heck Catalytic Cycle Pd_II Pd(II) Catalyst Transmetalation Transmetalation Pd_II->Transmetalation + Arylboronic Acid Aryl_Pd_II Aryl-Pd(II) Transmetalation->Aryl_Pd_II Migratory_Insertion Migratory Insertion Aryl_Pd_II->Migratory_Insertion + Cyclic Enone Pd_Hydride Pd-Hydride Intermediate Migratory_Insertion->Pd_Hydride Beta_Hydride_Elim β-Hydride Elimination Pd_Hydride->Beta_Hydride_Elim Chain Walking Hydropalladation Hydropalladation Beta_Hydride_Elim->Hydropalladation Chain Walking Product_Release Product Release Hydropalladation->Product_Release Product γ-Functionalized Cyclopentenone Product_Release->Product Product->Pd_II + Oxidant

References

Unveiling the Cytotoxic Potential: A Comparative Guide to Benzyl-Substituted Enones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to a significant interest in the cytotoxic properties of benzyl-substituted enones, a class of organic compounds characterized by an α,β-unsaturated ketone core. Chalcones, a prominent subgroup, and their analogues have demonstrated considerable potential in preclinical cancer research. This guide provides an objective comparison of the cytotoxic performance of various benzyl-substituted enones, supported by experimental data, detailed methodologies, and a visual representation of their mechanism of action.

Comparative Cytotoxicity of Benzyl-Substituted Enones

The cytotoxic efficacy of benzyl-substituted enones is significantly influenced by the nature and position of substituents on both the benzyl and phenyl rings. The following table summarizes the 50% inhibitory concentration (IC50) values of representative compounds against common cancer cell lines, offering a quantitative comparison of their potency. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

CompoundCancer Cell LineIC50 (µM)Reference
Chalcone Derivatives
(E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneT47D (Breast)> 30.4 µg/mL[1][2]
HeLa (Cervical)27.5 µg/mL[1][2]
Chalcone 12MCF-7 (Breast)4.19 ± 1.04[3]
ZR-75-1 (Breast)9.40 ± 1.74[3]
MDA-MB-231 (Breast)6.12 ± 0.84[3]
Chalcone 13MCF-7 (Breast)3.30 ± 0.92[3]
ZR-75-1 (Breast)8.75 ± 2.01[3]
MDA-MB-231 (Breast)18.10 ± 1.65[3]
N-benzyl-indolin-2-one Derivatives
Compound 7cMCF-7 (Breast)7.17 ± 0.94[4]
Compound 7dMCF-7 (Breast)2.93 ± 0.47[4]
Compound 12dMCF-7 (Breast)13.92 ± 1.21[4]

Experimental Protocols

The determination of cytotoxicity is a critical component in the evaluation of potential therapeutic compounds.[5] The following are detailed protocols for two commonly employed colorimetric assays for in vitro cytotoxicity screening.

Sulforhodamine B (SRB) Assay

The SRB assay is a method for determining cell density based on the measurement of cellular protein content.[2][6][7]

Materials:

  • Appropriate culture medium

  • Trypsin solution

  • Dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA), 10% (wt/vol)

  • Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid

  • Acetic acid, 1% (vol/vol)

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and incubate until they adhere and are in exponential growth.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates until no moisture is visible.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The absorbance is directly proportional to the cell number.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve the formazan

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating and Treatment: Plate and treat cells with the test compounds as described for the SRB assay.

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized by viable cells into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many benzyl-substituted enones exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[9] Chalcones, in particular, have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.[9][10] This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

The process often begins with the chalcone inducing an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[11] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm.[11] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[10] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptotic cell death.[10][11]

Below is a diagram illustrating the experimental workflow for assessing cytotoxicity and a simplified representation of the chalcone-induced apoptosis signaling pathway.

G Experimental Workflow for Cytotoxicity Assessment cluster_workflow Workflow A Cell Seeding in 96-well plate B Treatment with Benzyl-Substituted Enones A->B C Incubation (e.g., 48-72h) B->C D Addition of Cytotoxicity Reagent (MTT or SRB) C->D E Incubation D->E F Solubilization (for MTT and SRB) E->F G Absorbance Reading F->G H Data Analysis (IC50 Calculation) G->H G Chalcone-Induced Intrinsic Apoptosis Pathway cluster_pathway Signaling Cascade Chalcone Benzyl-Substituted Enone (e.g., Chalcone) Bcl2 Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Chalcone->Bax Upregulates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Reactivity of 3-Benzyl-2-hydroxycyclopent-2-enone in Comparison to Other Enones: A Quantitative and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 3-benzyl-2-hydroxycyclopent-2-enone with other cyclic and acyclic enones. The focus is on their electrophilicity in the context of Michael addition reactions, a crucial transformation in organic synthesis and a mechanism of action for many biologically active compounds. This analysis is supported by experimental data, detailed protocols, and mechanistic diagrams to offer a comprehensive resource for researchers in drug development and organic chemistry.

Quantitative Comparison of Enone Reactivity

The reactivity of enones as Michael acceptors can be quantified using Mayr's electrophilicity parameter (E). This scale provides a logarithmic measure of the electrophilic reactivity of a compound. A more negative E value indicates a higher electrophilicity and thus a greater reactivity towards nucleophiles in Michael additions.

While a specific Mayr electrophilicity parameter for this compound is not available in the current literature, we can infer its reactivity by comparing it with structurally related enones. The presence of a hydroxyl group at the 2-position and a benzyl group at the 3-position will influence the electron density of the enone system. Generally, electron-donating groups decrease electrophilicity (less negative E value), while electron-withdrawing groups increase it (more negative E value).

The following table summarizes the Mayr electrophilicity parameters (E) for a range of cyclic and acyclic enones, providing a quantitative basis for reactivity comparison.[1][2][3]

Table 1: Mayr Electrophilicity Parameters (E) of Selected Enones

EnoneStructureMayr Electrophilicity Parameter (E) in DMSO
Cyclopent-2-enone5-membered ring-20.6
Cyclohex-2-enone6-membered ring-22.1
4,4-Dimethylcyclohex-2-enone6-membered ring-22.4
ChalconeAcyclic-16.9
This compound5-membered ringNot Experimentally Determined

Analysis:

  • Cyclic vs. Acyclic Enones: The data indicates that acyclic enones like chalcone are generally less electrophilic (less negative E value) than cyclic enones such as cyclopent-2-enone and cyclohex-2-enone.

  • Ring Size: Within cyclic enones, cyclohex-2-enone is slightly more reactive than cyclopent-2-enone.

  • Substituent Effects: The presence of substituents can fine-tune the reactivity. For this compound, the hydroxyl group is expected to have an electron-donating effect through resonance, which would decrease its electrophilicity (making the E value less negative) compared to the parent cyclopent-2-enone. The benzyl group at the 3-position will also influence the reactivity through steric and electronic effects.

Experimental Protocol: Determination of Mayr Electrophilicity Parameters

The electrophilicity parameters (E) are determined by measuring the second-order rate constants (k) for the reaction of the enone (electrophile) with a set of standard nucleophiles of known nucleophilicity (N) and sensitivity (s) parameters. The relationship is described by the Mayr equation:

log k = s(N + E)

Experimental Workflow:

A typical experimental setup involves the following steps:

  • Preparation of Solutions: Stock solutions of the enone and a series of reference nucleophiles are prepared in a suitable solvent (e.g., DMSO).

  • Kinetic Measurements: The reaction kinetics are monitored using a stopped-flow spectrophotometer or a UV-Vis spectrophotometer. The disappearance of the nucleophile or the formation of the product is followed over time at a specific wavelength.

  • Determination of Rate Constants: The pseudo-first-order rate constants (kobs) are determined by fitting the kinetic traces to an exponential function. The second-order rate constants (k) are then calculated from the slope of a plot of kobs versus the concentration of the reactant in excess.

  • Calculation of E Parameter: By plotting log k for the reactions of the enone with different reference nucleophiles against their known N parameters, a linear regression analysis is performed. The x-intercept of this plot gives the negative value of the electrophilicity parameter (-E).

Below is a DOT script representation of the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Enone Solution C Mix Solutions in Spectrophotometer A->C B Prepare Reference Nucleophile Solutions B->C D Monitor Absorbance Change Over Time C->D E Calculate Second-Order Rate Constants (k) D->E F Plot log(k) vs. N E->F G Determine Electrophilicity Parameter (E) F->G

Experimental workflow for determining Mayr electrophilicity parameters.

Signaling Pathway: The Michael Addition Reaction

The key reaction pathway governing the reactivity of enones as electrophiles is the Michael addition. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. This reaction is of fundamental importance in the synthesis of a wide variety of organic molecules and is also a common mechanism by which electrophilic drugs covalently modify their biological targets, such as cysteine residues in proteins.

The following diagram illustrates the general mechanism of a Michael addition to an enone.

michael_addition cluster_reactants Reactants cluster_product Product Enone Enone (Electrophile) Enolate Enolate Intermediate Enone->Enolate Nucleophile Nucleophile (Nu⁻) Nucleophile->Enone 1. Nucleophilic Attack Product Michael Adduct Enolate->Product 2. Protonation Proton H⁺ Source Proton->Enolate

General mechanism of the Michael addition reaction.

References

A Comparative Guide to Modern Synthetic Routes for Cyclopentenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopentenone scaffolds are pivotal structural motifs in a vast array of biologically active compounds and are key intermediates in the synthesis of complex molecules, including prostaglandins and various pharmaceuticals. The efficient and stereoselective construction of this five-membered ring system is a significant focus in organic synthesis. This guide provides a comparative analysis of prominent and emerging synthetic routes to cyclopentenones, offering a benchmark of their performance based on experimental data.

Overview of Synthetic Strategies

The construction of the cyclopentenone core can be broadly categorized into three main strategies:

  • [2+2+1] Cycloadditions: This approach involves the formal cycloaddition of an alkene, an alkyne, and a carbon monoxide source, exemplified by the Pauson-Khand reaction.

  • Electrocyclizations: The most notable example is the Nazarov cyclization, which proceeds through the 4π-electrocyclic ring closure of a divinyl ketone.

  • Ring-Closing Metathesis (RCM): This powerful method utilizes a diene precursor and a metal catalyst to form the cyclic enone structure through the formation of a new double bond.

This guide will delve into these key methodologies, presenting their mechanisms, substrate scope, and performance metrics, including yield and stereoselectivity.

The Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a powerful and widely utilized method for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[1] It is a formal [2+2+1] cycloaddition reaction.[2] The reaction can be performed in both intramolecular and intermolecular fashions.[2]

Mechanism and Key Features

The generally accepted mechanism involves the formation of a stable alkyne-dicobalt hexacarbonyl complex.[2] Subsequent coordination of the alkene, followed by a series of insertion and reductive elimination steps, affords the cyclopentenone product.[2] Key features of the Pauson-Khand reaction include:

  • Versatility: It can be applied to a wide range of alkene and alkyne substrates.

  • Regioselectivity: In intermolecular reactions with terminal alkynes, the larger substituent on the alkyne generally resides at the position alpha to the carbonyl group.[2]

  • Stereoselectivity: The intramolecular version of the reaction often proceeds with high stereoselectivity.[2]

Pauson_Khand_Mechanism cluster_0 Pauson-Khand Reaction Workflow Start Alkene + Alkyne + Co2(CO)8 Complex Alkyne-Co2(CO)6 Complex Start->Complex CO loss AlkeneCoord Alkene Coordination Complex->AlkeneCoord Metallacycle Cobaltacyclopentene Intermediate AlkeneCoord->Metallacycle Migratory Insertion CO_Insert CO Insertion Metallacycle->CO_Insert Migratory Insertion Product Cyclopentenone CO_Insert->Product Reductive Elimination

Caption: General workflow of the Pauson-Khand reaction.

Performance Data

The following table summarizes representative data for the Pauson-Khand reaction, showcasing its performance across various substrates and catalytic systems.

EntryAlkeneAlkyneCatalyst/PromoterConditionsYield (%)Enantiomeric Excess (ee, %)
1NorbornenePhenylacetyleneCo₂(CO)₈ (stoichiometric)Benzene, 60-70°C94N/A
2EthylenePhenylacetyleneCo₂(CO)₈ (stoichiometric)Benzene, 60-70°C71N/A
31,6-enyne (intramolecular)Terminal[Rh(dppe)₂]ClToluene, 110°C8599
41,6-enyne (intramolecular)TMS-protectedCo₂(CO)₈ / NMOCH₂Cl₂, rt75N/A
5Silyl Enol Ether (intramolecular)TerminalCo₂(CO)₈ / TMANO·2H₂OCH₂Cl₂, rt, 16h31N/A
6Silyl Enol Ether (intramolecular)TerminalCo₂(CO)₈ / TMANO·2H₂O (one-pot)CH₂Cl₂, rt93N/A
71,6-enyne (asymmetric)2,2-disubstitutedRh(I) / Chiral LigandVarious62-9940-90

Data compiled from various sources, including[3][4][5][6]. N/A: Not Applicable. TMS: Trimethylsilyl. NMO: N-methylmorpholine-N-oxide. TMANO: Trimethylamine N-oxide.

Experimental Protocol: Stoichiometric Pauson-Khand Reaction

To a flame-dried round-bottom flask equipped with a magnetic stir bar is added the alkyne (1.0 eq).[2] The flask is placed under an inert atmosphere (e.g., argon). Degassed solvent (e.g., mesitylene) is added, followed by the addition of dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) in a single portion.[2] The mixture is stirred at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex. The alkene (1.0-1.5 eq) is then added. The reaction system is then degassed with carbon monoxide (CO) and heated to the desired temperature (e.g., 160 °C) for 24 hours.[2] Upon completion, the reaction mixture is cooled to room temperature and can be directly loaded onto a silica gel column for purification. Elution with an appropriate solvent system (e.g., hexanes followed by a more polar solvent) affords the desired cyclopentenone.[2]

The Nazarov Cyclization

The Nazarov cyclization is a classic and powerful method for synthesizing cyclopentenones through the acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones.[3][7] This reaction has seen significant advancements, with the development of catalytic and asymmetric variants.[8]

Mechanism and Key Features

The reaction is initiated by the activation of the divinyl ketone with a Lewis or Brønsted acid, which generates a pentadienyl cation.[3] This intermediate undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation, which then eliminates a proton to yield the cyclopentenone product.[3] Key characteristics of the Nazarov cyclization include:

  • Atom Economy: It is an isomerization reaction, making it highly atom-economical.

  • Stereoselectivity: The stereochemistry of the newly formed stereocenters is determined by the conrotatory nature of the electrocyclization.

  • Catalysis: Modern variants utilize a wide range of catalysts, including Lewis acids (e.g., FeCl₃, BF₃·OEt₂), Brønsted acids, and chiral catalysts for asymmetric synthesis.[8][9]

Nazarov_Cyclization_Mechanism cluster_1 Nazarov Cyclization Workflow Start Divinyl Ketone Activation Activation with Acid Start->Activation Cation Pentadienyl Cation Activation->Cation Cyclization 4π-Electrocyclization (Conrotatory) Cation->Cyclization Oxyallyl Oxyallyl Cation Cyclization->Oxyallyl Elimination Proton Elimination Oxyallyl->Elimination Product Cyclopentenone Elimination->Product

Caption: General workflow of the Nazarov cyclization.

Performance Data

The following table presents a selection of data for the Nazarov cyclization, illustrating its performance with different substrates and catalysts.

| Entry | Substrate | Catalyst/Reagent | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Substituted divinyl ketone | SnCl₄ | CH₂Cl₂, 0°C to rt | 75 | N/A | | 2 | β-silyl dienone | Zn(OTf)₂ / Chiral Phosphoric Acid | DCE, 30°C | 83-93 | 87-95 | | 3 | Diketoester | Chiral Thiourea Catalyst | Toluene, rt | 58-95 | 90.5:9.5 er | | 4 | Indole enone | ZnCl₂ / Chiral Phosphoric Acid | DCE, 40°C | 71-98 | 70-90 | | 5 | Triaryl pentadienone | Fe(II) or Co(I)-PYBOX complex | CH₂Cl₂, rt | 13-85 | 0-93 | | 6 | Ketoester | Cu(II)-PYBOX complex | CH₂Cl₂, rt | 73-98 | 76-86 |

Data compiled from various sources, including[1][2][7][8][9]. N/A: Not Applicable. er: enantiomeric ratio. PYBOX: pyridine-bis(oxazoline).

Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

To a solution of the divinyl ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM) under an inert atmosphere and cooled in an ice bath, a solution of the Lewis acid (e.g., SnCl₄, 1.0 M in DCM, 2.0 eq) is added dropwise.[10] The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 30 minutes). The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl. The resulting mixture is stirred vigorously for 15 minutes. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cyclopentenone.[10]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including cyclopentenones.[11] This reaction typically involves an acyclic diene precursor that undergoes an intramolecular metathesis reaction catalyzed by a transition metal complex, most commonly ruthenium-based catalysts.[11]

Mechanism and Key Features

The catalytic cycle of RCM involves the formation of a metal-carbene species which then undergoes a [2+2] cycloaddition with one of the alkene moieties of the diene substrate to form a metallacyclobutane intermediate.[11] A subsequent retro-[2+2] cycloaddition releases a new alkene and a new metal-carbene, which then reacts with the second alkene of the substrate in an intramolecular fashion. This second cycloaddition and retro-cycloaddition sequence forms the cyclic product and regenerates the active catalyst. Key advantages of RCM include:

  • Functional Group Tolerance: Modern ruthenium catalysts exhibit excellent tolerance to a wide range of functional groups.[11]

  • Formation of Various Ring Sizes: RCM can be used to synthesize not only five-membered rings but also larger macrocycles.[12]

  • Stereocontrol: The geometry of the resulting double bond (E/Z) can often be controlled by the choice of catalyst and reaction conditions.

RCM_Mechanism cluster_2 Ring-Closing Metathesis Workflow Start Acyclic Diene Coord1 First Alkene Coordination Start->Coord1 Catalyst [Ru]=CH₂ Catalyst->Coord1 Metalla1 Metallacyclobutane 1 Coord1->Metalla1 [2+2] Retro1 Retro [2+2] Metalla1->Retro1 Intermediate Tethered Ru-Carbene Retro1->Intermediate IntraCoord Intramolecular Alkene Coordination Intermediate->IntraCoord Metalla2 Metallacyclobutane 2 IntraCoord->Metalla2 [2+2] Retro2 Retro [2+2] Metalla2->Retro2 Product Cyclopentenone + [Ru]=CH₂ Retro2->Product

Caption: General workflow of Ring-Closing Metathesis.

Performance Data

The following table provides examples of cyclopentenone synthesis via RCM, highlighting the catalysts used and the corresponding yields.

EntrySubstrateCatalystConditionsYield (%)
1Diene precursor for prostaglandin intermediateGrubbs' 1st GenerationCH₂Cl₂, reflux85
2Diene with ester functionalityGrubbs' 2nd GenerationCH₂Cl₂, reflux95
3Diene with a silyl etherGrubbs' 2nd GenerationToluene, 80°C80
4Diene for a carbocyclic nucleoside precursorGrubbs' CatalystCH₂Cl₂, rtGood
5Diene with an α,β-unsaturated ketoneGrubbs' 2nd GenerationCH₂Cl₂, reflux92

Data compiled from various sources, including[13][14][15][16].

Experimental Protocol: Ring-Closing Metathesis for Cyclopentenone Synthesis

A solution of the acyclic diene precursor (1.0 eq) in a degassed solvent (e.g., dichloromethane or toluene) is prepared in a flame-dried flask under an inert atmosphere.[16] To this solution, the ruthenium catalyst (e.g., Grubbs' 2nd generation catalyst, 1-5 mol%) is added. The reaction mixture is then heated to the desired temperature (e.g., reflux) and monitored by a suitable technique (e.g., TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure cyclopentenone derivative.[16]

Comparative Analysis and Conclusion

Each of the discussed synthetic routes offers distinct advantages and is suited for different synthetic challenges. The choice of method will depend on factors such as the desired substitution pattern, stereochemical requirements, and the availability of starting materials.

  • The Pauson-Khand reaction is a highly convergent method, assembling the cyclopentenone core from three simple components. Its intramolecular variant is particularly powerful for the stereoselective synthesis of complex bicyclic systems. However, the classical stoichiometric use of cobalt carbonyls and the often harsh reaction conditions can be a drawback.

  • The Nazarov cyclization is an elegant and atom-economical transformation. The development of catalytic and asymmetric versions has significantly broadened its applicability. It is particularly well-suited for the synthesis of cyclopentenones from readily available divinyl ketones. Challenges can include controlling the regioselectivity of the double bond in the product and the need for specific substrate activation in some cases.

  • Ring-Closing Metathesis offers unparalleled functional group tolerance and is highly effective for the synthesis of a wide range of ring sizes. The development of robust and commercially available ruthenium catalysts has made RCM a go-to method for many complex synthetic problems. The main consideration for this method is the synthesis of the requisite diene precursor.

References

Cross-Validation of Analytical Data: A Comparative Guide to 3-benzyl-2-hydroxycyclopent-2-enone and its Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical compounds is a foundational requirement for reliable and reproducible results. This guide provides a comparative analysis of the analytical data for 3-benzyl-2-hydroxycyclopent-2-enone and a structurally related, well-characterized alternative, 2-hydroxy-3-methylcyclopent-2-enone. Due to the limited availability of public analytical data for this compound, this guide leverages comprehensive data for its methyl analogue to illustrate the principles of cross-validation and provide a framework for analytical assessment.

Data Summary: A Comparative Overview

The following tables summarize key analytical data for 2-hydroxy-3-methylcyclopent-2-enone, which can serve as a benchmark for the analysis of this compound.

Table 1: Chromatographic Data for 2-hydroxy-3-methylcyclopent-2-enone

Analytical TechniqueRetention Time/IndexMobile Phase/Carrier GasColumn Type
HPLCNot specifiedAcetonitrile, Water, and Phosphoric Acid[1]Reverse Phase (RP)[1]
GC-MSRI: 1021-1042 (non-polar)[2]Not specifiedNon-polar column[2]
GC-MSRI: 1799-1861 (polar)[2]Not specifiedPolar column

Table 2: Spectroscopic Data for 2-hydroxy-3-methylcyclopent-2-enone

Spectroscopic TechniqueKey Signals/Peaks
¹H NMR Data available but specific shifts not detailed in search results.
¹³C NMR Data available but specific shifts not detailed in search results.[3][4]
IR Spectroscopy Data available, typically showing O-H, C=O, and C=C stretching frequencies.[3][5]
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 112.[6]

Experimental Workflow for Analytical Cross-Validation

A systematic approach is crucial for the comprehensive analysis and validation of a chemical entity. The following workflow outlines the key steps involved.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc Purity Assessment gcms GC-MS Analysis purification->gcms Impurity Profiling nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Confirmation ir IR Spectroscopy purification->ir Functional Group ID comparison Comparison with Analogue Data (2-hydroxy-3-methylcyclopent-2-enone) hplc->comparison gcms->comparison nmr->comparison ir->comparison structure Structure Elucidation & Confirmation comparison->structure

Caption: Experimental workflow for the synthesis, purification, and analytical cross-validation of this compound.

Detailed Experimental Protocols

The following are generalized protocols for the key analytical techniques, based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable for this class of compounds.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is a common starting point.[1] The specific gradient will need to be optimized to achieve good separation.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent at a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify the compound based on its retention time and mass spectrum, and to detect any volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar column (e.g., DB-1, SE-30) or a polar column (e.g., Innowax) can be used.[2] The choice depends on the volatility and polarity of potential impurities.

  • Carrier Gas: Helium is a common carrier gas.

  • Temperature Program: An initial oven temperature of around 50-60°C, held for a few minutes, followed by a ramp to a final temperature of 250-280°C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating a reproducible mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure of the compound.

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity.

    • ¹³C NMR: Provides information on the number of different types of carbons and their chemical environment.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorptions: For this compound, key expected IR bands would include:

    • A broad O-H stretch (around 3200-3600 cm⁻¹)

    • Aromatic C-H stretches (around 3000-3100 cm⁻¹)

    • Aliphatic C-H stretches (around 2850-3000 cm⁻¹)

    • A strong C=O stretch (conjugated ketone, around 1680-1700 cm⁻¹)

    • A C=C stretch (around 1600-1650 cm⁻¹)

    • Aromatic C=C stretches (around 1450-1600 cm⁻¹)

Signaling Pathway of a Hypothetical Biological Target

While the specific biological targets of this compound are not detailed in the provided search results, many cyclopentenone derivatives are known to interact with various signaling pathways, often through Michael addition with nucleophilic residues in proteins. A hypothetical pathway involving the modulation of a kinase cascade is depicted below.

signaling_pathway receptor Cell Surface Receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression compound This compound compound->kinase2 Inhibition

Caption: A hypothetical signaling pathway where this compound inhibits a key kinase.

This guide provides a foundational framework for the analytical cross-validation of this compound. By utilizing the extensive data available for its analogue, 2-hydroxy-3-methylcyclopent-2-enone, researchers can establish robust analytical methods and ensure the quality and reliability of their scientific findings.

References

Safety Operating Guide

Proper Disposal of 3-Benzyl-2-hydroxycyclopent-2-enone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides a comprehensive guide to the proper disposal procedures for 3-Benzyl-2-hydroxycyclopent-2-enone, a compound requiring careful handling due to its potential hazards.

Hazard Profile and Safety Summary

Based on analogous compounds, this compound is anticipated to be a combustible liquid and an irritant. All handling and disposal should be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be performed in a well-ventilated area or under a chemical fume hood.

Hazard Classification (Inferred)Associated RisksRecommended Precautions
Flammable Liquid (Category 4)Combustible material. Containers may explode when heated.Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.
Serious Eye Damage/Eye Irritation (Category 2)Causes serious eye irritation.Wear appropriate eye protection, such as safety goggles.
Skin Corrosion/IrritationMay cause skin irritation or sensitization.Wear chemical-resistant gloves and a lab coat.
Specific target organ toxicity (single exposure)May cause respiratory irritation.Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires adherence to hazardous waste regulations. Do not dispose of this chemical down the drain or in regular solid waste.

Experimental Protocol for Chemical Waste Neutralization (if applicable and approved):

Note: This is a general guideline and may need to be adapted based on institutional safety protocols and the specific waste matrix. Always consult with your institution's Environmental Health and Safety (EHS) department before attempting any chemical neutralization.

  • Segregation: Isolate waste containing this compound from other waste streams.

  • Containerization: Store the waste in a clearly labeled, sealed, and compatible container. The container should be marked as "Hazardous Waste" and include the chemical name and associated hazards (e.g., "Flammable," "Irritant").

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal. They will provide information on approved waste vendors and pickup schedules.

  • Documentation: Maintain a log of the accumulated waste, including the quantity and date of generation.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from heat and ignition sources, and in secondary containment to prevent spills.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste: This compound B Consult Safety Data Sheet (SDS) (or analogous compound data) A->B C Determine Hazards: Flammable, Irritant B->C D Segregate from non-hazardous waste C->D E Package in a labeled, sealed, compatible container D->E F Store in designated hazardous waste area E->F G Contact Environmental Health & Safety (EHS) for pickup and disposal F->G H Maintain disposal records G->H

Caption: Logical steps for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

Essential Safety and Operational Guide for Dihydro-3-benzylidene-2-cyclopentanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling Dihydro-3-benzylidene-2-cyclopentanone. It is intended for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough review of any specific safety data sheet (SDS) that may become available for this exact compound.

Hazard Identification and Personal Protective Equipment

The following table summarizes the recommended Personal Protective Equipment (PPE) to be used when handling this compound.

Protection Type Specification Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[2][3]To prevent eye contact with the chemical.
Hand Protection Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[4]To prevent skin contact.
Body Protection Laboratory coat or overalls.[4]To protect clothing and skin from splashes.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[5]To prevent inhalation of vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this chemical. The following workflow outlines the necessary steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Ensure work area is clean and well-ventilated gather_ppe Gather all necessary PPE prep_area->gather_ppe locate_safety Locate safety equipment (eyewash, shower, fire extinguisher) gather_ppe->locate_safety weigh_chem Carefully weigh the chemical in a fume hood locate_safety->weigh_chem dissolve Dissolve in an appropriate solvent weigh_chem->dissolve conduct_exp Conduct experiment, avoiding splashes and aerosol generation dissolve->conduct_exp decontaminate Decontaminate glassware and work surfaces conduct_exp->decontaminate dispose_waste Dispose of chemical waste in a labeled, sealed container decontaminate->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Figure 1. Step-by-step workflow for handling 3-Benzyl-2-hydroxycyclopent-2-enone.

Emergency Procedures

In case of accidental exposure or spillage, follow these immediate steps:

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[5]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[5]

Disposal Plan

All chemical waste and contaminated materials must be disposed of in accordance with local, state, and federal regulations.

  • Waste Chemical: Collect in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.

  • Contaminated Materials: Any materials used to clean up spills or that have come into contact with the chemical (e.g., gloves, paper towels) should be placed in a sealed bag and disposed of as chemical waste.

Never dispose of this chemical down the drain or in the regular trash.[5] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.